molecular formula C6H5ClN2O2 B1591414 2-(6-Chloropyrazin-2-yl)acetic acid CAS No. 930798-25-7

2-(6-Chloropyrazin-2-yl)acetic acid

Cat. No.: B1591414
CAS No.: 930798-25-7
M. Wt: 172.57 g/mol
InChI Key: GKCGKFUOTLQOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloropyrazin-2-yl)acetic acid is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
The exact mass of the compound (6-Chloropyrazin-2-YL)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(6-chloropyrazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-3-8-2-4(9-5)1-6(10)11/h2-3H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCGKFUOTLQOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30581695
Record name (6-Chloropyrazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930798-25-7
Record name (6-Chloropyrazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-chloropyrazin-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(6-Chloropyrazin-2-yl)acetic acid (CAS 930798-25-7)

Prepared for Researchers, Scientists, and Drug Development Professionals

The pyrazine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This six-membered aromatic heterocycle, an isostere of benzene and pyridine, is a key structural feature in several FDA-approved drugs, including the antiviral Favipiravir, the diuretic Amiloride, and the first-in-class proteasome inhibitor Bortezomib.[1][3] The strategic placement of nitrogen atoms within the ring provides crucial hydrogen bond accepting capabilities, enabling potent interactions with biological targets like kinase hinge regions.

Within this important class of molecules, This compound (CAS: 930798-25-7) emerges as a highly valuable and versatile building block for drug discovery and organic synthesis. Its structure is strategically functionalized with a chloro group, which serves as a reactive handle for nucleophilic substitution or cross-coupling reactions, and a carboxylic acid moiety, an essential functional group for derivatization, particularly through amide bond formation.[4][5]

This guide provides a comprehensive technical overview of this compound, synthesizing field-proven insights into its properties, synthesis, analytical validation, and applications. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this potent intermediate in their scientific endeavors.

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The key physicochemical and computed data for this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 930798-25-7 [4][6]
Molecular Formula C₆H₅ClN₂O₂ [6][7]
Molecular Weight 172.57 g/mol [6][8]
Synonym 6-chloro-2-Pyrazineacetic acid [6]
Appearance Yellow Solid [4]
Typical Purity ≥95% - 97% [5][6]

| Storage Conditions | Store at -20°C or 2-8°C, sealed, inert atmosphere, away from moisture |[6][9] |

Table 2: Computed Chemical Data

Descriptor Value Source(s)
Topological Polar Surface Area (TPSA) 63.08 Ų [6]
LogP (Partition Coefficient) 0.7571 [6]
Hydrogen Bond Acceptors 3 [6]
Hydrogen Bond Donors 1 [6]

| Rotatable Bonds | 2 |[6] |

Caption: Chemical Structure of this compound.

The molecule's architecture is notable for three key features:

  • The Pyrazine Ring: An electron-deficient aromatic system that influences the reactivity of its substituents.

  • The Chloro Substituent: Activates the ring for nucleophilic aromatic substitution and provides a site for metal-catalyzed cross-coupling reactions, enabling significant molecular diversification.

  • The Acetic Acid Moiety: The carboxylic acid group is a versatile handle for forming esters, amides, and other derivatives, making it central to its role as a building block.[5]

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the hydrolysis of a corresponding ester precursor. The following protocol is based on established chemical principles and reported methodologies.[4]

Protocol: Synthesis via Malonate Hydrolysis

This two-step process leverages the robust and well-understood malonic ester synthesis pathway, culminating in a standard saponification to yield the desired carboxylic acid.

Step 1: Preparation of Diethyl 2-(6-chloropyrazin-2-yl)malonate (Precursor) This step is foundational. The causality for using a malonate ester is its acidic α-hydrogen, which is readily deprotonated to form a nucleophile that can be alkylated by a suitable chloromethylpyrazine, or formed via other established pyrazine synthesis routes. This precursor is often commercially available or can be synthesized via specialized methods.

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, add deionized water (4.5 L per mole of ester) and sodium hydroxide (11.25 moles per mole of ester). Stir until the NaOH is fully dissolved, maintaining the temperature below 10°C in an ice bath.

  • Ester Addition: Slowly add the crude diethyl 2-(6-chloropyrazin-2-yl)malonate (1.0 eq) dropwise to the cooled NaOH solution. The rate of addition must be controlled to ensure the internal temperature does not exceed 10°C. Causality: This temperature control is critical to prevent potential side reactions, such as unwanted ring opening or degradation of the pyrazine core under strongly basic conditions.

  • Reaction: Once the addition is complete, allow the mixture to stir at room temperature overnight (approx. 16 hours) to ensure complete hydrolysis and decarboxylation.

  • Acidification & Workup: Cool the reaction mixture to 0°C in an ice bath. Carefully adjust the pH to approximately 3-4 by the slow, dropwise addition of 37% hydrochloric acid. Trustworthiness Check: The target product is a carboxylic acid, which is insoluble in acidic aqueous media but soluble as its carboxylate salt in basic media. This pH-dependent solubility is the key to a clean separation. A precipitate of the product should form.

  • Extraction: Extract the acidified aqueous slurry with ethyl acetate (3 x 1 L per mole of starting ester). Combine the organic phases. Causality: Ethyl acetate is chosen for its ability to dissolve the product while having limited miscibility with water, allowing for efficient extraction.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting yellow solid can be further purified by washing with a non-polar solvent like petroleum ether followed by a moderately polar solvent like methyl tert-butyl ether to remove impurities.[4] For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) is recommended.

Caption: Workflow for the synthesis of this compound.

Section 3: Analytical Methodologies for Quality Control

A self-validating analytical workflow is crucial to confirm the identity, purity, and integrity of the synthesized material. This ensures reproducibility in downstream applications.

cluster_QC Quality Control Workflow start Synthesized Product hplc Purity Assay (HPLC) start->hplc nmr Structure Confirmation (NMR) start->nmr ms Identity Confirmation (MS) start->ms pass Release (Purity & Identity Confirmed) hplc->pass nmr->pass ms->pass

Caption: A typical analytical workflow for compound validation.

Protocol 1: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of organic compounds.[10][11]

  • System: A reverse-phase HPLC system with UV detection.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL and inject 5-10 µL.

  • Analysis: Purity is determined by integrating the area of the main product peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis: The proton spectrum is expected to show:

    • Two distinct signals in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the two protons on the pyrazine ring.

    • A singlet in the δ 3.5-4.5 ppm region corresponding to the two methylene (-CH₂-) protons.

    • A broad singlet at high chemical shift (δ > 10 ppm) for the carboxylic acid (-COOH) proton (this signal may be exchanged in the presence of D₂O).

  • ¹³C NMR Analysis: The carbon spectrum will confirm the number of unique carbon atoms, including signals for the pyrazine ring carbons, the methylene carbon, and the carbonyl carbon (typically δ > 170 ppm).

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • System: An electrospray ionization mass spectrometer (ESI-MS), often coupled with an LC system (LC-MS).

  • Ionization Mode:

    • Negative Ion Mode: The compound will readily deprotonate to form the [M-H]⁻ ion at an m/z corresponding to (172.57 - 1.01) = 171.56.

    • Positive Ion Mode: The [M+H]⁺ ion may also be observed at an m/z of (172.57 + 1.01) = 173.58.

  • Analysis: The observation of the correct mass-to-charge ratio provides strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Section 4: Applications in Drug Discovery and Synthesis

This compound is not an end-product but a strategic starting point. Its primary application is as an intermediate in the synthesis of more complex molecules, particularly in the construction of pharmaceutical candidates.[4][12]

Core Application: Amide Bond Formation

The carboxylic acid is an ideal precursor for creating amides, one of the most common and stable functional groups in drug molecules. This is typically achieved via coupling with a primary or secondary amine.

Caption: General scheme for amide coupling using the title compound.

Exemplary Protocol: Amide Coupling

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a suitable amine (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Add a peptide coupling reagent, such as TBTU or HATU (1.2 eq), and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup and purify the resulting amide by chromatography or recrystallization.

Expertise Insight: The choice of coupling reagent and base is critical and depends on the specific amine substrate to minimize side reactions and racemization (if the amine is chiral). This reaction's reliability makes the title compound a go-to resource for building libraries of novel compounds for screening.

Potential Therapeutic Areas

Given that the pyrazine scaffold is integral to numerous therapeutic agents, derivatives of this compound are logical candidates for investigation in areas such as:

  • Oncology: As building blocks for kinase inhibitors or other anti-proliferative agents.[1]

  • Infectious Diseases: For the development of novel antiviral and antibacterial compounds.[1][3]

  • Inflammation: As precursors to anti-inflammatory molecules.[2]

Section 5: Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound. While a specific SDS for this exact molecule is not universally available, data from closely related analogues provide a strong basis for safe handling procedures.[13][14]

Hazard Profile (based on analogues):

  • Irritant: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not ingest.

  • Spills: In case of a spill, contain the material with an inert absorbent and dispose of it as chemical waste according to local regulations.

Storage and Stability:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][14]

  • Recommendations: For long-term stability, storage at -20°C or under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture or air.[6][9]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in pharmaceutical and chemical research. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable intermediate. By understanding the principles behind its synthesis, the methods for its validation, and its potential applications, researchers can confidently leverage this potent building block to construct the next generation of complex molecules and potentially life-changing therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(6-Chloropyrazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Chloropyrazin-2-yl)acetic acid is a heterocyclic carboxylic acid derivative that holds significant interest within the realms of medicinal chemistry and drug discovery. Its structural motif, featuring a substituted pyrazine ring linked to an acetic acid moiety, makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction optimization and purification to formulation and bioavailability of its derivatives. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside methodologies for its analysis and safe handling.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its precise chemical identity. This compound is defined by its unique molecular structure, from which many of its properties can be inferred.

  • Molecular Formula: C₆H₅ClN₂O₂[1][2]

  • Molecular Weight: 172.57 g/mol [1]

  • CAS Number: 930798-25-7[1]

  • Synonyms: 6-chloro-2-Pyrazineacetic acid[1]

The structure consists of a pyrazine ring substituted with a chlorine atom at the 6-position and an acetic acid group at the 2-position. The presence of the electronegative chlorine atom and the acidic carboxylic acid group, in conjunction with the nitrogen-containing aromatic pyrazine ring, dictates the molecule's reactivity, polarity, and intermolecular interactions.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems. While experimental data for this compound is not extensively available in the public domain, a combination of reported information and computational predictions provides valuable insights.

Table 1: Summary of Physicochemical Properties

PropertyValueSource/Method
Physical State Yellow solid[3] (Descriptive)
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Predicted: ~3.43 ± 0.10 (for isomer)[4] (Computational)
LogP Predicted: 0.7571[1] (Computational)
Topological Polar Surface Area (TPSA) 63.08 Ų[1] (Computational)
Hydrogen Bond Donors 1[1] (Computational)
Hydrogen Bond Acceptors 3[1] (Computational)
Rotatable Bonds 2[1] (Computational)

Expert Insights:

  • Physical State: The description of the compound as a "yellow solid" is consistent with many functionalized aromatic compounds.[3] The color may arise from electronic transitions within the conjugated pyrazine system.

  • Solubility: The presence of both a polar carboxylic acid group and a moderately nonpolar chloropyrazine ring suggests that the solubility of this compound will be highly dependent on the pH and the nature of the solvent. It is expected to have limited solubility in nonpolar organic solvents and increased solubility in polar organic solvents and aqueous solutions at higher pH where the carboxylic acid is deprotonated.

  • pKa: The predicted pKa for a closely related isomer is in the range of a typical carboxylic acid. The electron-withdrawing nature of the chloropyrazine ring would be expected to increase the acidity of the carboxylic acid group compared to a simple alkyl carboxylic acid. An experimental determination of the pKa is crucial for understanding its ionization state at physiological pH, which is a key factor in its biological activity and pharmacokinetic properties.

  • LogP: The predicted LogP value suggests that the compound has a relatively balanced hydrophilic-lipophilic character. This is a critical parameter in drug design, as it influences membrane permeability and distribution within biological systems.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum: A proton NMR spectrum for this compound is available from commercial suppliers.[5] The expected signals are:

  • A singlet for the proton on the pyrazine ring.

  • Another singlet for the other proton on the pyrazine ring.

  • A singlet for the methylene (-CH₂-) protons of the acetic acid group.

  • A broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with deuterium in deuterated solvents like D₂O.

  • Signals for the carbon atoms of the pyrazine ring, with the carbon attached to the chlorine atom and the carbon attached to the acetic acid group being significantly influenced by these substituents.

  • A signal for the methylene carbon.

  • A signal for the carbonyl carbon of the carboxylic acid, typically in the range of 170-180 ppm.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer acquire_1H Acquire ¹H Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C Spectrum transfer->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline assign_1H Assign ¹H Signals baseline->assign_1H assign_13C Assign ¹³C Signals baseline->assign_13C structure Confirm Structure assign_1H->structure assign_13C->structure

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic absorption bands would include:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

  • C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C=N and C=C stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 172 (for the ³⁵Cl isotope) and m/z 174 (for the ³⁷Cl isotope) with a characteristic 3:1 intensity ratio.

  • Fragmentation: Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH) and other fragments from the pyrazine ring.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental composition. Predicted collision cross-section data for various adducts is available.[2]

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following safety precautions should be observed:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Handling Recommendations:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.[1]

Synthesis and Purity

A common synthetic route to this compound involves the hydrolysis of a malonate ester precursor.[3] The purity of commercially available this compound is typically ≥95%.[1] For applications requiring higher purity, recrystallization or chromatographic purification may be necessary.

Conclusion

This compound is a valuable chemical entity with a range of potential applications in medicinal chemistry and materials science. This guide has summarized the key available and predicted physicochemical properties of this compound. While a foundational understanding can be gleaned from the current data, further experimental determination of properties such as melting point, boiling point, solubility, and pKa would be highly beneficial for its broader application. The provided analytical methods and safety information serve as a practical resource for researchers working with this compound, ensuring its safe and effective use in the laboratory.

References

An In-Depth Technical Guide to 2-(6-Chloropyrazin-2-yl)acetic Acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Chloropyrazine Moiety

In the landscape of contemporary medicinal chemistry, the strategic deployment of heterocyclic scaffolds is paramount to the successful development of novel therapeutic agents. Among these, the pyrazine ring system, particularly when substituted with a chlorine atom, represents a "privileged" structural motif. This guide provides an in-depth technical overview of 2-(6-Chloropyrazin-2-yl)acetic acid, a versatile building block whose unique electronic and structural properties make it a valuable intermediate in the synthesis of targeted therapeutics. The presence of a reactive chlorine atom, an acidic carboxylic acid handle, and the nitrogen-rich pyrazine core provides a trifecta of chemical functionality that researchers can exploit to construct complex molecular architectures with potent biological activity. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, reactivity, and application of this key intermediate, grounded in established chemical principles and supported by scientific literature.

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This compound is a crystalline solid at room temperature, possessing a unique combination of a nucleophilically susceptible aromatic ring and a versatile carboxylic acid functional group.

Molecular Structure and Weight

The compound's structure is defined by an acetic acid group attached to a pyrazine ring at position 2, with a chlorine atom at position 6. This specific arrangement dictates its reactivity and potential for forming strategic bonds in drug candidates.

  • Molecular Formula: C₆H₅ClN₂O₂[1]

  • Molecular Weight: 172.57 g/mol [1]

  • CAS Number: 930798-25-7

  • Canonical SMILES: C1=C(N=C(C=N1)Cl)CC(=O)O

  • InChIKey: GKCGKFUOTLQOGO-UHFFFAOYSA-N

Physicochemical Data Summary

The following table summarizes key computed and experimental physicochemical properties, which are critical for designing reaction conditions, predicting solubility, and understanding the compound's pharmacokinetic potential when incorporated into larger molecules.

PropertyValueSource
Molecular Formula C₆H₅ClN₂O₂--INVALID-LINK--[1]
Molecular Weight 172.57--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 63.08 Ų--INVALID-LINK--
Predicted LogP 0.7571--INVALID-LINK--
Hydrogen Bond Acceptors 3--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Rotatable Bonds 2--INVALID-LINK--

Synthesis and Purification: A Practical Laboratory Protocol

While several large-scale industrial syntheses exist, a robust and reproducible laboratory-scale protocol is essential for research and development. The following procedure is a proposed route based on established methodologies for analogous pyrazine derivatives, starting from the commercially available 2,6-dichloropyrazine. The rationale behind this multi-step synthesis lies in the controlled introduction of the acetic acid moiety.

G cluster_0 Synthesis Workflow A 2,6-Dichloropyrazine C Diethyl (6-chloropyrazin-2-yl)malonate A->C NaH, THF B Diethyl Malonate B->C E This compound C->E 1. NaOH, H2O, Heat 2. HCl (aq) D Saponification & Decarboxylation (NaOH, H2O, then H+)

Proposed workflow for the synthesis of the target compound.
Part 1: Synthesis of Diethyl (6-chloropyrazin-2-yl)malonate

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrazine nitrogens activate the chlorine atoms towards displacement. Diethyl malonate, deprotonated by a strong base, serves as the carbon nucleophile.

Materials:

  • 2,6-Dichloropyrazine

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl malonate (1.1 eq) in anhydrous THF dropwise. The rationale for slow addition is to control the evolution of hydrogen gas.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the enolate.

  • Add a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl (6-chloropyrazin-2-yl)malonate, which can be purified by column chromatography.

Part 2: Hydrolysis and Decarboxylation to this compound

The malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product.

Materials:

  • Diethyl (6-chloropyrazin-2-yl)malonate

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

Protocol:

  • Dissolve the diethyl (6-chloropyrazin-2-yl)malonate (1.0 eq) in a mixture of water and ethanol.

  • Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux. This saponification step hydrolyzes both ester groups.[2]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Acidify the reaction mixture to pH 2-3 by the slow addition of concentrated HCl at 0 °C. This protonates the carboxylate and initiates decarboxylation.

  • Heat the acidified mixture gently to drive the decarboxylation to completion (observe CO₂ evolution).

  • Cool the solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.[2]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the distinct reactivity of its two primary functional domains: the chloropyrazine ring and the carboxylic acid group.

G cluster_0 Reactivity Profile A This compound B Amide Derivatives A->B Amide Coupling (EDC, HOBt, Amine) C Ester Derivatives A->C Esterification (Alcohol, Acid cat.) D Nucleophilic Substitution (e.g., Amines, Thiols) A->D SNAr at C6-Cl

Key reaction pathways for the title compound.
Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, most commonly through the formation of amides and esters. These reactions are fundamental in medicinal chemistry for linking the pyrazine core to other pharmacophores.

  • Amide Bond Formation: Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can efficiently couple the carboxylic acid with a wide range of primary and secondary amines. This is the most common strategy for incorporating this scaffold into larger molecules.

  • Esterification: Fischer esterification, using an alcohol as the solvent and a strong acid catalyst (e.g., H₂SO₄), can convert the carboxylic acid into its corresponding ester. This can be useful for protecting the acid or modifying the solubility and pharmacokinetic properties of the final compound.

Reactions at the Chloropyrazine Ring

The chlorine atom at the 6-position of the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the ring lowers the electron density, making the carbon atom attached to the chlorine susceptible to attack by nucleophiles.

  • Nucleophilic Substitution: The chlorine can be displaced by various nucleophiles, including amines, thiols, and alkoxides. This reaction is often facilitated by heat and the use of a base. This reactivity is particularly valuable for introducing diversity at this position, allowing for the exploration of structure-activity relationships (SAR). For instance, reaction with various amines can generate a library of 6-amino-substituted pyrazine derivatives.[3]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,6-disubstituted pyrazine framework is a well-established scaffold in the design of protein kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound serves as a key starting material for synthesizing inhibitors that target several important kinases.

Inhibitors of CK2 and PIM Kinases

Research has demonstrated that 2,6-disubstituted pyrazine derivatives are potent inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[4][5] Both CK2 and PIM kinases are implicated in promoting cell survival and proliferation in cancer, making them attractive targets for therapeutic intervention. The general structure of these inhibitors often involves an amide linkage at the acetic acid position and a substitution at the C6-chloro position, highlighting the synthetic utility of the title compound.

Inhibitors of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in later stages.[6][7] Small molecule inhibitors of the TGF-β type I receptor (TGF-βRI) kinase have emerged as a promising therapeutic strategy. The pyrazine scaffold has been explored for its potential to inhibit this kinase.[8] The ability to derivatize both the carboxylic acid and the chloro- position of this compound allows for the systematic optimization of binding to the ATP pocket of the TGF-βRI kinase.

Analytical Characterization: Spectroscopic Profile

Accurate characterization of a chemical compound is critical for ensuring its identity and purity. The following are the expected spectroscopic data for this compound based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • ~13.0 ppm (broad s, 1H): This signal corresponds to the acidic proton of the carboxylic acid. Its chemical shift is concentration and solvent-dependent.

    • ~8.7 ppm (s, 1H): Aromatic proton on the pyrazine ring.

    • ~8.6 ppm (s, 1H): Second aromatic proton on the pyrazine ring.

    • ~3.9 ppm (s, 2H): Methylene protons (-CH₂-) of the acetic acid group.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • ~171 ppm: Carbonyl carbon of the carboxylic acid.

    • ~152 ppm, ~148 ppm, ~145 ppm, ~143 ppm: Aromatic carbons of the pyrazine ring. The carbon bearing the chlorine will be significantly shifted.

    • ~40 ppm: Methylene carbon (-CH₂-).

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS):

    • [M-H]⁻: Expected at m/z 171.00, corresponding to the deprotonated molecule.

    • [M+H]⁺: Expected at m/z 173.01.

    • The presence of a chlorine atom will result in a characteristic M+2 isotope peak with approximately one-third the intensity of the parent ion peak, which is a definitive indicator of a single chlorine atom in the molecule.[9]

Infrared (IR) Spectroscopy
  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1710 cm⁻¹ (strong): C=O stretch of the carbonyl group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrazine ring.

  • ~800-700 cm⁻¹: C-Cl stretching vibration.

Conclusion and Future Outlook

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its well-defined molecular structure and predictable reactivity at both the carboxylic acid and chloropyrazine moieties provide a robust platform for the synthesis of diverse compound libraries. Its demonstrated utility as a core scaffold for potent kinase inhibitors, including those targeting CK2, PIM, and TGF-β pathways, underscores its importance for researchers in oncology and fibrosis. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an analysis of its reactivity and applications. As the demand for novel, targeted therapeutics continues to grow, the strategic use of such privileged building blocks will remain a cornerstone of successful medicinal chemistry campaigns.

References

A Technical Guide to the Discovery and Synthetic History of Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery and history of pyrazine synthesis, tailored for researchers, scientists, and professionals in drug development. We will journey from the serendipitous discoveries of the 19th century to the sophisticated, modern techniques that enable the creation of these vital heterocyclic compounds. The narrative emphasizes the underlying chemical principles and the evolution of synthetic strategies, offering both historical context and practical, field-proven insights.

Part 1: The Genesis - Discovery and Early Encounters

The story of pyrazines begins not with a targeted synthesis but with their discovery from natural sources and as products of chemical reactions involving ammonia and sugars. In 1876, Staedel and Rugheimer, while investigating the reaction of glyoxal with ammonia, inadvertently synthesized 2,5-dimethylpyrazine. This marked one of the earliest documented preparations of a pyrazine derivative. The name "pyrazine" itself was coined by August Hantzsch in 1887, solidifying its place in the lexicon of heterocyclic chemistry. These early encounters were often characterized by the unexpected formation of these aromatic, nitrogen-containing rings, which spurred further investigation into their structure and properties.

Part 2: The Foundational Pillars - Classic Named Syntheses

The late 19th and early 20th centuries saw the development of the first systematic methods for pyrazine synthesis. These named reactions remain the cornerstones of pyrazine chemistry and are still widely used today.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

The Staedel-Rugheimer synthesis is one of the oldest and most direct methods for preparing pyrazines. It involves the reaction of an α-haloketone with ammonia. The reaction proceeds through the initial formation of an aminoketone, which then undergoes self-condensation to form a dihydropyrazine intermediate. Subsequent oxidation yields the aromatic pyrazine.

Mechanism and Workflow:

The mechanism involves the nucleophilic substitution of the halogen by ammonia to form an α-aminoketone. Two molecules of this intermediate then condense to form a dihydropyrazine, which is subsequently oxidized to the pyrazine.

Staedel_Rugheimer alpha_haloketone α-Haloketone (2 eq.) aminoketone α-Aminoketone alpha_haloketone->aminoketone + NH3 - HX ammonia Ammonia (NH3) dimer Dimerization aminoketone->dimer Self-condensation dihydropyrazine Dihydropyrazine dimer->dihydropyrazine pyrazine Pyrazine dihydropyrazine->pyrazine Oxidation (-2H)

Caption: Workflow of the Staedel-Rugheimer Pyrazine Synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine

  • Reaction Setup: A solution of chloroacetone (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Ammonia: An aqueous solution of ammonia (2 equivalents) is added dropwise to the chloroacetone solution with stirring.

  • Reflux: The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water to remove any inorganic salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by distillation or column chromatography to yield 2,5-dimethylpyrazine.

The Gutknecht Pyrazine Synthesis (1879)

Just a few years after Staedel and Rugheimer's discovery, Hermann Gutknecht developed a more versatile method for pyrazine synthesis. The Gutknecht synthesis involves the self-condensation of α-amino ketones, which can be conveniently generated in situ from α-hydroxy ketones and ammonia or by the reduction of α-azido ketones. This method offers greater flexibility in the substitution pattern of the resulting pyrazine.

Mechanism and Workflow:

The key step in the Gutknecht synthesis is the dimerization of an α-aminoketone to form a dihydropyrazine intermediate, which is then oxidized to the pyrazine. The oxidation can occur spontaneously in the presence of air or can be facilitated by the addition of an oxidizing agent.

Gutknecht_Synthesis alpha_amino_ketone α-Amino Ketone (2 eq.) dimerization Self-Condensation alpha_amino_ketone->dimerization dihydropyrazine Dihydropyrazine Intermediate dimerization->dihydropyrazine pyrazine Pyrazine dihydropyrazine->pyrazine Oxidation (e.g., air, Cu(II))

Caption: Workflow of the Gutknecht Pyrazine Synthesis.

Experimental Protocol: Synthesis of Tetramethylpyrazine

  • Reaction Setup: A solution of diacetyl (1 equivalent) and ammonium acetate (2 equivalents) in acetic acid is prepared in a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Heating: The mixture is heated to 100-120 °C for 4-6 hours. The color of the solution typically darkens as the reaction progresses.

  • Neutralization and Extraction: After cooling, the reaction mixture is poured into an excess of cold water and neutralized with a concentrated sodium hydroxide solution. The aqueous layer is then extracted several times with chloroform or dichloromethane.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure tetramethylpyrazine.

The Gastaldi Synthesis (1921)

The Gastaldi synthesis is a notable method for preparing pyrazines from 1,2-dicarbonyl compounds and α,β-diamino compounds. This convergent approach allows for the construction of unsymmetrically substituted pyrazines with high regioselectivity.

Mechanism and Workflow:

The reaction proceeds via a double condensation between the dicarbonyl compound and the diamine to form a tetrahydropyrazine, which is then oxidized to the pyrazine.

Gastaldi_Synthesis dicarbonyl 1,2-Dicarbonyl condensation Double Condensation dicarbonyl->condensation diamine α,β-Diamine diamine->condensation tetrahydropyrazine Tetrahydropyrazine condensation->tetrahydropyrazine pyrazine Pyrazine tetrahydropyrazine->pyrazine Oxidation

Caption: Workflow of the Gastaldi Pyrazine Synthesis.

Part 3: The Modern Evolution - Contemporary Synthetic Strategies

While the classic named reactions are still workhorses in pyrazine synthesis, the demand for more efficient, selective, and environmentally friendly methods has driven the development of new strategies.

Transition-Metal Catalysis:

The advent of transition-metal catalysis has revolutionized the synthesis of substituted pyrazines. Cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, allow for the introduction of a wide variety of substituents onto a pre-formed pyrazine core. For example, a halogenated pyrazine can be coupled with a boronic acid (Suzuki coupling) to form a new carbon-carbon bond, enabling the synthesis of complex pyrazine derivatives that would be difficult to access through classical methods.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating pyrazine synthesis. The rapid heating provided by microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also improve yields and product purity.

Green Chemistry Approaches:

In recent years, there has been a growing emphasis on developing greener and more sustainable methods for pyrazine synthesis. This includes the use of environmentally benign solvents (e.g., water or ionic liquids), solvent-free reaction conditions, and the development of catalytic systems that can be recycled and reused.

Part 4: Data-Driven Insights - Comparative Analysis

The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The following table provides a comparative overview of the classic pyrazine syntheses.

Synthesis MethodStarting MaterialsKey FeaturesLimitations
Staedel-Rugheimer α-Haloketones, AmmoniaSimple, direct method.Limited to symmetrical pyrazines; harsh conditions.
Gutknecht α-Amino ketonesVersatile; allows for unsymmetrical pyrazines.α-Amino ketones can be unstable.
Gastaldi 1,2-Dicarbonyls, α,β-DiaminesConvergent; good for unsymmetrical pyrazines.Starting materials may not be readily available.

Conclusion

The synthesis of pyrazines has evolved significantly from its early, often serendipitous, beginnings. The foundational named reactions laid the groundwork for the systematic construction of these important heterocycles. Today, the field continues to advance, with modern techniques offering unprecedented levels of efficiency, selectivity, and sustainability. As our understanding of the role of pyrazines in pharmaceuticals, agrochemicals, and materials science continues to grow, so too will the demand for innovative and robust synthetic methods.

The Pyrazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on the pivotal role of pyrazine derivatives in contemporary drug discovery. We will navigate through the synthetic intricacies, diverse pharmacological profiles, and structure-activity relationships that establish the pyrazine core as a "privileged scaffold" in medicinal chemistry. This document is designed to provide field-proven insights and actionable knowledge for professionals engaged in the art and science of creating new medicines.

The Strategic Value of the Pyrazine Ring in Drug Design

The pyrazine ring, a 1,4-diazine, is a six-membered aromatic heterocycle that offers a unique constellation of properties making it exceptionally valuable for medicinal chemists. Its electron-deficient nature, arising from the two electronegative nitrogen atoms, influences its reactivity and interactions with biological targets.[1] The nitrogen atoms act as hydrogen bond acceptors, a critical interaction for anchoring ligands into the active sites of proteins, particularly kinases. Furthermore, the rigid, planar structure provides a predictable framework for orienting substituents in three-dimensional space to optimize target engagement. The incorporation of a pyrazine moiety can also modulate crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as solubility and metabolic stability, enhancing the drug-like characteristics of a molecule.

Synthetic Avenues to Pyrazine Derivatives

Access to a diverse range of pyrazine derivatives is paramount for exploring structure-activity relationships (SAR). Both classical and modern synthetic methodologies are employed to construct and functionalize the pyrazine core.

Foundational Synthesis: The Staedel-Rugheimer Condensation

A cornerstone of pyrazine synthesis is the condensation of an α-dicarbonyl compound with a 1,2-diamine, followed by oxidation.[2] This robust method allows for the direct construction of the core ring system.

Exemplary Protocol: Synthesis of 2,3-Diphenyl-5,6-dihydropyrazine

  • Reaction Setup: In a round-bottom flask, dissolve benzil (1.0 eq) and ethylenediamine (1.0 eq) in absolute ethanol.

  • Condensation: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The dihydropyrazine product often precipitates from the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallization can be performed if necessary to yield the pure product.

  • Aromatization (Optional): The resulting dihydropyrazine can be oxidized to the corresponding aromatic pyrazine using an oxidizing agent like manganese dioxide (MnO₂) or copper(II) oxide.[2]

Advanced Functionalization: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry provides powerful tools for the late-stage functionalization of the pyrazine core, enabling rapid library synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are indispensable for creating C-C and C-N bonds, respectively, on a pre-formed halo-pyrazine scaffold.[3][4][5]

Cross_Coupling_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle HaloPyrazine Halogenated Pyrazine (Py-X) Catalyst Pd(0) Catalyst + Ligand HaloPyrazine->Catalyst Oxidative Addition CouplingPartner Coupling Partner (e.g., R-B(OH)2 or R-NH2) CouplingPartner->Catalyst Transmetalation / Coordination Product Functionalized Pyrazine (Py-R) Catalyst->Product Reductive Elimination Base Base (e.g., K2CO3) Base->Catalyst

Figure 1: A generalized workflow for the functionalization of a pyrazine core using Palladium-catalyzed cross-coupling reactions.

A Spectrum of Pharmacological Activities

The pyrazine scaffold is present in a multitude of clinically approved drugs and investigational agents across a wide array of therapeutic areas.[6][7][8]

Table 1: Selected FDA-Approved Drugs Containing a Pyrazine Moiety

Drug NameTherapeutic ClassPrimary Target/Mechanism
Pyrazinamide AntitubercularProdrug converted to pyrazinoic acid; disrupts membrane energetics and trans-translation in M. tuberculosis.[9][10]
Bortezomib AnticancerReversible inhibitor of the 26S proteasome.[11]
Gilteritinib AnticancerFMS-like tyrosine kinase 3 (FLT3) and AXL inhibitor.[12]
Eszopiclone Sedative-HypnoticPotentiates GABA effects at the GABA-A receptor.[11]
Amiloride DiureticBlocks epithelial sodium channels (ENaC).[11]
Anticancer Agents: The Kinase Inhibitor Paradigm

In oncology, pyrazine derivatives are particularly prominent as protein kinase inhibitors.[13][14] The nitrogen atoms of the pyrazine ring are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for Type I and Type II inhibitors.

Gilteritinib (Xospata®) is a potent, orally bioavailable inhibitor of FLT3 and AXL kinases, approved for treating relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[12] Its mechanism involves competitive inhibition at the ATP-binding site, blocking downstream signaling pathways essential for cancer cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Receptor FLT3 Receptor Tyrosine Kinase STAT5 STAT5 Receptor->STAT5 Phosphorylates AKT PI3K/AKT Receptor->AKT RAS RAS/MAPK Receptor->RAS Ligand FLT3 Ligand Ligand->Receptor Binds & Dimerizes ATP ATP ATP->Receptor Provides Phosphate Gilteritinib Gilteritinib (Pyrazine Derivative) Gilteritinib->Receptor Blocks ATP Binding Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation RAS->Proliferation Apoptosis Apoptosis Blocked

Figure 2: Mechanism of action for a pyrazine-based kinase inhibitor like Gilteritinib, blocking FLT3 signaling to inhibit cancer cell proliferation.

Antimicrobial Agents: The Case of Pyrazinamide

Pyrazinamide is a first-line drug for treating tuberculosis that has been essential for shortening the duration of therapy.[9] It is a prodrug that requires activation within the Mycobacterium tuberculosis bacillus.

Pyrazinamide_MOA cluster_bacillus Mycobacterium tuberculosis (Acidic pH) PZA_in Pyrazinamide (PZA) (Enters cell) PncA Pyrazinamidase (pncA enzyme) PZA_in->PncA Hydrolysis POA Pyrazinoic Acid (POA) (Active Form) PncA->POA Targets Multiple Targets: - Membrane Disruption - Coenzyme A Synthesis Block - Trans-translation Inhibition POA->Targets Efflux Efflux Pump POA->Efflux Pumped Out CellDeath Bacterial Cell Death Targets->CellDeath POA_out POA (outside cell) Efflux->POA_out HPOA HPOA (Protonated) POA_out->HPOA Protonation in acidic milieu HPOA->PZA_in Re-enters cell, accumulates

Figure 3: The activation and multi-target mechanism of action of the antitubercular prodrug Pyrazinamide.

The bacterial enzyme pyrazinamidase (encoded by the pncA gene) converts pyrazinamide to its active form, pyrazinoic acid (POA).[15] Under the acidic conditions found in tuberculous lesions, POA accumulates within the bacillus and is thought to disrupt membrane potential, inhibit coenzyme A synthesis, and interfere with trans-translation, ultimately leading to cell death.[9][10][16] Resistance often arises from mutations in the pncA gene.[15]

Future Perspectives and Conclusion

The pyrazine scaffold continues to be a fertile ground for drug discovery. Its proven track record, synthetic tractability, and favorable physicochemical properties ensure its place in the medicinal chemist's toolbox. Future efforts will likely focus on incorporating pyrazine moieties into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, as well as exploring their potential against new and challenging biological targets. The combination of established success and future potential solidifies the role of pyrazine derivatives as a truly indispensable core in the ongoing quest for innovative therapeutics.

References

Spectroscopic Analysis of 2-(6-Chloropyrazin-2-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide is intended to provide a comprehensive overview of the spectroscopic data for the compound 2-(6-Chloropyrazin-2-yl)acetic acid, a molecule of interest for researchers and professionals in the field of drug development and organic synthesis. This document outlines the structural features of the compound and provides a framework for its analytical characterization. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of published experimental spectroscopic data for this specific molecule. While basic chemical properties are known, detailed experimental spectra including ¹H NMR, ¹³C NMR, mass spectrometry, infrared (IR), and UV-Visible spectroscopy are not readily accessible.

This guide will therefore focus on the theoretical structural and spectroscopic attributes of this compound, alongside established methodologies for acquiring such data. The intent is to equip researchers with the foundational knowledge required to perform their own analyses and interpret the resulting data.

Introduction

This compound (Figure 1) is a heterocyclic compound incorporating a substituted pyrazine ring linked to an acetic acid moiety. The pyrazine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The presence of a chlorine atom, a carboxylic acid group, and the nitrogen atoms in the pyrazine ring all contribute to the molecule's chemical reactivity and potential for intermolecular interactions, making its unambiguous structural confirmation through spectroscopic methods a critical step in any research and development workflow.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

General Compound Information

A summary of the key identifiers and properties of this compound is provided in Table 1.

PropertyValueSource
CAS Number 930798-25-7[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
Synonyms 6-chloro-2-Pyrazineacetic acid[1]

Recommended Spectroscopic Analysis Workflow

For researchers who have synthesized or acquired this compound, a standard workflow for spectroscopic characterization is recommended. This workflow is designed to provide a comprehensive and validated dataset for the compound.

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Archiving synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir Infrared (IR) Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv interpretation Spectral Interpretation & Structure Confirmation nmr->interpretation ms->interpretation ir->interpretation uv->interpretation archiving Data Archiving interpretation->archiving

Caption: Recommended workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Expected Signals

The proton NMR spectrum of this compound is expected to show three distinct signals:

  • Pyrazine Protons: Two singlets in the aromatic region (typically δ 8.0-9.0 ppm). These protons are on the pyrazine ring and are not coupled to each other.

  • Methylene Protons (-CH₂-): A singlet in the region of δ 3.5-4.5 ppm, corresponding to the two protons of the methylene group adjacent to the pyrazine ring and the carboxylic acid.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically δ 10-13 ppm). The exact position and broadness of this peak can be highly dependent on the solvent and concentration. This peak will exchange with D₂O.

¹³C NMR Spectroscopy: Expected Signals

The carbon NMR spectrum will provide information on the carbon skeleton:

  • Carboxylic Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 170-180 ppm.

  • Pyrazine Carbons: Four distinct signals in the aromatic region (δ 130-160 ppm). The carbon atom bearing the chlorine will be shifted, as will the carbon attached to the acetic acid moiety.

  • Methylene Carbon (-CH₂-): A signal in the aliphatic region, expected around δ 35-45 ppm.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • A D₂O exchange experiment can be performed to confirm the assignment of the carboxylic acid proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition.

Expected Molecular Ions

The nominal molecular weight of this compound is 172.57 u. Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with the M+ peak at approximately m/z 172 and the M+2 peak at approximately m/z 174, with a ratio of roughly 3:1.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental formula (C₆H₅ClN₂O₂).

Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes.

    • In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 173.0112.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 170.9967 should be observed.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern. Use the exact mass measurement from HRMS to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Characteristic Absorptions
  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C=N and C=C Stretches (Pyrazine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Experimental Protocol for IR Analysis
  • Sample Preparation: The spectrum can be acquired using a solid sample. This can be done by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-systems.

Expected Absorptions

The pyrazine ring is an aromatic system and is expected to exhibit π → π* transitions. The presence of the chlorine atom and the carboxylic acid group will influence the position and intensity of the absorption maxima (λ_max). One would expect to see absorptions in the UV region, likely between 200-350 nm.

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). A concentration in the micromolar range is typically sufficient.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record the spectrum over a range of approximately 200-400 nm.

    • Use a matched cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion and Future Outlook

While this compound is commercially available and its synthesis has been described, a significant gap exists in the public domain regarding its detailed experimental spectroscopic characterization. This guide provides a comprehensive theoretical framework and established protocols for researchers to acquire and interpret the necessary ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data. The generation and publication of this data would be a valuable contribution to the scientific community, aiding in future research and development involving this compound. It is strongly recommended that any synthesis of this compound be accompanied by a full suite of spectroscopic analyses to ensure its identity and purity.

References

Methodological & Application

The Strategic Utility of 2-(6-Chloropyrazin-2-yl)acetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized heterocyclic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 2-(6-Chloropyrazin-2-yl)acetic acid has emerged as a pivotal building block, particularly within the realm of medicinal chemistry and drug development. Its intrinsic chemical features—a reactive carboxylic acid moiety and a halogenated pyrazine core—offer a dual-pronged approach for molecular elaboration. The pyrazine ring, a common scaffold in bioactive molecules, coupled with a strategically placed chlorine atom, provides a handle for nucleophilic aromatic substitution or cross-coupling reactions. Simultaneously, the acetic acid side chain is readily amenable to a wide array of classical transformations, including amidation and esterification.

This technical guide delineates the multifaceted applications of this compound, providing researchers, scientists, and drug development professionals with detailed, field-proven protocols and the underlying scientific rationale for their successful implementation. The primary focus will be on its crucial role as a precursor in the synthesis of significant pharmaceutical agents and the exploration of its derivatives.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe utilization in any synthetic protocol.

PropertyValueReference
CAS Number 930798-25-7[1][2][3]
Molecular Formula C₆H₅ClN₂O₂[2][3]
Molecular Weight 172.57 g/mol [2][3]
Appearance Yellow to off-white solid[1]
Storage Inert atmosphere, 2-8°C, sealed away from moisture[2][3]
Solubility Soluble in polar organic solvents such as DMSO and DMF.

Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Application in Pharmaceutical Synthesis: The Case of Favipiravir

A prominent application of pyrazine derivatives is in the synthesis of antiviral agents. While direct synthesis of the notable antiviral drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) from this compound is not the most commonly cited route, the structural similarity and the presence of the key pyrazine core make related synthetic strategies highly relevant. Many syntheses of Favipiravir proceed through intermediates like 3,6-dichloropyrazine-2-carbonitrile, highlighting the importance of halogenated pyrazines in this context.[4][5] The following protocols are based on established transformations of similar pyrazine systems and serve as a guide for leveraging this compound in analogous synthetic campaigns.

Protocol 1: Conversion to 2-(6-Chloropyrazin-2-yl)acetamide

The transformation of the carboxylic acid to a primary amide is a foundational step towards accessing a variety of bioactive molecules. This protocol employs a standard peptide coupling agent, offering high yields and operational simplicity.

Rationale: The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) is a well-established method for forming amide bonds. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine. HOBt is often added to suppress side reactions and improve the efficiency of the coupling.

G A This compound B EDC, HOBt, NH₄Cl, DIPEA in DMF A->B Amidation C 2-(6-Chloropyrazin-2-yl)acetamide B->C

Caption: Workflow for the amidation of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and ammonium chloride (NH₄Cl) (1.2 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification

Esterification of the carboxylic acid moiety can be a key step for modifying solubility, enabling further reactions, or for use as a protecting group.

Rationale: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and driving it to completion often involves using an excess of the alcohol or removing water as it is formed.

G A This compound B Methanol, cat. H₂SO₄, Reflux A->B Esterification C Methyl 2-(6-chloropyrazin-2-yl)acetate B->C

Caption: Synthesis of methyl 2-(6-chloropyrazin-2-yl)acetate.

Step-by-Step Methodology:

  • Reaction Setup: Suspend this compound (1.0 eq) in methanol (serving as both reactant and solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Neutralization and Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ester, which can be further purified by column chromatography if necessary.

Advanced Synthetic Applications: Towards Bioactive Scaffolds

The chlorinated pyrazine ring is a versatile platform for constructing more complex molecular frameworks through cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The chlorine atom on the pyrazine ring can be substituted via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, allowing for the introduction of various aryl or heteroaryl substituents. This is a powerful method for generating libraries of compounds for structure-activity relationship (SAR) studies.

Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide (the chloropyrazine derivative), followed by transmetalation with a boronic acid or ester in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is critical for reaction efficiency.

G cluster_0 Suzuki-Miyaura Coupling A Methyl 2-(6-chloropyrazin-2-yl)acetate B Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ A->B Reactants & Catalysts C Methyl 2-(6-arylpyrazin-2-yl)acetate B->C Coupling

Caption: Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Methodology (Starting from the ester derivative):

  • Reaction Setup: In a reaction vessel, combine methyl 2-(6-chloropyrazin-2-yl)acetate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) and a degassed mixture of dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to afford the coupled product.

Conclusion and Future Outlook

This compound stands as a testament to the power of functionalized heterocyclic compounds in accelerating drug discovery and development. Its strategic combination of a reactive carboxylic acid and a modifiable chloropyrazine core provides a robust platform for the synthesis of diverse molecular entities. The protocols detailed herein offer a practical framework for the utilization of this valuable intermediate. As the demand for novel therapeutics continues to grow, the creative application of such versatile building blocks will undoubtedly remain a cornerstone of innovation in organic synthesis. The derivatization of this compound can lead to novel molecules with potential activities against various diseases, including tuberculosis and other infectious diseases, as suggested by research on similar pyrazine carboxamides.[6]

References

Application Notes: Synthesis of Pyrazosulfuron-Methyl, a Novel ALS-Inhibiting Herbicide, from 2-(6-Chloropyrazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Pyrazine Scaffold in Modern Agrochemicals

The pyrazine ring system is a vital heterocyclic motif in the development of contemporary agrochemicals.[1] Its inherent chemical properties, including its electron-deficient nature and capacity for substitution, make it an excellent scaffold for designing potent and selective herbicides and fungicides.[2] Pyrazine derivatives are noted for their ability to interfere with essential biological processes in target organisms.[1] Specifically, the incorporation of a pyrazine moiety into sulfonylurea herbicides has been a key strategy in the pursuit of novel active ingredients with enhanced efficacy and favorable environmental profiles.

These application notes provide a detailed technical guide on the utilization of 2-(6-Chloropyrazin-2-yl)acetic acid as a key starting material in the synthesis of a novel, hypothetical sulfonylurea herbicide, herein designated as Pyrazosulfuron-methyl . This compound is designed to act as an inhibitor of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[3] The protocols outlined below are based on established principles of sulfonylurea synthesis and are intended to provide a robust framework for researchers in the field.

Core Concept: From Pyrazinyl Acetic Acid to a Potent Herbicide

The synthetic strategy to access Pyrazosulfuron-methyl from this compound involves a multi-step process. The key transformation is the conversion of the acetic acid functional group into a sulfonamide, which can then be coupled with a heterocyclic amine to form the characteristic sulfonylurea bridge. While a direct conversion of the acetic acid to a sulfonamide is chemically challenging, a more practical industrial approach involves the synthesis of a key sulfonamide intermediate from a related pyrazine precursor. For the purpose of these notes, we will outline the synthesis of the crucial intermediate, 2-(6-chloropyrazin-2-yl)sulfonamide , and its subsequent conversion to the final product.

The overall synthetic workflow is depicted below:

G A This compound (Starting Material) B Intermediate Synthesis: 2-Amino-6-chloropyrazine A->B Conceptual Link C Diazotization & Sulfonylation: 2-(6-chloropyrazin-2-yl)sulfonyl chloride B->C 1. NaNO₂, HCl 2. SO₂, CuCl₂ D Amination: 2-(6-chloropyrazin-2-yl)sulfonamide C->D NH₄OH F Final Coupling Reaction: Pyrazosulfuron-methyl D->F 1. K₂CO₃ 2. Coupling Partner E E Coupling Partner Synthesis: Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate E->F G A Pyrazosulfuron-methyl B Acetolactate Synthase (ALS) (Enzyme in Weed) A->B C Binding to Active Site A->C B->C D Inhibition of Enzyme Activity C->D E Branched-Chain Amino Acid (Val, Leu, Ile) Biosynthesis Blocked D->E F Cessation of Cell Division & Plant Growth E->F G Weed Death F->G

References

Application Notes and Protocols for Amide Coupling with 2-(6-Chloropyrazin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazine Amide Bond

The amide bond is a cornerstone of medicinal chemistry, present in a significant portion of all pharmaceutical agents.[1] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in the design of bioactive molecules. When incorporated into a heteroaromatic scaffold such as pyrazine, the resulting amide can impart crucial properties to a drug candidate, influencing its target affinity, pharmacokinetic profile, and metabolic stability. 2-(6-Chloropyrazin-2-yl)acetic acid is a valuable building block in this context, offering a reactive handle for the introduction of diverse amine-containing fragments. The electron-deficient nature of the chloropyrazine ring system, however, can present unique challenges to the amide coupling reaction, necessitating carefully optimized protocols.

This comprehensive guide, designed for the senior application scientist, provides a detailed exploration of the protocols for the amide coupling of this compound. We will delve into the mechanistic underpinnings of common coupling strategies, offer step-by-step experimental procedures, and discuss critical parameters for successful and efficient amide bond formation.

Mechanistic Insights: Activating the Carboxyl Group for Amide Formation

The direct reaction between a carboxylic acid and an amine is generally unfavorable at ambient temperatures due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this thermodynamic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents. The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and other side reactions. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), mitigates these issues by forming a more stable and reactive HOBt-ester, which then readily reacts with the amine to form the desired amide.

EDC_Mechanism RCOOH This compound O_acylisourea O-acylisourea (reactive intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-ester (activated ester) O_acylisourea->HOBt_ester + HOBt Urea Urea byproduct O_acylisourea->Urea HOBt HOBt HOBt_ester->HOBt Amide Target Amide HOBt_ester->Amide + Amine Amine Primary/Secondary Amine

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Uronium/Aminium Salt-Mediated Coupling (HATU)

Uronium/aminium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling agents known for their rapid reaction times and low rates of racemization.[2] In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive O-At-active ester. This activated ester then swiftly reacts with the amine to yield the amide product.

HATU_Mechanism RCOOH This compound Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) OAt_ester OAt-active ester Carboxylate->OAt_ester + HATU HATU HATU Amide Target Amide OAt_ester->Amide + Amine TMU Tetramethylurea byproduct OAt_ester->TMU Amine Primary/Secondary Amine Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Carboxylic Acid, Amine, Coupling Reagent, and Base in Solvent Preactivation Pre-activation (HATU) or Direct Coupling (EDC) Reagents->Preactivation Stir Stir at RT (or 0°C to RT) Preactivation->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Aqueous Work-up (Acid/Base Washes) Monitor->Quench Reaction Complete Dry Dry Organic Layer Quench->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify

References

Application Notes and Protocols for the Derivatization of Pyrazine Acetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Analytical Potential of Pyrazine Acetic Acids

Pyrazine acetic acids are a class of heterocyclic compounds that are of significant interest in the pharmaceutical and flavor chemistry sectors. Their structural motif is a key component in various biologically active molecules and contributes to the characteristic aromas of many roasted or fermented foods. However, the inherent polarity and relatively low volatility of pyrazine acetic acids can present analytical challenges, particularly for gas chromatography-based methods.

Derivatization is a chemical modification process that converts a compound into a product of similar structure, called a derivative, which has properties that are more amenable to a specific analytical technique. For pyrazine acetic acids, derivatization is primarily employed to:

  • Increase Volatility: By converting the polar carboxylic acid group into a less polar ester or amide, the volatility of the analyte is increased, making it suitable for gas chromatography (GC).

  • Improve Thermal Stability: Derivatives are often more thermally stable than the parent compound, preventing degradation in the hot GC injection port.

  • Enhance Chromatographic Separation: Derivatization can improve peak shape and resolution by reducing tailing caused by the interaction of the polar carboxylic acid group with the stationary phase.

  • Facilitate Mass Spectrometric Identification: The mass spectra of derivatives often exhibit characteristic fragmentation patterns that can aid in structural elucidation.

This application note provides detailed experimental procedures for the two most common derivatization strategies for pyrazine acetic acids: esterification and amidation. The protocols are designed to be robust and reproducible, and the underlying chemical principles are explained to allow for optimization and adaptation to specific research needs.

I. Esterification of Pyrazine Acetic Acids

Esterification is the most widely used derivatization method for carboxylic acids. The conversion of the carboxylic acid to an ester is typically achieved by reaction with an alcohol in the presence of an acid catalyst (Fischer Esterification) or by a two-step process involving the formation of a more reactive intermediate, such as an acyl chloride.

Protocol 1: Fischer Esterification for Methyl Ester Synthesis

This method is a classic, cost-effective approach suitable for generating simple alkyl esters, such as methyl esters, which are ideal for GC analysis. The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction towards the product.[1][2]

Scientific Principle: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent elimination of water yields the ester.

Experimental Workflow:

Fischer_Esterification cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product A Pyrazine Acetic Acid D Combine in Round-Bottom Flask A->D B Methanol (excess) B->D C Sulfuric Acid (catalyst) C->D E Reflux (e.g., 65°C) D->E F Cool to RT E->F G Neutralize with NaHCO3 soln. F->G H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Dry Organic Layer (Na2SO4) H->I J Evaporate Solvent I->J K Methyl Pyrazineacetate J->K

Caption: Workflow for Fischer Esterification of Pyrazine Acetic Acid.

Materials:

  • Pyrazine acetic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add pyrazine acetic acid (1 equivalent).

  • Add anhydrous methanol in excess (e.g., 20-50 equivalents, serving as both reagent and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO2 evolution will occur.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude methyl pyrazineacetate.

  • The crude product can be purified by column chromatography if necessary.

ParameterRecommended ValueRationale
Molar Ratio (Acid:Alcohol) 1:20 to 1:50Excess alcohol drives the equilibrium towards the ester product.
Catalyst Loading 0.1 equivalentsSufficient to catalyze the reaction without causing significant side reactions.
Reaction Temperature RefluxIncreases the reaction rate.
Reaction Time 2-4 hoursTypically sufficient for completion; can be optimized with TLC monitoring.
Protocol 2: Acyl Chloride Formation followed by Esterification

This two-step method is often higher yielding and proceeds under milder conditions for the final ester formation step. It is particularly useful for the synthesis of esters with more complex or sensitive alcohols.

Scientific Principle: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride. The acyl chloride then readily reacts with an alcohol to form the ester, with the liberation of HCl. A base is often added in the second step to neutralize the HCl produced.

Experimental Workflow:

Acyl_Chloride_Esterification cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification cluster_2 Product A Pyrazine Acetic Acid C Reflux in Inert Solvent (e.g., Toluene) A->C B Thionyl Chloride (SOCl2) B->C D Pyrazine Acetyl Chloride C->D G React at 0°C to RT D->G E Alcohol (e.g., Ethanol) E->G F Base (e.g., Pyridine) F->G H Work-up and Purification G->H I Pyrazineacetate Ester H->I

Caption: Workflow for Esterification via Acyl Chloride Intermediate.

Materials:

  • Pyrazine acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Anhydrous alcohol (e.g., ethanol)

  • Anhydrous pyridine or triethylamine

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

Step 1: Formation of Pyrazine Acetyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve pyrazine acetic acid (1 equivalent) in an anhydrous solvent such as toluene or DCM.

  • Add thionyl chloride (1.1-1.5 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude pyrazine acetyl chloride is often used directly in the next step.

Step 2: Esterification

  • Dissolve the crude pyrazine acetyl chloride in an anhydrous solvent (e.g., DCM).

  • Cool the solution in an ice bath (0°C).

  • In a separate flask, prepare a solution of the desired alcohol (1.2 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in the same anhydrous solvent.

  • Add the alcohol/base solution dropwise to the cooled acyl chloride solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Perform a standard aqueous work-up, including washing with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the ester by column chromatography.

ParameterRecommended ValueRationale
SOCl₂ Stoichiometry 1.1-1.5 equivalentsA slight excess ensures complete conversion to the acyl chloride.
Alcohol Stoichiometry 1.2 equivalentsEnsures complete reaction of the acyl chloride.
Base Stoichiometry 1.2 equivalentsNeutralizes the HCl generated, preventing side reactions.
Reaction Temperature 0°C to RTControls the reactivity of the acyl chloride and minimizes side reactions.

II. Amidation of Pyrazine Acetic Acids

Amidation is another important derivatization technique, particularly when the target is to synthesize a library of compounds for biological screening or to introduce a specific functionality for further chemical modification.

Protocol 3: Amidation via Acyl Chloride

This is a reliable method for the synthesis of amides from pyrazine acetic acids and is analogous to the two-step esterification protocol.

Scientific Principle: The highly reactive pyrazine acetyl chloride readily reacts with a primary or secondary amine to form a stable amide bond.

Procedure:

  • Prepare pyrazine acetyl chloride as described in Protocol 2, Step 1 .

  • Dissolve the crude pyrazine acetyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.2 equivalents) and a base such as triethylamine (1.2 equivalents, if the amine is used as its salt) in the same anhydrous solvent.

  • Add the amine solution dropwise to the acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Perform a standard aqueous work-up and purify the resulting amide by recrystallization or column chromatography.

Protocol 4: Direct Amidation using Coupling Agents

This method avoids the use of harsh reagents like thionyl chloride and is suitable for substrates with sensitive functional groups. A variety of coupling agents can be used, with carbodiimides being very common.

Scientific Principle: Coupling agents activate the carboxylic acid group, forming a reactive intermediate that is then susceptible to nucleophilic attack by the amine.

Experimental Workflow:

Amidation_Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A Pyrazine Acetic Acid E Combine in Anhydrous Solvent (e.g., DMF) A->E B Amine B->E C Coupling Agent (e.g., EDC) C->E D Base (e.g., DMAP) D->E F Stir at RT E->F G Aqueous Work-up F->G H Purification (Chromatography/Recrystallization) G->H I Pyrazine Acetic Acid Amide H->I

Caption: Workflow for Direct Amidation using a Coupling Agent.

Materials:

  • Pyrazine acetic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) (as additives)

  • Anhydrous solvent such as DMF or DCM

  • Standard work-up and purification equipment

Procedure:

  • Dissolve pyrazine acetic acid (1 equivalent), the amine (1.1 equivalents), and an additive such as DMAP or HOBt (0.1-1.1 equivalents) in an anhydrous solvent.

  • Add the coupling agent (e.g., EDC, 1.2 equivalents) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • After completion, filter the reaction mixture if a precipitate (e.g., dicyclohexylurea if DCC is used) has formed.

  • Dilute the filtrate with an organic solvent and wash with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the amide product.

ParameterRecommended ValueRationale
Amine Stoichiometry 1.1 equivalentsA slight excess ensures complete consumption of the carboxylic acid.
Coupling Agent Stoichiometry 1.2 equivalentsEnsures efficient activation of the carboxylic acid.
Additive DMAP or HOBtCatalyzes the reaction and suppresses side reactions like racemization.
Solvent Anhydrous DMF or DCMAprotic solvents that are good at dissolving the reactants.

III. Analysis of Derivatized Pyrazine Acetic Acids by GC-MS

Once derivatized, pyrazine acetic acid esters or amides can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation for GC-MS Analysis:

For samples where the derivatized pyrazine acetic acid is in a complex matrix, such as food or biological fluids, a sample extraction step is necessary prior to GC-MS analysis. Headspace solid-phase microextraction (HS-SPME) is a common technique for extracting volatile and semi-volatile compounds.[3][4]

Typical GC-MS Parameters:

  • GC Column: A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point.

  • Injection Mode: Splitless injection is often used for trace analysis, while a split injection may be necessary for more concentrated samples.

  • Oven Temperature Program: A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250-300°C) to elute the derivatives.

  • MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode to identify unknown derivatives or in selected ion monitoring (SIM) mode for targeted quantification of known derivatives.

The mass spectra of the derivatives will show characteristic fragmentation patterns. For example, methyl esters often show a loss of the methoxy group (-OCH₃). These fragmentation patterns are invaluable for confirming the identity of the derivatized pyrazine acetic acid.

Conclusion

The derivatization of pyrazine acetic acids through esterification or amidation is a crucial step for their successful analysis by GC-based methods. The choice of the derivatization strategy will depend on the specific analytical goals, the nature of the sample matrix, and the available instrumentation. The detailed protocols provided in this application note offer robust starting points for researchers to derivatize pyrazine acetic acids effectively, thereby enabling their accurate and sensitive determination in a variety of applications.

References

Application Note & Protocols: Comprehensive Analytical Characterization of 2-(6-Chloropyrazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-(6-Chloropyrazin-2-yl)acetic acid, a key heterocyclic building block in pharmaceutical synthesis. The protocols herein are designed to establish the identity, purity, and structural integrity of the compound, adhering to rigorous scientific principles. We move beyond simple procedural lists to explain the rationale behind methodological choices, ensuring that each protocol is a self-validating system. This guide integrates chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. All methodologies are grounded in authoritative standards, such as the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.

Introduction and Physicochemical Profile

This compound is a substituted pyrazine derivative. The pyrazine ring is a core motif in numerous biologically active compounds, making this molecule a valuable intermediate in drug discovery and development. Accurate and robust analytical characterization is paramount to ensure the quality and consistency of this starting material, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide outlines a multi-faceted analytical approach to provide a complete profile of the molecule. The methods described are foundational and should be fully validated according to ICH Q2(R1) guidelines for their specific intended purpose.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 930798-25-7[4]
Molecular Formula C₆H₅ClN₂O₂[4][5]
Molecular Weight 172.57 g/mol [4]
Monoisotopic Mass 172.00395 Da[5]
Appearance White to off-white solid (Typical)General knowledge
Purity ≥95% (Typical commercial grade)[4]
Predicted XlogP 0.1[5]
Topological Polar Surface Area (TPSA) 63.08 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds like this compound.[6] A reversed-phase (RP-HPLC) method is particularly suitable, as it effectively separates the polar analyte from potential non-polar impurities.

Principle of Reversed-Phase HPLC

In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically alkyl-bonded silica, e.g., C18). A polar mobile phase is used to elute the components from the column.[7] For an acidic compound like this compound, controlling the pH of the mobile phase is critical. The addition of an acid (e.g., formic acid or acetic acid) suppresses the ionization of the carboxylic acid group, converting it to its more hydrophobic, protonated form. This results in stronger retention, improved peak shape, and more reproducible chromatography.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solution (e.g., 1 mg/mL in Diluent) inject Inject Solutions (Standard -> Sample) prep_std->inject prep_sample Prepare Sample Solution (e.g., 1 mg/mL in Diluent) prep_sample->inject prep_mobile Prepare Mobile Phase (Filter & Degas) equilibrate Equilibrate HPLC System (Stable Baseline) prep_mobile->equilibrate equilibrate->inject acquire Acquire Data (UV Detection) inject->acquire integrate Integrate Peaks acquire->integrate sst Verify System Suitability (SST) integrate->sst calculate Calculate Purity / Assay sst->calculate

Caption: Workflow for RP-HPLC analysis.

Protocol: Purity Determination by RP-HPLC-UV

This protocol is a starting point and must be optimized and validated. It is designed to comply with general principles outlined in USP <621> and EP 2.2.46.[8][9][10][11]

1. Materials & Reagents:

  • This compound reference standard and sample.
  • Acetonitrile (HPLC grade).
  • Water (HPLC grade, e.g., Milli-Q).
  • Formic acid (or Acetic acid), analytical grade.
  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

Table 2: Suggested HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure the analyte is in its protonated form.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 15 minTo elute the main peak and any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains stable retention times.
Injection Vol. 10 µLA typical volume to avoid column overloading.
UV Detection 254 nm or 270 nmPyrazine rings typically exhibit strong absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.
Diluent Acetonitrile:Water (50:50, v/v)Good solvating power for the analyte.

3. Solution Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample material.

4. System Suitability Test (SST):

  • Before sample analysis, perform at least five replicate injections of the Standard Solution.
  • The system is deemed suitable for use if it meets the criteria established during method validation, which typically include:
  • Tailing Factor (Symmetry Factor): 0.8 to 1.8.[11]
  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
  • Theoretical Plates (N): > 2000.

5. Analysis & Calculation:

  • Inject the Sample Solution in duplicate.
  • Calculate the purity of the sample by area percent normalization:
  • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide orthogonal data to confirm the chemical structure and identity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation.

  • ¹H NMR Spectroscopy: Provides information on the number and chemical environment of protons.

    • Expected Signals:

      • Pyrazine Ring Protons: Two singlets (or narrow doublets) in the aromatic region (~8.0-9.0 ppm). The chemical shifts of pyrazine protons are typically found downfield.[12][13][14]

      • Methylene Protons (-CH₂-): A singlet around 3.5-4.5 ppm, adjacent to both the aromatic ring and the carboxylic acid group.

      • Carboxylic Acid Proton (-COOH): A very broad singlet, typically >10 ppm, which may exchange with residual water in the solvent.

  • ¹³C NMR Spectroscopy: Provides information on the carbon skeleton.

    • Expected Signals: Six distinct signals are expected for the six unique carbon atoms in the structure. The carbonyl carbon will be the most downfield signal (~170 ppm).

Protocol: NMR Sample Preparation and Acquisition

  • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition.

  • Principle: The molecule is ionized (e.g., by Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-resolution MS (HRMS) can confirm the molecular formula with high accuracy.

  • Expected Ions:

    • Positive Mode [M+H]⁺: 173.0112 m/z

    • Negative Mode [M-H]⁻: 170.9967 m/z[5]

    • The presence of a chlorine atom will result in a characteristic isotopic pattern, with a second peak at [M+2] that is approximately one-third the intensity of the main peak.

Protocol: LC-MS Analysis

  • Use the HPLC system described in Section 2.2, coupled to a mass spectrometer.

  • Prepare a dilute sample solution (~10 µg/mL) in the mobile phase.

  • Infuse the solution directly or inject it into the LC flow.

  • Acquire data in both positive and negative ESI modes to observe the protonated and deprotonated molecular ions, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule.

  • Principle: The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

  • Expected Characteristic Absorption Bands:

    • O-H Stretch (Carboxylic Acid): Very broad band from ~3300-2500 cm⁻¹.[15]

    • C-H Stretch (Aromatic/Aliphatic): Sharp peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

    • C=O Stretch (Carboxylic Acid): Strong, sharp band from ~1760-1690 cm⁻¹.[15]

    • C=N and C=C Stretch (Pyrazine Ring): Multiple bands in the 1600-1450 cm⁻¹ region.[16]

    • C-O Stretch (Carboxylic Acid): Band in the 1320-1210 cm⁻¹ region.[15]

    • C-Cl Stretch: Band typically in the 800-600 cm⁻¹ region.

Protocol: FTIR Analysis by ATR

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Integrated Characterization Strategy

A single analytical technique is insufficient for complete characterization. An integrated approach, where results from orthogonal methods corroborate each other, provides the highest degree of confidence in the material's identity, structure, and purity.

Characterization_Strategy Compound 2-(6-Chloropyrazin-2-yl) acetic acid HPLC HPLC-UV/PDA Compound->HPLC NMR NMR (¹H & ¹³C) Compound->NMR MS Mass Spec (HRMS) Compound->MS FTIR FTIR Compound->FTIR Purity Purity & Impurity Profile HPLC->Purity HPLC->Purity Quantifies Known Compound Identity Structural Identity NMR->Identity NMR->Identity Confirms Structure MS->Identity MS->Identity Confirms Structure FTIR->Identity Identity->Purity Quantifies Known Compound

Caption: Integrated analytical workflow.

Conclusion

The protocols and methodologies detailed in this application note provide a robust framework for the analytical characterization of this compound. By combining the separation power of HPLC with the structural elucidation capabilities of NMR, MS, and FTIR, researchers can confidently ascertain the quality of this critical chemical intermediate. All methods should be developed, optimized, and validated in accordance with internal standard operating procedures and relevant regulatory guidelines like those from the ICH to ensure fitness for purpose.[1][3][17]

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(6-Chloropyrazin-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazine Scaffolds in Modern Drug Discovery

Pyrazine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their unique electronic properties, imparted by the two nitrogen atoms in a 1,4-arrangement, allow them to act as versatile scaffolds in the design of molecules with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][3] Notably, the pyrazine ring is a key component in drugs like the antiviral Favipiravir, highlighting the importance of robust and scalable synthetic routes to functionalized pyrazine intermediates.[4][5]

This guide provides a detailed, in-depth technical overview for the scale-up synthesis of 2-(6-chloropyrazin-2-yl)acetic acid, a valuable building block for the development of novel pharmaceutical candidates. We will present a field-proven, multi-step synthetic strategy, focusing on the causality behind experimental choices to ensure both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Strategic Overview: A Two-Stage Approach to the Target Molecule

The synthesis of this compound is most effectively approached through a two-stage process. The first stage involves the preparation of a key intermediate, 2,6-dichloropyrazine, from readily available starting materials. The second stage focuses on the selective introduction of the acetic acid moiety at the 2-position of the pyrazine ring. This strategy allows for the production of the target molecule on a large scale without the need for costly chromatographic purification.

PART 1: Scale-Up Synthesis of the Key Intermediate: 2,6-Dichloropyrazine

The availability of 2,6-dichloropyrazine in large quantities is critical for the successful scale-up of the final product. An industrially viable method involves a two-step process starting from 2-hydroxypyrazine sodium.[6]

Step 1: Synthesis of 2-Chloropyrazine

The initial step is the conversion of 2-hydroxypyrazine sodium to 2-chloropyrazine. This is a classic transformation that utilizes a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalyst.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heteroaromatic rings to chlorides.

  • Catalyst (e.g., N,N-dimethylaminopyridine - DMAP): The addition of a catalyst like DMAP can significantly accelerate the reaction rate, allowing for milder reaction conditions and improved yields.[6]

Protocol 1: Synthesis of 2-Chloropyrazine

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge phosphorus oxychloride.

  • Under an inert atmosphere (e.g., nitrogen), slowly add 2-hydroxypyrazine sodium in portions, controlling the temperature.

  • Add a catalytic amount of N,N-dimethylaminopyridine.

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).[6]

  • Upon completion, carefully quench the reaction mixture by slowly adding it to ice water.

  • Neutralize the mixture with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloropyrazine.

  • Purify the crude product by distillation to yield pure 2-chloropyrazine.

Step 2: Chlorination of 2-Chloropyrazine to 2,6-Dichloropyrazine

The second step involves the direct chlorination of 2-chloropyrazine to yield the desired 2,6-dichloropyrazine.

Causality of Experimental Choices:

  • Chlorine Gas: Direct chlorination with chlorine gas is an efficient method for introducing a second chlorine atom onto the pyrazine ring.

  • Solvent (e.g., Dimethylformamide - DMF): DMF is a suitable solvent for this reaction, facilitating the dissolution of the starting material and the reaction with chlorine.[6]

  • Catalyst (e.g., Triethylamine): A base catalyst like triethylamine can promote the chlorination reaction.[6]

Protocol 2: Synthesis of 2,6-Dichloropyrazine

  • In a reaction vessel designed for gas-phase reactions, dissolve 2-chloropyrazine in dimethylformamide.

  • Add a catalytic amount of triethylamine.

  • Heat the solution to the desired reaction temperature (e.g., 100 °C).[6]

  • Bubble chlorine gas through the reaction mixture at a controlled rate.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, cool the mixture and purge with an inert gas to remove excess chlorine.

  • The product can be isolated by precipitation upon addition of water, followed by filtration, washing, and drying.

PART 2: Synthesis of this compound

With the key intermediate, 2,6-dichloropyrazine, in hand, the next stage is the introduction of the acetic acid side chain. This is achieved through a malonic ester synthesis approach, which is a reliable and scalable method for forming carbon-carbon bonds.

Step 1: Diethyl 2-(6-chloropyrazin-2-yl)malonate Synthesis

This step involves the nucleophilic aromatic substitution of one of the chlorine atoms of 2,6-dichloropyrazine with the enolate of diethyl malonate.

Causality of Experimental Choices:

  • Diethyl Malonate: This is a readily available and inexpensive C2-synthon for introducing the acetic acid precursor.

  • Strong Base (e.g., Sodium Ethoxide or Sodium Hydride): A strong base is required to deprotonate diethyl malonate to form the nucleophilic enolate.

  • Solvent (e.g., Ethanol or THF): The choice of solvent depends on the base used. Ethanol is suitable for sodium ethoxide, while THF is often used with sodium hydride.

Protocol 3: Synthesis of Diethyl 2-(6-chloropyrazin-2-yl)malonate

  • To a dry reaction vessel under an inert atmosphere, add a suitable solvent (e.g., absolute ethanol).

  • Add sodium metal in portions to generate sodium ethoxide in situ.

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at a controlled temperature.

  • After the addition is complete, add a solution of 2,6-dichloropyrazine in the same solvent.

  • Heat the reaction mixture to reflux and monitor its progress.

  • Upon completion, cool the reaction and neutralize with a weak acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it, and concentrate to obtain the crude diethyl 2-(6-chloropyrazin-2-yl)malonate. This crude product is often of sufficient purity for the next step.

Step 2: Hydrolysis and Decarboxylation to this compound

The final step is the hydrolysis of the diethyl malonate derivative to the corresponding dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final product.[7]

Causality of Experimental Choices:

  • Base-Mediated Hydrolysis (e.g., Sodium Hydroxide): Saponification of the esters with a strong base like NaOH is a standard and efficient hydrolysis method.[7]

  • Acidification and Heating: Acidification of the resulting carboxylate salt followed by heating promotes the decarboxylation of the malonic acid intermediate to the desired acetic acid derivative.

Protocol 4: Synthesis of this compound

  • To a reaction vessel, add an aqueous solution of sodium hydroxide.[7]

  • Cool the solution in an ice bath and slowly add the crude diethyl 2-(6-chloropyrazin-2-yl)malonate, ensuring the temperature remains low.[7]

  • Allow the mixture to stir at room temperature overnight to ensure complete hydrolysis.[7]

  • Cool the reaction mixture again and carefully adjust the pH to acidic (around pH 2-3) with a strong acid (e.g., hydrochloric acid).

  • Heat the acidified mixture to induce decarboxylation. Monitor for the cessation of gas evolution.

  • Cool the mixture, and the product should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.[7]

Data Presentation

Compound Molecular Formula Molecular Weight Typical Yield Purity (by HPLC)
2-ChloropyrazineC₄H₃ClN₂114.53>85%>98%
2,6-DichloropyrazineC₄H₂Cl₂N₂148.98>90%>99%
Diethyl 2-(6-chloropyrazin-2-yl)malonateC₁₁H₁₃ClN₂O₄288.70>80% (crude)-
This compoundC₆H₅ClN₂O₂172.57>75% (from malonate)>98%

Visualization of the Synthetic Workflow

Scale_Up_Synthesis cluster_stage1 PART 1: Intermediate Synthesis cluster_stage2 PART 2: Final Product Synthesis 2_Hydroxypyrazine_Na 2-Hydroxypyrazine Sodium 2_Chloropyrazine 2-Chloropyrazine 2_Hydroxypyrazine_Na->2_Chloropyrazine POCl3, cat. DMAP 2_6_Dichloropyrazine 2,6-Dichloropyrazine 2_Chloropyrazine->2_6_Dichloropyrazine Cl2, DMF, cat. Et3N Malonate_Intermediate Diethyl 2-(6-chloropyrazin-2-yl)malonate 2_6_Dichloropyrazine->Malonate_Intermediate NaOEt, EtOH Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Malonate_Intermediate Final_Product This compound Malonate_Intermediate->Final_Product 1. NaOH(aq) 2. HCl, Heat

References

molecular docking studies of 2-(6-Chloropyrazin-2-yl)acetic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Title: Molecular Docking Studies of 2-(6-Chloropyrazin-2-yl)acetic Acid Analogs: A Practical Guide for Virtual Screening Against Kinase Targets

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrazine-based molecular scaffolds are of significant interest in medicinal chemistry, frequently appearing in potent enzyme inhibitors.[1][2][3] This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on analogs of this compound. We utilize Bruton's Tyrosine Kinase (BTK), a clinically relevant cancer and immunology target, as a representative case study. The protocol details every stage of the in silico workflow: from target selection and validation using re-docking, to protein and ligand preparation, executing the docking simulation with the widely-used open-source tool AutoDock Vina, and finally, analyzing and visualizing the results.[4][5] This document is designed to be a self-contained and practical resource, enabling researchers to reliably evaluate the binding potential of novel small molecules against kinase targets.

Introduction and Scientific Background

The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in drug discovery. As an electron-deficient aromatic heterocycle, it offers a unique combination of properties, including metabolic stability and the ability to act as a versatile scaffold for establishing critical binding interactions.[3] The two nitrogen atoms in the 1,4 positions can serve as hydrogen bond acceptors, while the aromatic ring can participate in non-polar interactions, making pyrazine derivatives potent modulators of various biological targets, especially enzymes like kinases.[1][3]

Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[6][7] The primary goal is to predict the binding mode and affinity of the ligand-receptor complex.[6] The process involves two key steps:

  • Sampling: Generating a variety of possible ligand conformations and orientations (poses) within the protein's binding site.

  • Scoring: Evaluating and ranking these poses using a scoring function, which estimates the binding free energy. A more negative score typically indicates a more favorable binding interaction.[8]

Target Selection: Bruton's Tyrosine Kinase (BTK)

For this protocol, we have selected Bruton's Tyrosine Kinase (BTK) as the target protein. BTK is a crucial enzyme in B-cell receptor signaling and has been successfully targeted for the treatment of B-cell cancers and autoimmune diseases. Pyrazine-based compounds are known to inhibit kinases, and some, like Acalabrutinib, are covalent BTK inhibitors.[1] The availability of high-resolution crystal structures of BTK in complex with inhibitors in the Protein Data Bank (PDB) is critical for our protocol, as it allows for a robust validation step.[9]

Materials and Software

This protocol primarily relies on open-source and freely available software for academic use.

Software/ResourcePurposeVersion (Recommended)Source URL
RCSB Protein Data Bank Source for protein crystal structuresN/A--INVALID-LINK--
PubChem Source for ligand structuresN/A--INVALID-LINK--
AutoDock Tools (MGLTools) Protein and ligand preparation, grid box setup1.5.7--INVALID-LINK--
AutoDock Vina Molecular docking engine1.2.x--INVALID-LINK--
Open Babel File format conversion3.1.1 or later--INVALID-LINK--
BIOVIA Discovery Studio Visualization and analysis of interactions2021 or later--INVALID-LINK--
PyMOL Alternative for visualizationN/A--INVALID-LINK--

Experimental Protocols

This section provides a detailed, step-by-step methodology for the entire molecular docking workflow.

Workflow Overview

The overall process follows a logical sequence designed to ensure accuracy and reproducibility.

G cluster_prep Preparation Phase cluster_exec Execution & Analysis PDB 1. Select & Download Target PDB Validate 2. Protocol Validation (Re-docking) PDB->Validate Use co-crystallized ligand PrepProt 3. Prepare Target Protein Validate->PrepProt Validated protocol Dock 5. Run Docking Simulation PrepProt->Dock PrepLig 4. Prepare Ligand Analogs PrepLig->Dock Analyze 6. Analyze Results Dock->Analyze Visualize 7. Visualize Interactions Analyze->Visualize

Caption: High-level workflow for the molecular docking protocol.

Protocol 1: Validation via Re-Docking

Trustworthiness: Before screening unknown compounds, you must validate that your docking protocol can reproduce a known binding pose. This is achieved by "re-docking"—taking a ligand from a crystal structure, docking it back into its own receptor, and measuring the deviation.[9][10][11] A Root Mean Square Deviation (RMSD) value below 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[9]

Target Structure: We will use the PDB entry 5T35 , which is the crystal structure of human BTK in complex with a potent inhibitor.

  • Download and Split the Complex:

    • Navigate to the RCSB PDB and download the structure 5T35 in PDB format.

    • Open the PDB file in a text editor or a molecular viewer like Discovery Studio.

    • Isolate the protein chains (A) and save them as 5T35_protein.pdb.

    • Isolate the heteroatom (ligand, residue name 82S) and save it as 5T35_ligand_native.pdb.

  • Prepare the Receptor and Native Ligand:

    • Follow the steps in Protocol 2 to prepare 5T35_protein.pdb into 5T35_protein.pdbqt.

    • Follow the steps in Protocol 3 to prepare 5T35_ligand_native.pdb into 5T35_ligand_native.pdbqt.

  • Define the Grid Box:

    • In AutoDock Tools, load 5T35_protein.pdbqt and 5T35_ligand_native.pdbqt.

    • Center the Grid Box on the native ligand. A box size of 25 x 25 x 25 Å is typically sufficient to cover the binding site.

    • Record the center coordinates and dimensions.

  • Run Vina Docking:

    • Create a configuration file conf_redock.txt:

    • Run Vina from the command line: vina --config conf_redock.txt --log log_redock.txt

  • Calculate RMSD:

    • Load the native ligand (5T35_ligand_native.pdb) and the top-ranked docked pose from 5T35_ligand_redocked.pdbqt into a visualizer like PyMOL or Discovery Studio.

    • Superimpose the two ligands and calculate the RMSD. If the value is < 2.0 Å, the protocol is validated.

G PDB PDB Complex (e.g., 5T35) Protein Protein Structure PDB->Protein Ligand_Native Native Ligand PDB->Ligand_Native Docked_Ligand Re-docked Ligand Pose Protein->Docked_Ligand Docking Protocol Ligand_Native->Docked_Ligand Docking Protocol RMSD Calculate RMSD Ligand_Native->RMSD Docked_Ligand->RMSD Result RMSD < 2.0 Å ? RMSD->Result

Caption: Logical flow of the re-docking validation protocol.

Protocol 2: Target Protein Preparation

Causality: Raw PDB files contain non-essential elements like water molecules, co-factors, and multiple chains that can interfere with docking.[12] They also lack hydrogen atoms and atomic charges required by the docking software's force field. This protocol prepares the protein into the required PDBQT format.[13][14]

  • Clean the PDB File:

    • Load the protein PDB file (5T35_protein.pdb) into AutoDock Tools (ADT).

    • Remove water molecules (Edit > Delete Water).

    • Ensure only the protein chain(s) of interest remain.

  • Add Hydrogens and Compute Charges:

    • Add polar hydrogens (Edit > Hydrogens > Add > Polar Only). This is crucial for defining hydrogen bond donors and acceptors.

    • Compute charges (Edit > Charges > Add Kollman Charges). Kollman charges are standard for proteins in the AutoDock suite.[12][15]

  • Set Atom Types and Save as PDBQT:

    • Assign AD4 type atoms (Grid > Macromolecule > Choose).

    • Save the final prepared protein as a .pdbqt file. This format includes atomic coordinates, charges, and atom types required by Vina.[13]

Protocol 3: Ligand Preparation

Causality: Ligands must be converted to a 3D format, have their energy minimized to achieve a stable conformation, and be assigned charges and rotatable bonds for the docking algorithm to sample their flexibility.

  • Obtain or Draw Ligand Structures:

    • The parent compound, this compound, can be sourced from PubChem (CID: 13735835).

    • Create analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch) and save them in a common format like SDF or MOL2.

    • Example Analogs:

      • Analog 1: 2-(6-Fluoropyrazin -2-yl)acetic acid

      • Analog 2: 2-(6-Chloro-5-methylpyrazin -2-yl)acetic acid

  • Convert to 3D and Add Hydrogens:

    • Use a tool like Open Babel to convert the 2D structures to 3D and add hydrogens appropriate for physiological pH (~7.4).

    • Command line example: obabel -isdf input.sdf -osdf output_3d.sdf --gen3d -p 7.4

  • Prepare in AutoDock Tools:

    • Load each 3D ligand structure into ADT (Ligand > Input > Open).

    • Compute Gasteiger charges (Ligand > Output > Save as PDBQT). Gasteiger charges are typically used for small organic molecules.[16] ADT will automatically detect the ligand's root and define rotatable bonds, which is essential for flexible docking.[16][17]

Protocol 4: Running the Docking Simulation and Analyzing Results
  • Configure Vina:

    • Use the same grid box parameters determined during the validation step.

    • Create a configuration file (conf_screen.txt) for each ligand, or use a batch script to iterate through them.[4]

  • Execute Vina:

    • Run the simulation from the command line: vina --config conf_screen.txt --log analog_1_log.txt

  • Analyze Binding Affinity:

    • The predicted binding affinity (in kcal/mol) for each pose is listed in the log file and the output .pdbqt file.

    • The top-ranked pose (Mode 1) has the most negative (most favorable) score.

    • Compile the scores for the parent compound and its analogs into a summary table.

Data Presentation and Visualization

Quantitative Data Summary

Summarize the docking results in a clear, tabular format for easy comparison.

Compound NamePubChem CID (if any)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound13735835-7.2Cys481, Tyr416, Asp539
Analog 1: 2-(6-Fluoropyrazin-2-yl)acetic acidN/A-6.8Cys481, Tyr416
Analog 2: 2-(6-Chloro-5-methylpyrazin-2-yl)acetic acidN/A-7.5Cys481, Tyr416, Met477 (hydrophobic)

(Note: Binding affinity and residue values are illustrative examples for this protocol.)

Visualization of Binding Interactions

Causality: Visual analysis is essential to understand how a ligand is predicted to bind. It helps rationalize the quantitative scores by revealing specific interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking, which are the chemical basis of molecular recognition.[18][19]

  • Load Complex into Discovery Studio:

    • Open the prepared protein PDBQT file (5T35_protein.pdbqt) and the docking output file for the best analog (e.g., analog_2_out.pdbqt).

  • Identify and Display Interactions:

    • Use the "Receptor-Ligand Interactions" tool. The software can automatically identify and display different types of interactions.[20]

    • Hydrogen Bonds: Displayed as dashed lines between donor and acceptor atoms. These are critical for binding specificity and affinity.[21]

    • Hydrophobic Interactions: Often shown as splines or arcs around non-polar residues and ligand parts.

    • Pi-Stacking: Interactions between aromatic rings.

  • Generate 2D and 3D Diagrams:

    • Create a 2D diagram for a clear, schematic representation of all interactions.[18] This is highly effective for publications.

    • Generate a high-quality 3D image, showing the ligand's pose within the binding site's surface. This provides spatial context.

Conclusion and Best Practices

This application note provides a validated, end-to-end protocol for performing molecular docking studies on novel pyrazine-based analogs against kinase targets. By following these steps, researchers can generate reproducible and scientifically sound predictions of ligand binding modes and affinities.

Key Takeaways:

  • Validation is Non-Negotiable: Always begin by validating your docking protocol with a known crystal structure to ensure its predictive power.[10][22]

  • Preparation is Paramount: The quality of your protein and ligand preparation directly impacts the reliability of the docking results.[23][24]

  • Scores are Predictions: Docking scores are estimates of binding affinity, not absolute values. They are most useful for ranking a series of related compounds.

  • Visualize to Understand: A binding score tells you if a compound might bind; visual analysis tells you how it might bind, providing a basis for rational drug design and lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(6-Chloropyrazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(6-Chloropyrazin-2-yl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Our goal is to provide you with actionable insights and troubleshooting strategies to enhance your reaction yield, improve purity, and ensure consistent results.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My reaction has stalled. Thin-Layer Chromatography (TLC) analysis shows a significant amount of unreacted 2-chloro-6-methylpyrazine starting material. What are the likely causes and how can I resolve this?

A1: A stalled reaction is a common issue that can often be traced back to several key factors. Let's break down the potential causes and solutions:

  • Insufficient Activation of the Methyl Group: The acidity of the methyl protons on 2-chloro-6-methylpyrazine is relatively low. Deprotonation is a critical first step for subsequent functionalization.

    • Causality: Strong, non-nucleophilic bases are typically required to efficiently deprotonate the methyl group. If the base is too weak or is consumed by side reactions, the reaction will not proceed to completion.

    • Troubleshooting Steps:

      • Re-evaluate Your Choice of Base: If you are using a weaker base like an alkoxide, consider switching to a stronger, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). These bases are highly effective for deprotonating weakly acidic C-H bonds.

      • Check the Quality and Stoichiometry of the Base: Organolithium bases like LDA can degrade upon storage. It is advisable to titrate the LDA solution before use to determine its exact molarity. Ensure you are using a sufficient stoichiometric excess (typically 1.1 to 1.5 equivalents) to account for any adventitious proton sources (e.g., water in the solvent).

      • Optimize Reaction Temperature: The deprotonation step is often performed at low temperatures (e.g., -78 °C) to minimize side reactions. However, if the reaction is stalling, a slight increase in temperature (e.g., to -60 °C or -50 °C) after the addition of the base might be necessary to drive the deprotonation to completion. Monitor the reaction progress carefully by TLC.

  • Presence of Impurities: Water or other electrophilic impurities in the reaction mixture can quench the organometallic intermediate.

    • Causality: The lithiated or sodiated pyrazine intermediate is highly reactive and will readily react with any available proton source, leading to the regeneration of the starting material.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under vacuum before use. The solvent (e.g., THF, diethyl ether) must be rigorously dried, for instance, by distillation from sodium/benzophenone or by passing it through an activated alumina column.

      • Purify Starting Materials: Ensure that the 2-chloro-6-methylpyrazine is free of moisture and other impurities.

Below is a workflow diagram to guide your troubleshooting process for a stalled reaction:

G Start Reaction Stalled: Unreacted Starting Material CheckBase Evaluate Base: Strength, Quality, Stoichiometry Start->CheckBase CheckConditions Verify Reaction Conditions: Anhydrous Solvent/Glassware? Start->CheckConditions BaseOK Base is Appropriate (e.g., LDA, NaHMDS) CheckBase->BaseOK BaseWeak Base is Weak or Degraded CheckBase->BaseWeak ConditionsOK Conditions are Anhydrous CheckConditions->ConditionsOK ConditionsWet Moisture Present CheckConditions->ConditionsWet OptimizeTemp Fine-tune Temperature: Slightly increase temperature after base addition BaseOK->OptimizeTemp SwitchBase Action: - Switch to a stronger base - Titrate base before use - Increase stoichiometry BaseWeak->SwitchBase ConditionsOK->OptimizeTemp DrySystem Action: - Dry solvent and glassware - Purify starting materials ConditionsWet->DrySystem Restart Restart Reaction with Optimized Parameters SwitchBase->Restart DrySystem->Restart OptimizeTemp->Restart

Caption: Troubleshooting workflow for a stalled reaction.

Q2: I'm observing the formation of a significant, inseparable impurity. How can I identify and suppress its formation?

A2: The formation of side products is a common challenge that directly impacts yield and purity. The nature of the impurity depends on the synthetic route, but here are some common culprits and mitigation strategies:

  • Potential Impurity: Dimerization/Oligomerization Products

    • Identification: These impurities will have a higher molecular weight than the desired product. They can be tentatively identified by LC-MS analysis.

    • Causality: The anionic intermediate generated from the deprotonation of 2-chloro-6-methylpyrazine can potentially react with another molecule of the starting material or the product. This is more likely to occur if the electrophile is added too slowly or if there are "hot spots" of high concentration in the reactor.

    • Suppression Strategies:

      • Inverse Addition: Add the solution of the deprotonated pyrazine intermediate slowly to a solution of the electrophile (e.g., diethyl carbonate, carbon dioxide). This ensures that the electrophile is always in excess, minimizing the chance of the anionic intermediate reacting with itself.

      • Maintain Low Temperature: Keep the reaction temperature strictly controlled, typically at -78 °C, throughout the addition process to reduce the rate of side reactions.

  • Potential Impurity: Products from Reaction at the Pyrazine Ring

    • Identification: Isomeric impurities can be difficult to distinguish by TLC alone. LC-MS and NMR spectroscopy are essential for structural elucidation.

    • Causality: While the methyl group is the most acidic site, under certain conditions, the base could potentially react at other positions on the pyrazine ring.

    • Suppression Strategies:

      • Use of a Bulky Base: A sterically hindered base like LDA is less likely to attack the pyrazine ring directly.

      • Optimize Solvent: The choice of solvent can influence the regioselectivity of the deprotonation. A non-coordinating solvent might favor the desired reaction pathway.

Q3: The yield after work-up and purification is consistently low. What are the best practices for isolating this compound?

A3: Low recovery after the reaction is complete often points to issues in the work-up and purification stages. This compound is a carboxylic acid, and its properties must be considered during isolation.

  • Inefficient Extraction:

    • Causality: The product is an acid and will exist as its carboxylate salt in a basic aqueous solution. If the pH of the aqueous layer is not properly adjusted, the product will not partition efficiently into the organic layer.

    • Best Practices for Work-up:

      • Quenching: After the reaction is complete, quench it at low temperature by adding a saturated aqueous solution of ammonium chloride.

      • pH Adjustment: Allow the mixture to warm to room temperature. Carefully acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of around 2-3. This will protonate the carboxylate, making the product more soluble in organic solvents.

      • Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.

      • Brine Wash: Wash the combined organic extracts with brine to remove excess water.

  • Product Degradation or Loss during Purification:

    • Causality: Carboxylic acids can sometimes be sensitive to prolonged exposure to silica gel during column chromatography.

    • Purification Recommendations:

      • Crystallization: If the crude product is sufficiently pure, crystallization is often the preferred method of purification as it can be less lossy than chromatography. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find optimal conditions.

      • Optimized Chromatography: If chromatography is necessary, consider using a silica gel column that has been pre-treated with a small amount of acetic acid in the eluent. This can help to reduce tailing and prevent irreversible adsorption of the product onto the silica.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to this compound, and what are their pros and cons?

A: Several synthetic strategies have been reported. A prevalent and effective method involves the deprotonation of 2-chloro-6-methylpyrazine followed by carboxylation.

Synthetic Route Description Pros Cons
Deprotonation/Carboxylation Treatment of 2-chloro-6-methylpyrazine with a strong base (e.g., LDA) followed by quenching with an electrophile like carbon dioxide (CO2) or diethyl carbonate.- High convergence. - Relatively few steps.- Requires strictly anhydrous conditions. - Use of cryogenic temperatures (-78 °C). - Strong, pyrophoric bases may be required.
Cyanation/Hydrolysis Conversion of the methyl group to a bromomethyl group, followed by cyanide displacement and subsequent hydrolysis of the nitrile.- Avoids the use of highly reactive organometallics.- Multi-step process, potentially lowering overall yield. - Use of toxic cyanide reagents. - Harsh conditions may be needed for hydrolysis.

Q: How critical is the choice of solvent and base in the deprotonation/carboxylation route?

A: The choice of solvent and base is paramount for the success of this synthesis.

  • Solvent: The solvent must be aprotic and anhydrous to prevent quenching of the reactive intermediate. Tetrahydrofuran (THF) is a common choice due to its ability to solvate the organometallic intermediate and its low freezing point.

  • Base: A strong, non-nucleophilic base is required to selectively deprotonate the methyl group without attacking the pyrazine ring or the chloro-substituent. Lithium diisopropylamide (LDA) is often the base of choice for this transformation. The table below summarizes some common bases and their suitability.

Base pKa of Conjugate Acid Suitability Comments
LDA ~36Excellent Strong, sterically hindered, and non-nucleophilic. Ideal for this transformation.
n-BuLi ~50Good, with caution Very strong, but can be more nucleophilic than LDA, potentially leading to side reactions.
NaHMDS ~26Moderate to Good A good alternative to LDA, though slightly less basic.
NaOEt ~16Poor Not strong enough to efficiently deprotonate the methyl group.

Q: What are the recommended analytical techniques to monitor the reaction progress and assess the purity of the final product?

A: A combination of analytical techniques is recommended for robust monitoring and quality control:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the consumption of the starting material and the formation of the product. A typical eluent system would be a mixture of hexanes and ethyl acetate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the molecular weight of the product and for identifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and for assessing its purity. The chemical shifts and coupling constants of the pyrazine protons and the methylene protons of the acetic acid side chain are characteristic.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the final purity of the product, often using a UV detector.

Reference Protocol: Synthesis via Deprotonation/Carboxylation

This protocol is a representative example and may require optimization for your specific setup.

Step 1: Preparation of LDA

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.5 eq.) to the cold THF.

  • Add n-butyllithium (1.5 eq.) dropwise, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

Step 2: Deprotonation

  • In a separate flame-dried flask, dissolve 2-chloro-6-methylpyrazine (1.0 eq.) in anhydrous THF (50 mL).

  • Cool this solution to -78 °C.

  • Slowly transfer the pyrazine solution to the freshly prepared LDA solution via cannula, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

Step 3: Carboxylation

  • Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or add an excess of crushed dry ice in one portion.

  • Continue stirring at -78 °C for an additional hour, then allow the reaction to slowly warm to room temperature overnight.

Step 4: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (50 mL).

  • Separate the aqueous and organic layers.

  • Wash the organic layer with water (2 x 50 mL).

  • Combine all aqueous layers and acidify to pH 2-3 with 1M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system.

Technical Support Center: Purification of Crude 2-(6-Chloropyrazin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(6-Chloropyrazin-2-yl)acetic acid (CAS 930798-25-7). This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this important intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in crude this compound?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as the corresponding malonate ester precursor if the synthesis involves hydrolysis.[1]

  • Over-alkylation or Side-reaction Products: Depending on the reagents used, side reactions on the pyrazine ring can occur.

  • Residual Solvents: Organic solvents used in the synthesis and initial work-up (e.g., ethyl acetate, dichloromethane).

  • Decomposition Products: Pyrazine derivatives can be sensitive to harsh pH or high temperatures, leading to minor degradation products.

Q2: What is the most robust, scalable purification method for this compound?

A2: For multi-gram to kilogram scale, an acid-base extraction is the most efficient and economical primary purification technique.[2][3] This method specifically leverages the carboxylic acid functional group to isolate it from neutral or basic impurities. The general principle involves deprotonating your target acid with a weak base to form a water-soluble salt, washing away organic-soluble impurities, and then re-acidifying to precipitate the purified product.[4][5]

Q3: My final product is a yellow solid. Is this expected?

A3: Yes, a yellow to off-white solid is the commonly reported appearance for this compound.[1] A significant deviation, such as a dark brown or oily appearance, indicates a high level of impurities that needs to be addressed.

Q4: Can I use chromatography for purification? What conditions are recommended?

A4: Yes, flash column chromatography is an excellent technique for purifying small quantities or for removing closely related impurities that are not easily separated by extraction. Given the acidic nature of the compound and the pyrazine core, normal-phase silica gel chromatography is typically effective.[6][7][8]

A common mobile phase would be a gradient of ethyl acetate in a non-polar solvent like hexane or heptane.[6] It is often beneficial to add a small amount (0.5-1%) of acetic acid to the mobile phase. This suppresses the ionization of the carboxylic acid on the silica surface, preventing peak tailing and improving resolution.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section addresses specific problems you may encounter during the purification workflow.

Problem 1: Low Yield After Acid-Base Extraction
  • Symptom: After acidification and filtration, the mass of the recovered solid is significantly lower than expected.

  • Possible Cause 1: Incomplete Extraction into the Aqueous Base. The carboxylic acid may not have been fully deprotonated and transferred from the organic layer to the aqueous basic solution.

    • Solution: Ensure thorough mixing between the organic and aqueous layers. Perform at least two to three separate extractions with the basic solution (e.g., saturated sodium bicarbonate) and combine the aqueous layers.[8][9]

  • Possible Cause 2: Incomplete Precipitation upon Acidification. The pH of the aqueous solution was not lowered sufficiently to fully protonate the carboxylate salt.

    • Solution: Add acid (e.g., 1M or 2M HCl) dropwise while vigorously stirring until the pH is confirmed to be in the range of 1-3 using pH paper or a meter.[4] Cooling the solution in an ice bath for 30-60 minutes after acidification can further decrease the product's solubility and promote complete precipitation.

  • Possible Cause 3: Product has Slight Solubility in the Acidic Aqueous Phase. A portion of your purified product may remain dissolved in the water even after precipitation.

    • Solution: After filtering the precipitated solid, extract the acidic aqueous filtrate with a suitable organic solvent like ethyl acetate or dichloromethane (2-3 times). Combine these organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to recover the dissolved product.

Problem 2: Product Fails to Solidify or Appears as a Gummy Oil
  • Symptom: After the final concentration step, the product is a viscous oil or a sticky semi-solid instead of a filterable solid.

  • Possible Cause 1: Presence of Residual Solvent. Trace amounts of high-boiling point solvents (like DMF or DMSO) or even extraction solvents (ethyl acetate) can trap the product in an oil state.

    • Solution: Co-evaporate the crude material with a solvent in which it is poorly soluble but the residual solvent is, such as toluene or heptane, using a rotary evaporator. Subsequently, place the sample under high vacuum for several hours.

  • Possible Cause 2: Presence of Oily Impurities. Neutral impurities from the synthesis may be preventing your product from crystallizing.

    • Solution: Trituration. Dissolve or suspend the crude oil in a minimal amount of a solvent in which your product is highly soluble (e.g., ethyl acetate or acetone). Then, slowly add a non-polar "anti-solvent" in which your product is insoluble (e.g., hexane, heptane, or petroleum ether) while stirring vigorously.[1] The desired compound should precipitate as a solid, leaving the oily impurities in the solvent. The resulting solid can then be collected by filtration.

Problem 3: Purity by HPLC/NMR is Still Unsatisfactory After Extraction
  • Symptom: Analytical data (e.g., HPLC, ¹H NMR) shows the presence of persistent impurities even after a careful acid-base extraction.

  • Possible Cause: Co-extraction of Acidic Impurities. The crude mixture may contain other acidic byproducts that behave similarly to your target compound during the acid-base extraction.

    • Solution 1: Recrystallization. This is the classic method for purifying solid compounds. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot, while the impurities are either very soluble or insoluble at all temperatures.

    • Solution 2: Flash Column Chromatography. If recrystallization fails or is impractical, column chromatography is the next logical step. It offers superior separation power for closely related compounds.[6]

Detailed Experimental Protocols

Protocol 1: High-Purity Purification via Acid-Base Extraction

This protocol assumes you have a crude product dissolved in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) following a reaction work-up.

  • Initial Dissolution: Ensure your crude material is fully dissolved in a water-immiscible organic solvent (e.g., EtOAc, ~10-20 mL per gram of crude). Transfer this solution to a separatory funnel.

  • Basic Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2 and 3 two more times with fresh NaHCO₃ solution, combining all aqueous extracts. This ensures complete transfer of the acidic product. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise. Continue adding acid until gas evolution (CO₂) ceases and the pH of the solution is ~2. A precipitate of your pure product should form.

  • Isolation: Keep the flask in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified solid under high vacuum to a constant weight. A yellow solid is the expected outcome.[1]

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your material in ~0.5 mL of various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures. The ideal solvent will fully dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or solvent system) portion-wise while heating the mixture to a gentle boil with stirring (e.g., on a hot plate). Add just enough solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry under vacuum.

Data & Visualization

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent/SystemRationale & Notes
Acid-Base Extraction Organic: Ethyl Acetate / Aqueous: Sat. NaHCO₃Excellent selectivity for carboxylic acids. NaHCO₃ is a weak enough base to avoid potential hydrolysis of other functional groups.[5]
Recrystallization Water, Ethanol/Water, IsopropanolThe compound's polarity suggests good solubility in hot polar solvents with lower solubility upon cooling. Requires empirical screening.
Trituration Heptane or Petroleum EtherEffective for precipitating the polar product from non-polar, oily impurities.[1]
Flash Chromatography Heptane/Ethyl Acetate (Gradient) + 0.5% Acetic AcidStandard normal-phase conditions. Acetic acid is added to the mobile phase to improve peak shape for acidic compounds.[6]
Workflow Diagrams

A logical approach is crucial for efficient purification. The following diagrams illustrate the decision-making process and a key workflow.

Purification_Decision_Tree start Crude Product (Solid or Oil?) is_oil Product is an Oil or Gummy Solid start->is_oil Oil is_solid Purity Check (HPLC/NMR) start->is_solid Solid triturate Triturate with Heptane/Et₂O is_oil->triturate acid_base Perform Acid-Base Extraction is_solid->acid_base < 95% Pure recrystallize Recrystallize is_solid->recrystallize 95-98% Pure (Crystalline Solid) chromatography Flash Column Chromatography is_solid->chromatography 95-98% Pure (Closely Related Impurities) final_product Pure Product is_solid->final_product > 98% Pure triturate->is_solid Solid Obtained acid_base->is_solid Re-evaluate Purity recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting the optimal purification strategy.

Acid_Base_Extraction_Workflow cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase crude Crude Product in EtOAc bicarb Add Sat. NaHCO₃ (aq) (x3) crude->bicarb Extract neutral_impurities Neutral/Basic Impurities (Discard) bicarb->neutral_impurities carboxylate Aqueous Layer (Contains Sodium 6-chloropyrazin-2-yl-acetate) bicarb->carboxylate acidify Add 2M HCl to pH 2 Cool in Ice Bath carboxylate->acidify filter Vacuum Filter Wash with Cold H₂O acidify->filter pure_product Pure Solid Product filter->pure_product

Caption: Workflow for purification via acid-base liquid-liquid extraction.

References

Technical Support Center: Optimization of Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these important heterocyclic compounds. Pyrazines are crucial scaffolds in pharmaceuticals, fragrances, and materials science, yet their synthesis can be fraught with challenges ranging from low yields to complex purification.[1][2]

This guide provides field-proven insights through troubleshooting guides and FAQs, explaining not just the steps to take but the fundamental chemistry behind them.

Section 1: Troubleshooting Low or No Pyrazine Yield

Low yield is the most frequently encountered issue in pyrazine synthesis. The causes can be multifaceted, often stemming from suboptimal reaction parameters or reactant quality.[3] Classical synthesis methods, in particular, are often associated with poor yields and harsh reaction conditions.[3]

Q1: My pyrazine yield is significantly lower than expected. What are the most common causes?

A1: Low yields are a common frustration. A systematic evaluation of your reaction parameters is the key to optimization. Consider the following primary factors:

  • Suboptimal Temperature: Pyrazine formation is highly sensitive to temperature. For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete conversion and the formation of piperazine byproducts, while exceeding 450°C can cause the pyrazine ring itself to break down.[3] In solution-phase reactions, such as the Maillard reaction, excessive heat can degrade the pyrazine products or promote competing reaction pathways.[4]

  • Incorrect pH or Base: The pH of the reaction medium can dramatically influence reaction rates and pathways. In Maillard-type reactions, an acidic pH can inhibit key steps.[4] In catalyzed reactions, the choice and amount of base are critical. For certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to provide significantly higher yields compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[5]

  • Reactant Quality and Ratio: The purity of your starting materials is paramount. Impurities in α-dicarbonyl compounds or 1,2-diamines can introduce unwanted side reactions.[3] The molar ratio of reactants, such as amino acid to reducing sugar in the Maillard reaction, also significantly impacts the yield and the profile of pyrazines formed.[4]

  • Inefficient Work-up and Purification: A significant portion of your product can be lost during extraction and purification. Pyrazines can be volatile or highly soluble in the aqueous phase, necessitating careful selection of extraction solvents and potentially multiple extraction steps to ensure complete recovery.[3][6]

Q2: I'm not getting any pyrazine product at all. What are the most critical factors to check first?

A2: A complete failure to form pyrazines points to a fundamental issue in your reaction setup. Here’s a checklist of the most likely culprits:

  • Incorrect Temperature: The reaction may not have been heated to a high enough temperature to initiate the required condensation and degradation steps.[4] Verify your heating apparatus and internal reaction temperature.

  • Improper pH: The reaction mixture may be too acidic, which can halt key formation steps. An optimal pH range is often between 7 and 10.[4]

  • Reactant Integrity: Confirm the purity and identity of your starting materials. Ensure that the amino acid used has a primary amine group available for the initial condensation.[4] For syntheses involving α-amino ketones, these intermediates are often generated in situ as they can be unstable.[3][7]

  • Inactive Catalyst: If you are using a catalyzed reaction, such as a manganese-pincer complex for dehydrogenative coupling, ensure the catalyst is active and the correct loading is used. An optimized loading of 2 mol% has been reported for some reactions.[3][5]

Troubleshooting Decision Tree for Low Pyrazine Yields

The following diagram provides a systematic approach to diagnosing and resolving issues of low or no product yield.

G start Low or No Pyrazine Yield check_conditions Review Reaction Conditions (Temp, Time, pH, Atmosphere) start->check_conditions conditions_ok Conditions in Optimal Range? check_conditions->conditions_ok adjust_conditions Optimize Conditions: - Adjust Temperature - Vary Reaction Time - Optimize pH (e.g., 7-10) - Use Inert Atmosphere conditions_ok->adjust_conditions No eval_reactants Evaluate Reactants (Purity, Ratio, Stability) conditions_ok->eval_reactants Yes adjust_conditions->check_conditions reactants_ok Reactants of High Quality? eval_reactants->reactants_ok purify_reactants Use High-Purity Reactants. Verify Structure. Optimize Molar Ratios. reactants_ok->purify_reactants No eval_catalyst Assess Catalyst/Base System reactants_ok->eval_catalyst Yes purify_reactants->eval_reactants catalyst_ok Catalyst/Base Optimal? eval_catalyst->catalyst_ok optimize_catalyst Screen Different Bases/Catalysts. Verify Catalyst Activity. Optimize Loading. catalyst_ok->optimize_catalyst No check_workup Analyze Work-up & Purification catalyst_ok->check_workup Yes optimize_catalyst->eval_catalyst workup_ok Product Loss During Isolation? check_workup->workup_ok optimize_workup Perform Multiple Extractions. Consider Distillation or Column Chromatography. workup_ok->optimize_workup Yes, significant loss success Yield Improved workup_ok->success No workup_ok->success Yes, but still low optimize_workup->check_workup

Caption: Troubleshooting decision tree for low pyrazine yields.[4]

Section 2: Managing Side Reactions and Impurities

The formation of byproducts can complicate purification and significantly reduce the yield of the desired pyrazine.

Q3: My reaction mixture is dark and contains unidentified byproducts. What's happening?

A3: Dark coloration and the presence of numerous byproducts often suggest polymerization or degradation reactions.[3] This can be caused by:

  • Excessive Heat: As mentioned, high temperatures can cause the pyrazine ring or intermediates to degrade.[3] Try lowering the reaction temperature.

  • Air Sensitivity: Some reaction intermediates are sensitive to air oxidation, which can lead to complex, often colored, side products.[3] If you suspect this, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Aldol Condensation: If your solvent (like ethanol) or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to a complex mixture of side products.[3]

Q4: I'm observing imidazole derivatives as byproducts. How can I avoid this and purify my desired pyrazine?

A4: Imidazole formation is a known issue, particularly in reactions involving sugars, ammonium hydroxide, and amino acids.[8][9] The purification strategy depends heavily on the solvent used for extraction.

  • Selective Extraction: Using a nonpolar solvent like hexane for liquid-liquid extraction (LLE) can be highly effective. Hexane tends to extract the desired pyrazines while leaving more polar imidazole derivatives in the aqueous phase.[8][9]

  • Avoid MTBE or Ethyl Acetate (Initially): Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are more polar and will co-extract certain imidazoles (e.g., 4-methyl imidazole) along with the pyrazines, necessitating further cleanup.[8][9]

  • Silica Gel Chromatography: If co-extraction occurs, passing the organic extract through a silica gel column can effectively remove the imidazole impurities, as they are retained by the silica.[8][9] A 90:10 hexane/ethyl acetate eluent system has been shown to provide good separation.[8][9]

Section 3: Purification and Isolation Challenges

Even with a successful reaction, isolating the pure pyrazine can be a challenge.

Q5: How can I efficiently extract my pyrazine product from an aqueous reaction mixture?

A5: Effective extraction is crucial for maximizing your isolated yield.

  • Multiple Extractions: A single extraction is often insufficient. It is highly recommended to perform multiple extractions (3 or more) with fresh solvent each time to effectively recover the pyrazine products from the aqueous solution.[3][8][9]

  • Solvent Choice: As discussed, the choice of solvent is critical. Hexane is a good starting point for minimizing polar impurities.[8] Dichloromethane (DCM) is also commonly used.[10]

  • Consider Distillation: For volatile pyrazines, distillation of the aqueous reaction mixture can be an effective isolation method, leaving non-volatile impurities like imidazoles behind in the undistilled portion.[8][9]

Q6: My product seems to co-elute with impurities during column chromatography. What can I do?

A6: Co-elution is a common problem, especially with structurally similar byproducts like regioisomers.[3]

  • Adjust Eluent Polarity: Systematically adjust the polarity of your eluent system. A gradual gradient can often resolve closely eluting compounds. A mixture of hexane and ethyl acetate is a common starting point for pyrazines.[8]

  • Alternative Chromatography: If silica gel is not providing adequate separation, consider reverse-phase chromatography using a C18-bonded silica column, which separates compounds based on hydrophobicity rather than polarity.[8][9]

Section 4: Key Synthesis Protocols

The following are generalized protocols for common pyrazine synthesis methods. Researchers should optimize specific parameters for their unique systems.

Protocol 1: The Gutknecht Pyrazine Synthesis

This classical method involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to the aromatic pyrazine. The α-amino ketones are typically formed in situ.[3]

Workflow Diagram: Gutknecht Synthesis

G start α-Halo Ketone + Ammonia in_situ In situ formation of α-Amino Ketone start->in_situ condensation Self-Condensation (Dimerization) in_situ->condensation dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine oxidation Oxidation (e.g., Air, H₂O₂) dihydropyrazine->oxidation product Pyrazine Product oxidation->product

Caption: Workflow of the Gutknecht pyrazine synthesis.[3]

Step-by-Step Methodology:

  • α-Amino Ketone Formation: Dissolve the starting α-halo ketone (e.g., 2-chloroacetophenone) in a suitable solvent like ethanol.

  • Condensation: Add ammonia to the solution. The α-amino ketone will form and begin to spontaneously condense with another molecule of itself, forming the dihydropyrazine intermediate.[3]

  • Oxidation: The intermediate dihydropyrazine is then oxidized to the final aromatic pyrazine. This can often be achieved simply by bubbling air through the reaction mixture or by adding a mild oxidizing agent like hydrogen peroxide.[3]

  • Work-up: After the reaction is complete, cool and neutralize the mixture. Extract the pyrazine product using an appropriate organic solvent (e.g., DCM).

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization.[3]

Protocol 2: Manganese-Catalyzed Dehydrogenative Coupling

This modern, atom-economical method involves the self-coupling of β-amino alcohols catalyzed by an earth-abundant metal, forming water and hydrogen gas as the only byproducts.[5][11]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the β-amino alcohol (e.g., 2-phenylglycinol, 0.5 mmol), a manganese pincer complex catalyst (2 mol%), and a base (e.g., KH, 3 mol%) in a solvent such as toluene (2 mL).[5]

  • Heating: Seal the vessel and heat the reaction mixture to the optimized temperature (e.g., 125-150°C) for the specified time (e.g., 24 hours).[5]

  • Monitoring: Monitor the reaction progress using GC-MS or TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture, quench carefully, and extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel.

Section 5: Data Reference Tables

Quantitative data is essential for targeted optimization. The following tables summarize the effects of various parameters on a model pyrazine synthesis.

Table 1: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis[5]

Reaction: Dehydrogenative coupling of 2-phenylglycinol catalyzed by a Manganese Pincer Complex.

EntryCatalyst (mol%)Base (3 mol%)SolventTemp (°C)Time (h)Yield (%)
12KHToluene1502499
22KHTHF1502490
32KHDioxane1502495
42KHToluene12524>99
52NaHToluene1502495
62tBuOKToluene1502445
72NaOMeToluene1502420

Yield determined by GC-MS. Data synthesized from Daw et al., 2018.[5]

This table clearly demonstrates the profound impact of base and solvent selection on reaction efficiency, with KH in toluene at 125°C providing the optimal conditions for this specific transformation.[5]

References

Technical Support Center: Resolving Low Yield in Pyrazine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Low yield is a frequent and frustrating issue in many classical and modern pyrazine synthesis protocols. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you diagnose and resolve the underlying causes of poor reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My pyrazine synthesis is resulting in a consistently low yield. What are the most common culprits?

A1: Low yields in pyrazine synthesis are often multifactorial. The classical methods, while foundational, are sometimes associated with harsh conditions and poor yields[1][2]. Key areas to investigate systematically include:

  • Reagent Purity: Impurities in starting materials can introduce competing side reactions[1].

  • Reaction Conditions: Suboptimal temperature, incorrect choice of base or catalyst, and inefficient oxidation of intermediates are major factors[1][3]. For instance, gas-phase reactions require precise temperature control, as temperatures below 300°C can lead to incomplete dehydrogenation, while temperatures above 450°C can cause ring degradation[1][4].

  • Intermediate Instability: The dihydropyrazine intermediate can be sensitive to air or prone to polymerization if not handled correctly[1].

  • Work-up and Purification: Significant product loss can occur during extraction and purification steps[1][5].

Q2: I see a lot of dark, tarry material forming in my reaction vessel. What is happening and how can I prevent it?

A2: The formation of dark, polymeric material is a common sign of degradation or uncontrolled side reactions. This can be caused by:

  • Excessive Heat: High reaction temperatures can promote polymerization of starting materials or intermediates[1][6]. Consider reducing the reaction temperature.

  • Air Sensitivity: Some intermediates are highly reactive towards oxygen, leading to complex, colored byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue[1].

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions. Carefully control the molar ratios of your starting materials[3].

Q3: My purification by column chromatography is inefficient, and I'm losing most of my product. What can I do?

A3: Product loss during purification is a frequent challenge. For pyrazines, which can be volatile and sometimes have moderate polarity, consider these strategies:

  • Optimize Extraction: Before chromatography, ensure your extraction is efficient. Pyrazines may require multiple extractions with a suitable organic solvent like methyl-t-butyl ether (MTBE) or ethyl acetate to be fully recovered from an aqueous reaction mixture[5][7][8].

  • Solvent System Selection: For silica gel chromatography, a mixture of non-polar and polar solvents, such as hexane/ethyl acetate, is often effective. A gradient elution may be necessary to separate the product from closely related impurities[7][8].

  • Alternative Methods: If your pyrazine is sufficiently volatile, distillation can be an excellent purification method that avoids the use of silica gel altogether[5][7][8]. This can also be effective at separating pyrazines from non-volatile impurities like imidazoles[7][8].

Troubleshooting Decision Pathway

This diagram outlines a logical workflow for diagnosing the cause of low yields in your pyrazine synthesis.

G start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Adjust Temperature, Time, or Atmosphere conditions_ok->adjust_conditions No check_reagents Analyze Starting Materials conditions_ok->check_reagents Yes adjust_conditions->check_conditions reagents_ok Reagents Pure? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_oxidation Evaluate Oxidation Step reagents_ok->check_oxidation Yes purify_reagents->check_reagents oxidation_ok Oxidation Complete? check_oxidation->oxidation_ok optimize_oxidant Change Oxidizing Agent or Conditions oxidation_ok->optimize_oxidant No check_workup Assess Work-up & Purification oxidation_ok->check_workup Yes optimize_oxidant->check_oxidation workup_ok Extraction/Purification Efficient? check_workup->workup_ok optimize_workup Modify Extraction Solvent, Use Multiple Extractions, or Try Distillation workup_ok->optimize_workup No end_success Yield Improved workup_ok->end_success Yes optimize_workup->check_workup

Caption: Troubleshooting decision tree for low pyrazine yields.

In-Depth Troubleshooting Guides

Part 1: Reagents and Starting Materials

Q: I suspect my starting materials are the issue. How does purity affect the synthesis of α-amino ketones in situ?

A: The in situ generation of α-amino ketones is a critical step in many pyrazine syntheses, such as the Gutknecht and Staedel-Rugheimer methods[9][10]. The purity of your precursors is paramount.

  • Causality: For the Gutknecht synthesis, which often starts with the reduction of an α-oximino ketone, impurities in the starting ketone can lead to a host of side products during the initial oximation step. Similarly, in the Staedel-Rugheimer synthesis, the reaction of an α-halo ketone with ammonia is sensitive to contaminants. Impurities can react with ammonia or the generated α-amino ketone, leading to a lower concentration of the desired intermediate for the subsequent self-condensation[1][9].

  • Self-Validation: A simple way to validate your starting materials is to run a small-scale reaction and analyze the crude product by TLC or GC-MS. The presence of multiple unexpected spots or peaks before the main reaction sequence is a strong indicator of impure reagents.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your starting ketone or α-halo ketone by NMR, GC-MS, or melting point.

    • Purify if Necessary: Recrystallize solid starting materials or distill liquid ones before use.

    • Use High-Purity Ammonia: For reactions involving ammonia, use a fresh, high-quality source. Old solutions of ammonia can contain impurities.

Part 2: Reaction Conditions and Catalysis

Q: How do I optimize the temperature and choice of base for a dehydrogenative coupling reaction to synthesize pyrazines?

A: Dehydrogenative coupling reactions, often catalyzed by transition metals, are a modern and efficient route to pyrazines[11]. However, their success is highly dependent on reaction conditions.

  • Causality: The temperature must be high enough to overcome the activation energy for dehydrogenation but not so high as to cause decomposition. The base plays a crucial role in the catalytic cycle, often by deprotonating an alcohol or amine to facilitate coordination to the metal center. The wrong base can be ineffective or lead to side reactions.

  • Trustworthiness: The choice of base can dramatically impact yield. For example, in certain manganese-catalyzed dehydrogenative couplings of β-amino alcohols, potassium hydride (KH) was found to be significantly more effective, giving a 99% yield, compared to other bases like NaOEt, tBuOK, or NaOMe, which resulted in lower yields or incomplete reactions[1].

  • Authoritative Grounding: The optimization of these parameters is well-documented. For instance, studies on manganese pincer complexes show optimal conditions to be around 150°C with KH as the base[11].

  • Troubleshooting Steps:

    • Screen Bases: If yields are low, perform small-scale screening with different bases (e.g., KH, NaH, tBuOK, DBU).

    • Optimize Temperature: Run the reaction at a range of temperatures (e.g., 125°C, 150°C, 175°C) to find the optimal point between reaction rate and product stability.

    • Check Catalyst Loading: Ensure the catalyst loading is optimal. For some manganese-catalyzed reactions, a 2 mol% loading is effective[1].

IssuePotential CauseRecommended Action
Low Conversion Incorrect reaction temperature or time.Optimize temperature and reaction time based on literature for the specific synthesis method. For example, some dehydrogenations require 300-375°C[1].
Inactive catalyst or suboptimal base.Screen different bases (e.g., KH, tBuOK) and ensure the catalyst is active and used at the correct loading[1].
Formation of Byproducts Reaction temperature is too high.Lower the reaction temperature to minimize degradation and polymerization[1][6].
Presence of oxygen for sensitive intermediates.Conduct the reaction under an inert atmosphere (N₂ or Ar)[1].
Formation of regioisomers.Modify the synthetic strategy to a more regioselective method if possible[1].
Part 3: Work-up and Purification

Q: I am observing imidazole derivatives as byproducts. How can I avoid this and purify my desired pyrazine?

A: The co-formation of imidazoles can occur in reactions involving ammonia and certain carbonyl compounds, especially at high temperatures. Their structural similarity to pyrazines can complicate purification.

  • Causality: Imidazoles and pyrazines can arise from similar precursors in complex reaction mixtures, such as those derived from sugars and ammonium hydroxide[7][8].

  • Troubleshooting & Purification:

    • Selective Extraction: The choice of extraction solvent can offer a degree of separation. For instance, using hexane as the extraction solvent can leave more polar imidazole derivatives in the aqueous layer, whereas MTBE or ethyl acetate may co-extract them with the pyrazines[7][8].

    • Silica Gel Chromatography: Passing the organic extract through a silica gel plug can be effective. Silica retains the more polar imidazoles, allowing the less polar pyrazines to elute[7][8]. A hexane/ethyl acetate eluent system is often a good starting point[7][8].

    • Distillation: If the pyrazine product is volatile, distillation of the aqueous reaction mixture can be a highly effective method to isolate it, leaving the non-volatile imidazoles behind in the distillation pot[5][7][8].

Core Synthesis Protocols

Protocol 1: Gutknecht Pyrazine Synthesis (1879)

This synthesis relies on the self-condensation of α-amino ketones, which are generated in situ from the reduction of α-oximino ketones[1][12][9].

Gutknecht_Synthesis Start Starting Ketone Step1 Oximation (e.g., Amyl Nitrite, HCl) Start->Step1 Oxime α-Oximino Ketone Step1->Oxime Step2 Reduction (e.g., H₂/Pd-C, Zn dust) Oxime->Step2 AminoKetone α-Amino Ketone (in situ) Step2->AminoKetone Step3 Self-Condensation (Dimerization) AminoKetone->Step3 Dihydropyrazine Dihydropyrazine Step3->Dihydropyrazine Step4 Oxidation (e.g., Air, CuSO₄) Dihydropyrazine->Step4 End Pyrazine Product Step4->End

Caption: Workflow for the Gutknecht Pyrazine Synthesis.

Step-by-Step Methodology:

  • Synthesis of the α-Oximino Ketone:

    • Dissolve the starting ketone in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite) or sodium nitrite in the presence of an acid (e.g., HCl)[1].

    • Stir the reaction at room temperature and monitor by TLC until completion.

    • Work up the reaction via extraction to isolate the crude α-oximino ketone.

  • Reduction and Dimerization to Dihydropyrazine:

    • Dissolve the crude α-oximino ketone in a suitable solvent (e.g., ethanol, acetic acid).

    • Add a reducing agent, such as zinc dust or use catalytic hydrogenation (e.g., H₂/Pd-C)[1]. The reduction of the oxime to the amine is immediately followed by spontaneous dimerization.

    • Monitor the consumption of the starting material by TLC.

  • Oxidation to the Pyrazine:

    • To the solution containing the dihydropyrazine intermediate, add an oxidizing agent. Mild air oxidation can be sufficient, or chemical oxidants like copper(II) sulfate can be used to drive the reaction[1][12].

    • Gentle heating may be required to complete the oxidation.

    • After cooling, neutralize the mixture, extract the pyrazine product with an organic solvent, and purify by distillation or column chromatography[1].

Protocol 2: Staedel-Rugheimer Pyrazine Synthesis (1876)

This classical method involves the reaction of an α-halo ketone with ammonia, followed by self-condensation and oxidation[9][10][13].

Step-by-Step Methodology:

  • Synthesis of the α-Amino Ketone:

    • Dissolve the α-halo ketone (e.g., 2-chloroacetophenone) in a solvent like ethanol.

    • Add an excess of aqueous or alcoholic ammonia[13]. The reaction mixture is typically stirred to facilitate the nucleophilic substitution.

  • Self-Condensation and Oxidation:

    • The α-amino ketone intermediate forms in situ and begins to spontaneously self-condense to form a dihydropyrazine[1][13].

    • The oxidation of the dihydropyrazine to the aromatic pyrazine can often be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent like hydrogen peroxide or copper(II) sulfate[1][13].

    • The final product is isolated by extraction and purified, typically by recrystallization or distillation.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of pyrazine synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying principles to empower your research.

Troubleshooting Guide: Common Issues in Pyrazine Synthesis

This section addresses specific problems you may encounter during the synthesis of pyrazine compounds, offering step-by-step guidance to diagnose and resolve them.

Problem 1: Low or No Yield of the Desired Pyrazine Product

Q: My reaction has resulted in a very low yield, or I cannot detect my desired product by TLC/GC-MS. What are the likely causes and how can I rectify this?

A: Low or non-existent yields are a frequent challenge in pyrazine synthesis, often stemming from several critical factors. Classical synthesis methods, in particular, are known for sometimes harsh conditions and resulting poor yields.[1] A systematic approach to troubleshooting is essential.

Initial Diagnostic Workflow:

start Low/No Yield Detected check_materials Are starting materials pure and correctly characterized? start->check_materials check_conditions Are reaction conditions (temperature, time, atmosphere) optimal? check_materials->check_conditions Yes purify_materials Purify starting materials (e.g., distillation, recrystallization). check_materials->purify_materials No check_reagents Are catalysts/reagents active and used in correct stoichiometry? check_conditions->check_reagents Yes optimize_conditions Systematically vary temperature, time, and atmosphere (e.g., inert). check_conditions->optimize_conditions No check_workup Is the work-up and purification procedure efficient? check_reagents->check_workup Yes screen_reagents Screen different catalysts, bases, or solvents. Verify reagent activity. check_reagents->screen_reagents No optimize_workup Perform multiple extractions, consider alternative purification (e.g., chromatography, distillation). check_workup->optimize_workup No

Caption: Troubleshooting logic for low pyrazine yield.

In-Depth Analysis and Solutions:

  • Purity of Starting Materials: The purity of your α-dicarbonyl compounds and 1,2-diamines is paramount. Impurities can lead to a cascade of unwanted side reactions.[2] For instance, aldol condensation products in solvents like denatured ethanol can significantly reduce your yield.[2]

    • Actionable Advice: Always use purified starting materials. Consider recrystallization or distillation of your reagents before use.

  • Reaction Conditions:

    • Temperature: This is a critical parameter. For gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation, yielding piperazine as a byproduct.[2][3] Conversely, exceeding 450°C can cause the pyrazine ring to decompose.[2][3] For solution-phase reactions, lower temperatures may be appropriate, but optimization is key.

    • Atmosphere: Many intermediates in pyrazine synthesis, such as dihydropyrazines, are sensitive to air oxidation.[2] This can lead to the formation of complex side products and a darkened reaction mixture.

    • Actionable Advice: Verify the optimal temperature for your specific reaction. If intermediates are air-sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst and Base Selection: The choice and amount of catalyst or base can dramatically influence the outcome. For example, in certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[2] The catalyst loading also requires optimization; for some manganese-catalyzed reactions, a 2 mol% loading is optimal.[2]

    • Actionable Advice: If you suspect catalyst deactivation or suboptimal base choice, screen a variety of catalysts and bases. Ensure your catalyst is active and used at the optimized loading.

  • Work-up and Purification: Significant product loss can occur during extraction and purification.[2]

    • Actionable Advice: Perform multiple extractions with a suitable solvent to ensure complete recovery of your product from the aqueous phase.[4]

Problem 2: Formation of Impurities and Side Products

Q: My reaction mixture is dark, and I'm observing significant byproduct formation, particularly imidazole derivatives. How can I minimize these and purify my target pyrazine?

A: The formation of colored impurities and side products is a common issue, often pointing towards side reactions like polymerization, degradation, or the formation of alternative heterocyclic systems.

Common Side Products and Their Causes:

Side Product/ObservationPotential CauseMitigation Strategy
Imidazole Derivatives Co-extraction with certain solvents during work-up.[4][5]Use a non-polar solvent like hexane for liquid-liquid extraction.[4][5] Alternatively, use column chromatography with silica gel, which can retain imidazole impurities.[4][6]
Piperazine Derivatives Incomplete dehydrogenation of the dihydropyrazine intermediate.[2][3]Increase reaction temperature (for gas-phase reactions) or use a more efficient oxidizing agent.
Dark Reaction Mixture Polymerization or degradation of starting materials or intermediates.[2]Lower the reaction temperature and ensure an inert atmosphere if reagents are air-sensitive.
Aldol Condensation Products Presence of aldehydes or ketones with α-hydrogens in starting materials or solvent.[2]Use highly pure starting materials and solvents.

Purification Strategies for Pyrazine Compounds:

  • Liquid-Liquid Extraction (LLE): Multiple extractions are often necessary for efficient recovery.[4] The choice of solvent is crucial for avoiding the co-extraction of impurities. Hexane has been shown to be effective in selectively extracting pyrazines while leaving imidazole derivatives in the aqueous phase.[4][5]

  • Column Chromatography: Silica gel chromatography is a powerful tool for separating pyrazines from more polar impurities like imidazoles.[4][6] A solvent system such as a 90:10 mixture of hexane and ethyl acetate can provide good separation.[4][5] For purification from aqueous distillates, a column packed with C18-bonded silica can also be effective.[4][5]

  • Distillation: Distillation of the aqueous reaction mixture can be used to isolate volatile pyrazines, leaving non-volatile impurities like imidazoles behind.[4][5] Azeotropic distillation can also be employed to separate pyrazines from unreacted alkanolamines.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for pyrazine synthesis, and what are their key features?

A1: Two of the most foundational methods are the Staedel-Rugheimer and Gutknecht syntheses.[8]

  • Staedel-Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia to form an α-amino ketone. This intermediate then undergoes self-condensation to a dihydropyrazine, which is subsequently oxidized to the pyrazine.[8][9]

  • Gutknecht Pyrazine Synthesis (1879): This is a versatile method that also relies on the self-condensation of an α-amino ketone.[8] The key difference lies in the synthesis of the α-amino ketone, which is typically generated in situ by the reduction of an α-oximino ketone.[2][10]

Q2: How do I choose the right oxidizing agent for the final dehydrogenation step?

A2: The choice of oxidizing agent depends on the stability of your dihydropyrazine intermediate and the reaction conditions. Common oxidizing agents include copper(II) oxide, manganese dioxide, and even air.[2][3] For some substrates, simple air oxidation is sufficient, while others may require stronger or specific reagents like copper(II) sulfate.[9]

Q3: Can I synthesize pyrazines under "green" or more environmentally friendly conditions?

A3: Yes, there is growing interest in developing greener synthetic routes for pyrazines to avoid harsh conditions, toxic solvents, and heavy metals.[1] Some approaches focus on using milder catalysts and more benign solvents.[1][11]

Q4: My pyrazine product seems to be unstable to acids or bases. Is this typical?

A4: Generally, pyrazines are stable to both alkali and acids. However, some aryl-substituted pyrazines can undergo cleavage of the pyrazine ring when treated with strong acids like hydriodic acid.

Experimental Protocols

Protocol 1: General Procedure for Gutknecht Pyrazine Synthesis

This protocol outlines the general steps for the Gutknecht synthesis, which involves the self-condensation of an α-amino ketone.[2]

  • Synthesis of the α-Oximino Ketone:

    • Dissolve the starting ketone in a suitable solvent (e.g., ethanol).

    • Cool the solution in an ice bath and slowly add a solution of sodium nitrite in water, followed by the dropwise addition of a mineral acid (e.g., HCl) to generate nitrous acid in situ.

    • Stir the reaction mixture until the formation of the α-oximino ketone is complete (monitor by TLC).

    • Isolate the product by filtration or extraction.

  • Reduction to the α-Amino Ketone and In Situ Dimerization:

    • Dissolve the α-oximino ketone in a suitable solvent (e.g., acetic acid).

    • Add a reducing agent, such as zinc dust, portion-wise while maintaining a controlled temperature.

    • The resulting α-amino ketone will spontaneously dimerize to form the dihydropyrazine intermediate.

  • Oxidation to the Pyrazine:

    • To the solution containing the dihydropyrazine intermediate, add an oxidizing agent such as copper(II) sulfate, or in some cases, bubbling air through the solution may be sufficient.

    • Heat the reaction mixture if necessary to drive the oxidation to completion.

    • Isolate and purify the final pyrazine product using appropriate methods (e.g., extraction, chromatography, or distillation).

start Starting Ketone step1 React with Nitrous Acid (NaNO2/HCl) start->step1 intermediate1 α-Oximino Ketone step1->intermediate1 step2 Reduce (e.g., Zn/Acetic Acid) intermediate1->step2 intermediate2 α-Amino Ketone step2->intermediate2 step3 Self-Condensation (Dimerization) intermediate2->step3 intermediate3 Dihydropyrazine step3->intermediate3 step4 Oxidize (e.g., CuSO4 or Air) intermediate3->step4 product Substituted Pyrazine step4->product

Caption: Workflow of the Gutknecht pyrazine synthesis.

Protocol 2: Purification of Pyrazines from Imidazole Byproducts via Column Chromatography

This protocol is adapted from methods described for separating pyrazines from imidazole impurities.[4][6]

  • Sample Preparation:

    • After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or a hexane/ethyl acetate mixture.

  • Column Packing:

    • Prepare a silica gel column using a slurry packing method with hexane or a hexane/ethyl acetate mixture as the eluent.

  • Loading and Elution:

    • Carefully load the dissolved crude product onto the top of the silica gel column.

    • Begin elution with a non-polar solvent system, such as 90:10 hexane/ethyl acetate. The less polar pyrazine compounds will elute first, while the more polar imidazole impurities will be retained on the column.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the desired product by TLC or GC-MS.

    • Combine the fractions containing the pure pyrazine product and remove the solvent under reduced pressure.

References

Technical Support Center: Purification of 2-(6-Chloropyrazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(6-Chloropyrazin-2-yl)acetic acid (CAS No. 930798-25-7).[1][2] The focus is on practical, effective strategies for removing common impurities encountered during its synthesis and handling.

Section 1: FAQ - Understanding the Compound and Its Impurities

This section addresses fundamental questions about the physicochemical properties of this compound and the likely impurities that may be present in a crude sample.

Q1: What are the key properties of this compound relevant to its purification?

Answer: Understanding the molecule's structure is the first step to designing a robust purification strategy. Key properties include:

  • Acidity: The presence of a carboxylic acid group is the most significant feature for purification. This group allows the molecule's solubility to be dramatically altered by changing the pH of the solution. In basic conditions (pH > ~pKa), it deprotonates to form a water-soluble carboxylate salt. In acidic conditions (pH < ~pKa), it is protonated and becomes significantly more soluble in organic solvents. This behavior is the foundation of purification by acid-base extraction.

  • Polarity: The molecule has a calculated LogP of approximately 0.76, indicating moderate polarity.[2] The pyrazine ring and carboxylic acid group contribute to its polar nature, while the chloropyrazine moiety adds some nonpolar character. This polarity profile dictates its solubility in various organic solvents and its behavior in chromatographic systems.

  • Physical State: It is typically isolated as a yellow solid.[1] This makes recrystallization a viable and highly effective method for purification, provided a suitable solvent system can be identified.

  • Thermal Stability: While specific data is limited, pyrazine rings are generally stable aromatic systems.[3] However, like many carboxylic acids, prolonged exposure to high temperatures could potentially lead to decarboxylation, so excessive heating during purification should be avoided.

Q2: What are the most common impurities I should expect in my crude sample?

Answer: Impurities typically originate from the synthetic route or subsequent degradation. A common synthesis involves the hydrolysis of a malonate ester precursor.[1] Based on this, impurities can be categorized as follows:

  • Unreacted Starting Materials: The most likely starting material impurity is the precursor, 1,3-diethyl 2-(6-chloropyrazin-2-yl)malonate.[1]

  • Reaction Byproducts: Incomplete hydrolysis of the diester precursor can lead to the corresponding mono-ester, ethyl 2-(6-chloropyrazin-2-yl)acetate, as a significant byproduct.

  • Reagents and Solvents: Residual solvents from the workup, such as ethyl acetate, petroleum ether, or methyl tert-butyl ether, are common.[1] Inorganic salts from pH adjustments (e.g., NaCl) may also be present if the final product is not washed thoroughly.

  • Degradation Products: Highly colored impurities often suggest the presence of degradation or polymerization byproducts, which can form under harsh reaction conditions (e.g., strong acid/base, high heat).

CrudeProduct Crude this compound SM Starting Materials (e.g., Diethyl Malonate Precursor) CrudeProduct->SM Incomplete Reaction BP Reaction Byproducts (e.g., Mono-ester) CrudeProduct->BP Incomplete Hydrolysis RS Residual Solvents & Reagents (e.g., Ethyl Acetate, NaCl) CrudeProduct->RS Inefficient Workup DP Degradation Products (Colored Impurities) CrudeProduct->DP Harsh Conditions

Caption: Common sources of impurities in crude product.

Q3: How can I identify and quantify these impurities before and after purification?

Answer: A multi-technique analytical approach is recommended for comprehensive purity assessment.

Analytical TechniquePurposeKey Insights
HPLC (Reverse-Phase) Primary Purity Assessment & Quantification. Provides high-resolution separation of the main compound from most organic impurities. UV detection is standard. Essential for determining purity percentage (e.g., >99% by area).[4][5]
¹H NMR Spectroscopy Structural Confirmation & Impurity ID. Confirms the structure of the desired product. Can identify and quantify specific impurities (like residual solvents or starting materials) if their signals are resolved from the product's signals.
LC-MS Impurity Identification. Couples the separation power of HPLC with the mass identification of MS. Crucial for determining the molecular weights of unknown impurity peaks, which helps in identifying their structures.[6]
GC-FID/MS Residual Solvent Analysis. The preferred method for accurately quantifying volatile organic solvents. GC is highly sensitive and separates volatile compounds effectively.[7]

Section 2: Troubleshooting Guide - Common Purification Scenarios

This section provides solutions to specific issues that researchers may encounter during the purification process.

Q4: My product is an oil and won't crystallize. What should I do?

Answer: "Oiling out" is a common problem where the compound separates from the cooling solution as a liquid instead of a solid. This is often due to the presence of impurities or using a solvent in which the compound is excessively soluble.

Causality: Impurities disrupt the formation of a stable crystal lattice. If the melting point of the impure mixture is below the temperature of the solution, it will separate as an oil.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent to reduce the supersaturation level.

  • Cool Slowly: Allow the flask to cool to room temperature very slowly, without disturbance. An insulated container can help.[8] Rapid cooling promotes oiling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can induce nucleation.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to act as a template for crystal growth.

  • Change the Solvent System: If the above steps fail, the solvent is likely unsuitable. Try a solvent system where the compound has lower solubility, or use a co-solvent system (e.g., Ethanol/Water, Hexane/Ethyl Acetate).[9]

Q5: My recrystallized product is still yellow/brown. How can I decolorize it?

Answer: A persistent color indicates the presence of highly conjugated or polymeric impurities that co-crystallize with your product.

Causality: Colored impurities often have polar functionalities and can be adsorbed onto the surface of growing crystals.

Solution: Activated Charcoal Treatment

  • Dissolve the crude, colored product in the minimum amount of a suitable hot recrystallization solvent.

  • Allow the solution to cool slightly from its boiling point to prevent violent frothing.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.[10]

  • Gently heat the mixture back to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the charcoal. Crucially, do not use vacuum filtration , as the rapid cooling will cause premature crystallization in the funnel.[10]

  • Allow the hot, clear filtrate to cool slowly to crystallize the decolorized product.

Q6: My HPLC shows multiple peaks very close to my main product peak. Which purification method is best?

Answer: Closely eluting peaks indicate impurities with very similar polarity and structure to your target compound (e.g., a mono-ester byproduct). This is a challenging separation that requires a high-resolution technique.

Causality: Standard methods like recrystallization or extraction may not have sufficient resolving power to separate structurally similar molecules.

Recommended Strategies:

  • Preparative HPLC: This is the most powerful technique for resolving closely related compounds. While it can be costly and time-consuming, it offers the highest possible purity.[11]

  • Column Chromatography: A carefully optimized column chromatography protocol can be effective. Use a high-quality silica gel and a finely tuned eluent system (e.g., a shallow gradient of ethyl acetate in hexanes, possibly with a small amount of acetic acid to improve peak shape).

  • pH-Mediated Recrystallization: If the impurity is not acidic (like the mono-ester), you can exploit the acidity of your target compound. Dissolve the crude material in a basic aqueous solution, wash with an organic solvent (like ethyl acetate) to remove the neutral ester impurity, and then re-acidify the aqueous layer to precipitate your pure carboxylic acid.

Start Crude Product with Closely Eluting Impurity IsImpurityAcidic Is the impurity also acidic? Start->IsImpurityAcidic PrepHPLC Preparative HPLC IsImpurityAcidic->PrepHPLC Yes AcidBase pH-Mediated Purification (Extraction/Recrystallization) IsImpurityAcidic->AcidBase No ColumnChrom Optimized Column Chromatography PrepHPLC->ColumnChrom Alternative

Caption: Decision workflow for resolving similar impurities.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the purification and analysis of this compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a baseline for assessing crude purity and verifying the success of purification.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile:Water (50:50) to create a 1 mg/mL stock. Dilute as needed.

  • Verification: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A pure sample should show a single major peak.

Protocol 2: Purification by Recrystallization

This is the most common and efficient method for purifying solid compounds.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures like ethanol/water). An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. For this compound, an alcohol/water or ethyl acetate/hexane system is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.[8] Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described in Q5.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Verification: Check the purity of the recrystallized material by HPLC (Protocol 1) and measure its melting point. A pure compound will have a sharp melting point, whereas an impure one will melt over a broad range.

Protocol 3: Purification by Acid-Base Extraction

This protocol leverages the acidic nature of the compound to separate it from neutral or basic impurities.

Start 1. Dissolve Crude Product in Ethyl Acetate AddBase 2. Extract with 1M NaOH (aq) (pH > 10) Start->AddBase Separate1 3. Separate Layers AddBase->Separate1 Organic1 Organic Layer: Neutral/Basic Impurities (Discard) Separate1->Organic1 Top Aqueous1 Aqueous Layer: Sodium 2-(6-chloropyrazin-2-yl)acetate (Keep) Separate1->Aqueous1 Bottom AddAcid 4. Acidify Aqueous Layer with 3M HCl (aq) to pH < 2 Aqueous1->AddAcid Precipitate 5. Pure Product Precipitates AddAcid->Precipitate Filter 6. Filter, Wash with Water, and Dry Precipitate->Filter

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and extract it one to three times with an aqueous base (e.g., 1 M NaOH or NaHCO₃ solution). The acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.

  • Separation: Combine the aqueous layers. If desired, back-extract with a fresh portion of organic solvent to remove any last traces of impurities. Discard the organic layer(s).

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 3 M HCl) with stirring until the pH is ~1-2. The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

  • Verification: Confirm purity using HPLC (Protocol 1).

References

Technical Support Center: Navigating the Challenges in the Characterization of Complex Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist:

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand the intricate challenges researchers face when working with complex pyrazine derivatives. These heterocycles are fundamental in fields ranging from flavor chemistry to drug discovery, yet their characterization is far from trivial.[1][2] Their structural diversity, subtle isomeric differences, and often low concentrations in complex matrices demand a nuanced and methodical approach.

This guide is designed to be your partner at the bench. We will move beyond simple protocols to explore the 'why' behind the methods. Here, you will find field-proven insights, troubleshooting workflows for when experiments don't go as planned, and a foundation of authoritative knowledge to ensure your results are robust and reliable.

Frequently Asked Questions (FAQs)

Here we address some of the most common high-level questions and obstacles encountered during the characterization of pyrazine derivatives.

Q1: Why is the separation and identification of pyrazine isomers so notoriously difficult?

A1: This is the quintessential challenge in pyrazine analysis and stems from two core properties. Firstly, many positional isomers of alkylpyrazines have nearly identical mass spectra, making differentiation by mass spectrometry (MS) alone practically impossible.[3][4][5] Secondly, their similar physicochemical properties often lead to co-elution during chromatographic separation, where two or more compounds exit the chromatography column at the same time.[3] This combination means that even with a mass spectrometer, you may be looking at a composite spectrum of multiple isomers, leading to misidentification. Confident identification, therefore, requires a multi-faceted approach, heavily relying on high-resolution chromatography and the use of retention indices (RIs).[4][6]

Q2: My pyrazine synthesis is suffering from very low yields. What are the first things I should investigate?

A2: Low yields in pyrazine synthesis are a frequent complaint, often attributable to a few key factors. Classical synthesis methods can be inefficient and require harsh conditions.[7] Key areas to troubleshoot include:

  • Reaction Temperature: This is critical. For gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation and piperazine byproducts, while temperatures above 450°C can cause the pyrazine ring itself to break down.[7]

  • Choice of Base and Catalyst: The type and amount of base or catalyst must be optimized. In some dehydrogenative coupling reactions, for example, potassium hydride (KH) has proven more effective than other common bases.[7]

  • Purity of Starting Materials: Impurities in your reactants, such as aldol condensation products, can initiate unwanted side reactions that significantly reduce the yield of your target molecule.[7]

  • Product Loss During Work-up: Pyrazines can be lost during extraction and purification. Multiple extractions may be necessary to fully recover the product from the reaction mixture.[7][8]

Q3: I'm analyzing pyrazines in a food or beverage sample, and my chromatogram is overwhelmed with background noise and interfering peaks. How can I improve my sample preparation?

A3: The complexity of food matrices requires robust sample preparation to isolate and concentrate the pyrazines of interest.[9] Simply diluting and injecting the sample is rarely effective. Consider these techniques:

  • Liquid-Liquid Extraction (LLE): An effective method, but the choice of solvent is crucial. For example, using hexane for extraction can isolate pyrazines without co-extracting undesirable imidazole derivatives, which can occur with solvents like MTBE or ethyl acetate.[8]

  • Solid-Phase Extraction (SPE) & Solid-Phase Microextraction (SPME): These are powerful techniques for extracting and concentrating pyrazines from a sample matrix.[3][10] They can selectively bind pyrazines, allowing the interfering matrix components to be washed away.

  • Distillation: For aqueous reaction mixtures, distillation can be used to isolate volatile pyrazines, leaving non-volatile impurities like imidazoles behind in the undistilled portion.[8]

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely applied technique for the analysis of volatile pyrazine derivatives.[4] However, achieving reliable, reproducible results requires careful optimization.

Issue 1: Poor Chromatographic Resolution & Peak Co-elution

The most common sign of this issue is asymmetrical or broad peaks. A "shoulder" on a peak is a strong indicator of a co-eluting compound.[3]

GCMS_Troubleshooting

The choice of stationary phase is paramount for separating structurally similar isomers. For pyrazines, polar columns often provide better selectivity.[6]

Column Type Stationary Phase Example Selectivity Principle Best For
Non-Polar DB-1, ZB-5MSSeparation primarily by boiling point.General screening, less effective for positional isomers.[6]
Polar DB-WAX, Stabilwax (PEG)Separation by polarity and boiling point.Resolving closely eluting isomers with different polarities.[6]
Mid-Polar DB-624Intermediate polarity.Offers a different selectivity that can resolve compounds not separated on other phases.[4]

A slow temperature ramp is crucial for resolving complex mixtures.

  • Initial Isothermal Hold: Start with an initial temperature (e.g., 40-50°C) and hold for 1-2 minutes. This allows for sharp initial peaks.

  • Slow Ramp Rate: Increase the temperature at a slow rate (e.g., 2-5°C/min). A slower ramp increases the interaction time of analytes with the stationary phase, improving separation of closely eluting peaks.[6]

  • Mid-Point Ramp Increase (Optional): If later-eluting peaks are well-separated and you wish to shorten the run time, you can increase the ramp rate (e.g., 10-20°C/min) after the critical isomers have eluted.

  • Final Hold: Hold at a high temperature (e.g., 240-250°C) for 5-10 minutes to ensure all compounds are eluted from the column, preventing ghost peaks in subsequent runs.

Issue 2: Ambiguous Mass Spectra and Unreliable Library Hits

As noted, positional isomers of alkylpyrazines often yield nearly identical mass spectra, making library matching unreliable.[4][5]

To overcome spectral similarity, you must use Retention Indices. An RI value normalizes the retention time of a compound to those of adjacent n-alkanes, making it much more reliable for comparison across different instruments and labs. Unambiguous identification is best achieved by comparing both the mass spectrum AND the experimental RI on a specific column to literature or database values.[4] Co-injection with an authentic standard is the ultimate confirmation method.[6]

Understanding fundamental fragmentation patterns can aid in manual spectral interpretation. For a hypothetical 6-Chloro-pyrazine-2-carboxylic acid , fragmentation would be predictable. The pyrazine ring is relatively stable, so initial fragmentation often occurs at the substituents.[11]

Predicted Ion (m/z) Proposed Fragmentation Notes
[M]+Molecular IonThe intact molecule.
[M-OH]+Loss of hydroxyl radicalCommon for carboxylic acids.[11]
[M-COOH]+Loss of carboxyl groupCommon for carboxylic acids.[11]
[M-Cl]+Loss of chlorine radicalA common fragmentation for chloro-aromatics.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled detail on molecular structure, but challenges arise with low-concentration samples or complex mixtures.

Issue: Low Signal-to-Noise for Trace-Level Pyrazines in Complex Matrices

Detecting pyrazines at the low concentrations found in many food and biological samples is often impossible with conventional NMR due to poor sensitivity.[9]

A powerful solution is Signal Amplification by Reversible Exchange (SABRE) , a hyperpolarization technique. SABRE uses a catalyst to temporarily transfer the strong nuclear spin polarization of parahydrogen to a target molecule, like a pyrazine. This can boost the NMR signal by several orders of magnitude, making trace-level detection possible even on low-field benchtop NMR systems.[9] The high selectivity of SABRE for pyrazines means it can often be used with only simple sample extraction, avoiding complex purification steps.[9]

SABRE_Workflow

Unambiguous assignment of ¹H and ¹³C signals is achieved using a combination of 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC).[12]

Nucleus Position on Pyrazine Ring Typical Chemical Shift (δ, ppm) Influencing Factors
¹H H-2, H-3, H-5, H-68.5 - 9.2 ppmHighly dependent on the electronic nature of substituents. Electron-donating groups shift signals upfield.[13]
¹³C C-2, C-3, C-5, C-6140 - 160 ppmAlso highly sensitive to substituent effects.
¹³C Carbonyl (in carboxamide)163 - 167 ppmRelatively consistent position for amide/acid functionalities.

References

Technical Support Center: Optimizing HPLC Methods for Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pyrazine carboxylic acids by High-Performance Liquid Chromatography (HPLC). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and optimization efforts.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when developing HPLC methods for pyrazine carboxylic acids.

Q1: What are the biggest challenges in analyzing pyrazine carboxylic acids by HPLC?

Pyrazine carboxylic acids are polar, ionizable compounds, which presents a few key challenges in reversed-phase HPLC.[1][2] The primary difficulties include poor retention on traditional C18 columns, leading to elution near the solvent front, and poor peak shape, often manifesting as tailing.[3][4] Their retention is highly sensitive to mobile phase pH, making precise control of this parameter critical for reproducible results.[5]

Q2: What is a good starting point for column and mobile phase selection?

For initial method development, a modern, high-purity, end-capped C18 or a C8 column is a robust starting point.[6][7] These columns minimize residual silanol interactions that can cause peak tailing with polar acidic compounds.[8] For the mobile phase, a simple acidic mobile phase is recommended to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention.[9]

A typical starting point would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: UV at 270 nm, as pyrazine rings have strong absorbance in this region.[10]

It's advisable to start with a scouting gradient to determine the approximate organic solvent concentration needed to elute your analytes of interest.[4]

Q3: Should I use an isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the mobile phase composition remains constant, is ideal for simple mixtures with a few components of similar hydrophobicity.[11] It is often simpler to set up and can have a more stable baseline.[12]

  • Gradient elution , where the mobile phase composition changes over time (typically increasing the organic solvent percentage), is better for complex mixtures containing compounds with a wide range of polarities.[13] Gradient elution generally provides better peak shapes for later-eluting compounds and can reduce analysis time.[13]

For method development, starting with a gradient is highly recommended to understand the sample complexity.[4] If the analytes elute close together, an isocratic method can then be developed for optimization.

Q4: How critical is mobile phase pH, and how do I choose the right buffer?

Mobile phase pH is arguably the most critical parameter for the successful analysis of pyrazine carboxylic acids.[5] The pH of the mobile phase dictates the ionization state of the analyte. For a carboxylic acid, a mobile phase pH that is at least 2 units below its pKa will ensure it is in its neutral, more retained form. The pKa of pyrazine-2-carboxylic acid is approximately 2.9.[14][15][16] Therefore, a mobile phase pH of less than 1 is ideal but not practical for most silica-based columns. A pH between 2 and 4 is a good compromise.[9]

When selecting a buffer, consider its pKa and UV cutoff. The buffer's pKa should be within +/- 1 pH unit of the desired mobile phase pH for effective buffering.[17]

BufferpKaUseful pH RangeUV Cutoff (nm)
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2~200
Formate3.82.8-4.8~210
Acetate4.83.8-5.8~210

Table 1: Common Buffers for Reversed-Phase HPLC. [9]

For LC-MS applications, volatile buffers like formic acid or ammonium acetate are necessary.[17]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of pyrazine carboxylic acids.

Issue 1: Poor Peak Shape - Tailing Peaks

Peak tailing is the most common peak shape problem for acidic compounds and is characterized by an asymmetric peak with a drawn-out tail.

Root Causes & Solutions
  • Secondary Interactions with Residual Silanols: The stationary phase of silica-based columns has silanol groups (-Si-OH) that can be ionized at mid-range pH. These negatively charged sites can interact with the polar pyrazine carboxylic acid, causing peak tailing.[8]

    • Solution: Lower the mobile phase pH to 2-3. This protonates the silanol groups, minimizing these secondary interactions.[8] Also, using a high-purity, end-capped column is highly recommended.[6]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of the pyrazine carboxylic acid (around 2.9), the analyte will exist as a mixture of ionized and non-ionized forms, which can lead to peak distortion.[5]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For pyrazine carboxylic acids, this means aiming for a pH below 2, if the column allows, or in the range of 2.5-3.[15]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[3]

    • Solution: Reduce the injection volume or dilute the sample.[18]

  • Contamination: A buildup of strongly retained compounds on the column or guard column can lead to active sites that cause tailing.[3]

    • Solution: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol). If a guard column is used, replace it.[12]

Issue 2: Poor Peak Shape - Fronting or Split Peaks

Peak fronting is characterized by a leading edge to the peak, while split peaks appear as two or more merged peaks.

Root Causes & Solutions
  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile for a mobile phase with 10% Acetonitrile), the analyte will travel through the initial part of the column too quickly, causing peak distortion.[19]

    • Solution: Dissolve the sample in the initial mobile phase composition whenever possible.

  • Column Void or Contamination: A void at the head of the column or a partially blocked frit can cause the sample to travel through different path lengths, resulting in a split peak.[19]

    • Solution: Reverse flush the column (if the manufacturer allows). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter.[12]

  • Co-elution: A split peak might actually be two different, unresolved compounds.[18]

    • Solution: Modify the mobile phase composition or gradient to improve resolution.[12] A change in selectivity might be needed, which can be achieved by changing the organic modifier (e.g., Methanol instead of Acetonitrile) or the column stationary phase.[7]

Troubleshooting Workflow for Peak Shape Problems

The following diagram illustrates a systematic approach to troubleshooting common peak shape issues.

G start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting_split Is the peak fronting or split? is_tailing->is_fronting_split No lower_ph Lower mobile phase pH to 2.5-3.0 is_tailing->lower_ph Yes check_sample_solvent Is sample solvent stronger than mobile phase? is_fronting_split->check_sample_solvent Yes check_overload Reduce injection volume/concentration lower_ph->check_overload check_column_health_tailing Flush column with strong solvent / Replace guard column check_overload->check_column_health_tailing end Problem Resolved check_column_health_tailing->end change_sample_solvent Dissolve sample in mobile phase check_sample_solvent->change_sample_solvent Yes check_column_health_split Reverse flush column / Check for voids check_sample_solvent->check_column_health_split No change_sample_solvent->check_column_health_split check_coelution Modify separation conditions to check for co-elution check_column_health_split->check_coelution check_coelution->end G start Define Analytical Goal select_column Select Column (e.g., C18, 250x4.6mm, 5µm) start->select_column select_mp Select Mobile Phase (A: 0.1% Acid in H2O, B: ACN or MeOH) select_column->select_mp scouting_gradient Run Scouting Gradient (e.g., 5-95% B over 20 min) select_mp->scouting_gradient eval_retention Evaluate Retention and Peak Shape scouting_gradient->eval_retention optimize_gradient Optimize Gradient Slope and Time eval_retention->optimize_gradient optimize_ph Fine-tune Mobile Phase pH and Buffer optimize_gradient->optimize_ph isocratic_possible Is Isocratic Method Feasible? optimize_ph->isocratic_possible develop_isocratic Develop Isocratic Method isocratic_possible->develop_isocratic Yes validate Validate Method (ICH/FDA Guidelines) isocratic_possible->validate No develop_isocratic->validate

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-(6-Chloropyrazin-2-yl)acetic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

2-(6-Chloropyrazin-2-yl)acetic acid is a heterocyclic building block of significant interest in the pharmaceutical industry. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can carry over into subsequent synthetic steps, potentially leading to undesired side products, reduced yields, and, most critically, adverse toxicological profiles.

This guide provides an in-depth, experience-driven comparison of methodologies for the purity analysis of this compound, centered around a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will dissect the logic behind the method development, validate its performance in accordance with International Council for Harmonisation (ICH) guidelines, and compare it with an alternative ultra-high-performance liquid chromatography (UHPLC) approach to illustrate the trade-offs between speed and resolution.[1][2][3]

Part 1: Foundational Method Development for an Acidic Analyte

The primary analytical challenge presented by this compound is its acidic nature. In RP-HPLC, the ionization state of an analyte dramatically influences its retention and peak shape.[4] An uncontrolled mobile phase pH can lead to partial ionization of the carboxylic acid group, resulting in broad, tailing peaks and unreliable quantification.

The Causality Behind Our Chromatographic Choices

Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as our starting point. Its non-polar stationary phase provides excellent hydrophobic interaction with the pyrazine ring and the alkyl chain of our analyte. We selected a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size, a standard for robust, high-resolution separations.

Mobile Phase Optimization: This is the most critical parameter. To ensure consistent protonation of the analyte's carboxylic acid group and suppress silanol interactions on the silica-based column, the mobile phase pH must be buffered to at least 2 pH units below the analyte's pKa.[5]

  • Aqueous Phase (Mobile Phase A): A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid was chosen. This low pH ensures the carboxylic acid remains in its neutral, more retentive form, promoting sharp, symmetrical peaks.

  • Organic Phase (Mobile Phase B): Acetonitrile was selected over methanol. While both are common organic modifiers, acetonitrile often provides better peak shape for heterocyclic compounds and has a lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.[4]

Detection: The pyrazine ring contains a chromophore suitable for UV detection. A preliminary scan of the analyte indicates a strong absorbance maximum around 270 nm. This wavelength is selected for analysis to ensure high sensitivity for both the main compound and potential structurally similar impurities.

The Optimized RP-HPLC Method

The culmination of our development process is a gradient elution method designed to separate the main analyte from both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmIndustry standard for high-resolution separation of small molecules.
Mobile Phase A 20 mM KH₂PO₄, pH 2.5Buffers the system to ensure the analyte is in a single, non-ionized form, improving peak shape.[5]
Mobile Phase B AcetonitrileProvides good selectivity and low UV absorbance.
Gradient 10% B to 90% B over 20 minEnsures elution of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and retention time variability.[6]
Detection UV at 270 nmWavelength of high absorbance for the analyte, ensuring good sensitivity.
Injection Vol. 10 µLA standard volume to avoid column overloading while maintaining sensitivity.

HPLC_Workflow Sample Sample Injector Injector Sample->Injector Column Column Injector->Column Standard Standard Standard->Injector MobilePhase MobilePhase Pump Pump MobilePhase->Pump Pump->Injector Detector Detector Column->Detector CDS CDS Detector->CDS Integration Integration CDS->Integration Report Report Integration->Report

Part 2: Method Validation - A Self-Validating System

A method is only reliable if it is validated for its intended purpose. We performed validation according to ICH Q2(R1) guidelines to establish trustworthiness and scientific integrity.[1][7]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To prove this, we conducted a forced degradation study, subjecting the analyte to harsh conditions to intentionally generate degradation products.[8]

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mg/mL analyte in 0.1N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL analyte in 0.1N NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 1 mg/mL analyte in 3% H₂O₂ at room temperature for 24 hours.[8]

  • Thermal Degradation: Solid analyte heated at 105°C for 48 hours.

  • Photolytic Degradation: 1 mg/mL analyte solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.

Results: The developed HPLC method successfully separated the intact this compound peak from all degradants generated under stress conditions, proving it is stability-indicating .

Stress Condition% DegradationObservations
Acid (0.1N HCl)~15%Major degradation peak at RRT 0.85
Base (0.1N NaOH)~22%Multiple degradation peaks observed
Oxidation (3% H₂O₂)~8%Minor degradation peak at RRT 1.15
Thermal (105°C)< 2%Compound is relatively stable to heat
Photolytic~5%Minor degradation peaks observed

RRT = Relative Retention Time

Validation Parameter Summary

The method was validated for linearity, precision, accuracy, and sensitivity. The results demonstrate the method is robust and suitable for quantitative purity analysis.

ParameterAcceptance Criteria (ICH)ResultConclusion
Linearity (R²) ≥ 0.9990.9998Excellent linearity in the specified range.[7]
Range 80-120% of test concentrationLOQ - 150 µg/mLMethod is suitable across a wide concentration range.
Precision (%RSD) Repeatability: ≤ 2.0%0.45%Method is highly precise.[2]
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Method provides accurate results.[1]
LOD S/N ≥ 30.05 µg/mLMethod is sensitive to low-level impurities.
LOQ S/N ≥ 100.15 µg/mLMethod can reliably quantify impurities at 0.1% level for a 0.15 mg/mL solution.

Validation_Logic Start Developed HPLC Method Specificity Specificity Start->Specificity Linearity Linearity Start->Linearity Precision Precision Start->Precision Accuracy Accuracy Start->Accuracy Sensitivity Sensitivity Start->Sensitivity Forced_Deg Forced Degradation Study Validated Validated Stability-Indicating Method Forced_Deg->Validated Confirms stability- indicating nature Specificity->Forced_Deg Linearity->Validated Confirms quantitative _ performance _ Precision->Validated Confirms quantitative _ performance _ Accuracy->Validated Confirms quantitative _ performance _ Sensitivity->Validated Confirms quantitative _ performance _

Part 3: Comparative Analysis - HPLC vs. UHPLC

While our validated HPLC method is robust and reliable, modern laboratories often prioritize speed and efficiency. Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (< 2 µm) and systems capable of handling higher backpressures to dramatically reduce run times.

We adapted our method for a UHPLC system to provide a direct comparison.

Method Transfer and Performance Comparison

UHPLC Method Parameters:

  • Column: C18, 50 x 2.1 mm, 1.8 µm

  • Flow Rate: 0.5 mL/min

  • Gradient: 10% B to 90% B over 3 minutes

Performance MetricValidated HPLC MethodComparative UHPLC MethodAdvantage
Run Time ~25 minutes~5 minutesUHPLC (5x faster)
Resolution (Critical Pair) 2.11.8HPLC (Slightly better separation)
Solvent Consumption ~25 mL per run~2.5 mL per runUHPLC (10x less solvent)
System Backpressure ~1500 psi~8500 psiHPLC (Less stress on hardware)
Sensitivity (S/N for LOQ) ~10~25UHPLC (Sharper peaks lead to higher S/N)
Expert Recommendation: Choosing the Right Tool
  • Validated HPLC Method: This method is ideal for routine quality control (QC) environments and for final release testing . Its robustness, higher resolution, and operation on standard HPLC systems make it a reliable and accessible choice. The detailed validation package ensures regulatory compliance.

  • Comparative UHPLC Method: This method is best suited for high-throughput screening (HTS) , in-process controls (IPCs) , and R&D environments where speed is paramount. The significant reduction in run time and solvent consumption offers substantial efficiency gains, although it requires a dedicated UHPLC system capable of handling high pressures. While resolution is slightly compromised, it is often sufficient for monitoring known impurities during process development.

Conclusion

The purity of this compound can be reliably determined using a well-developed, stability-indicating RP-HPLC method. The key to success lies in controlling the mobile phase pH to ensure excellent peak shape for this acidic analyte.[5] Our validated HPLC method provides a robust and high-resolution solution suitable for stringent QC and regulatory environments. For applications demanding higher throughput, transferring the method to a UHPLC platform offers a five-fold increase in speed and a ten-fold reduction in solvent usage, making it an excellent alternative for research and in-process monitoring. The choice between these methods is not a matter of "better" or "worse," but a strategic decision based on the specific analytical needs, available instrumentation, and the stage of the drug development process.

References

A Researcher's Guide to the Analytical Characterization of 2-(6-Chloropyrazin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of NMR and Mass Spectrometry Data for a Key Synthetic Intermediate

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, particularly those incorporating the pyrazine scaffold, a thorough understanding of their analytical data is paramount. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-(6-Chloropyrazin-2-yl)acetic acid , a valuable intermediate in organic and medicinal chemistry.

This technical guide moves beyond a simple recitation of spectral data. Here, we delve into the rationale behind the expected spectral features, compare them with closely related analogs, and provide standardized protocols for data acquisition. This comparative approach aims to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar molecules.

The Structural Elucidation of this compound: A Multi-technique Approach

The molecular structure of this compound (C₆H₅ClN₂O₂) presents a distinct set of spectroscopic signatures.[1] The pyrazine ring, substituted with a chlorine atom and an acetic acid moiety, gives rise to characteristic signals in both NMR and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom within a molecule. For this compound, specific shifts and coupling patterns are anticipated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, exhibiting signals for the two aromatic protons on the pyrazine ring and the methylene protons of the acetic acid group. The acidic proton of the carboxylic acid may be observed as a broad singlet, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the resonances for the four unique carbon atoms of the pyrazine ring, the methylene carbon, and the carbonyl carbon of the acetic acid group. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent.

Comparative Analysis with Related Pyrazine Derivatives:

To provide context for the spectral data of this compound, it is instructive to compare it with structurally similar compounds. For instance, the spectral data of 2-phenyl-N-(pyrazin-2-yl)acetamide reveals characteristic signals for the pyrazine ring protons.[2] By examining the influence of different substituents on the chemical shifts of the pyrazine core, a deeper understanding of structure-spectrum correlations can be achieved.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound Expected aromatic signals for pyrazine protons; singlet for methylene protons.Expected signals for four pyrazine carbons, one methylene carbon, and one carbonyl carbon.
2-Phenyl-N-(pyrazin-2-yl)acetamideδ 9.27 (d, J=1.6 Hz, 1H), 8.40 (dd, J=1.6, 2.8 Hz, 1H), 8.34 (d, J=2.4 Hz, 1H), 3.77 (s, 2H)[2]Not available
2-Pyrazineacetic acidNot availableNot available

Table 1. Comparison of Expected and Reported NMR Data for Pyrazine Derivatives.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Expected Mass Spectrum of this compound:

The nominal mass of this compound is 172.00 g/mol .[1] In an electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 173. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at m/z 175 that is approximately one-third the intensity of the m/z 173 peak.

Computational tools predict several adducts, including [M+Na]⁺ and [M+K]⁺, which can aid in confirming the molecular weight.[3]

Fragmentation Analysis:

Under collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). Fragmentation of the pyrazine ring can also occur, providing further structural information.

Experimental Protocols: A Guide to Reliable Data Acquisition

To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is essential.

NMR Data Acquisition Protocol:

A standardized protocol for acquiring NMR spectra is crucial for data consistency and comparison.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6, CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Tune and lock the spectrometer D->E F Shim the magnetic field E->F G Acquire 1H NMR spectrum F->G H Acquire 13C NMR spectrum G->H I Acquire 2D NMR spectra (e.g., COSY, HSQC) as needed H->I J Fourier transform I->J K Phase correction J->K L Baseline correction K->L M Integration and peak picking L->M

Figure 1. A generalized workflow for acquiring high-quality NMR spectra.

Mass Spectrometry Data Acquisition Protocol:

The following outlines a typical procedure for obtaining a mass spectrum using electrospray ionization.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_instrument_setup_ms Instrument Setup cluster_acquisition_ms Data Acquisition cluster_processing_ms Data Analysis A_ms Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) B_ms Add a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) A_ms->B_ms C_ms Calibrate the mass spectrometer B_ms->C_ms D_ms Set ESI source parameters (e.g., capillary voltage, gas flow) C_ms->D_ms E_ms Set mass analyzer parameters (e.g., scan range, resolution) D_ms->E_ms F_ms Infuse the sample solution into the ESI source E_ms->F_ms G_ms Acquire the full scan mass spectrum F_ms->G_ms H_ms Perform fragmentation (MS/MS) if desired G_ms->H_ms I_ms Identify the molecular ion peak H_ms->I_ms J_ms Analyze the isotopic pattern I_ms->J_ms K_ms Interpret the fragmentation pattern J_ms->K_ms

Figure 2. A standard workflow for mass spectrometry analysis using ESI.

Conclusion: The Importance of Rigorous Analytical Characterization

The comprehensive analytical characterization of this compound, and indeed any synthetic compound, is a critical step in the research and development pipeline. By employing a combination of NMR and mass spectrometry, researchers can confirm the identity, purity, and structure of their materials with a high degree of confidence. This guide has provided a framework for understanding and interpreting the spectral data of this important pyrazine derivative, offering a comparative analysis and standardized protocols to aid in its reliable characterization. As new derivatives of this scaffold are synthesized, the principles outlined here will continue to be of significant value to the scientific community.

References

A Comparative Guide to the Synthesis of 2-(6-Chloropyrazin-2-yl)acetic Acid: A Critical Evaluation of Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Chloropyrazin-2-yl)acetic acid is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The efficient and reliable synthesis of this intermediate is therefore of paramount importance for drug discovery and development programs. This guide provides an in-depth technical comparison of validated and plausible synthetic routes to this compound, offering insights into the rationale behind experimental choices and a critical evaluation of each protocol's strengths and weaknesses.

Comparative Analysis of Synthetic Strategies

Three primary synthetic routes to this compound have been identified and evaluated. The following sections provide a detailed comparison of these methodologies, supported by experimental data and mechanistic insights.

Parameter Route 1: Malonate Ester Hydrolysis Route 2: Oxidation and Homologation Route 3: Nitrile Precursor Hydrolysis
Starting Material 1,3-diethyl 2-(6-chloropyrazin-2-yl)malonate2-Chloro-6-methylpyrazine2-Chloro-6-methylpyrazine
Key Transformations Saponification and DecarboxylationSide-chain oxidation, Arndt-Eistert homologationSide-chain halogenation, Cyanation, Hydrolysis
Number of Steps 1 (from malonate)23
Reported Overall Yield ~37% (from malonate)[1]Variable (dependent on oxidation efficiency)Moderate to Good (estimated)
Purity & Purification Solid product, requires washing and recrystallization[1]Requires purification at each stepRequires purification at each step
Scalability Potentially scalable, dependent on malonate synthesisScalability of oxidation and homologation needs optimizationEach step is generally scalable
Safety & Hazards Use of strong base (NaOH)Use of potent oxidizing agents and hazardous diazomethane (or safer alternatives) in the Arndt-Eistert reaction[2][3]Use of halogenating agents and toxic cyanide salts

Route 1: Hydrolysis of a Diethyl Malonate Derivative

This approach represents the most direct conversion to the target molecule from a pre-functionalized precursor.

Reaction Scheme

Route 1 start 1,3-diethyl 2-(6-chloropyrazin-2-yl)malonate product This compound start->product Hydrolysis and Decarboxylation reagents 1. NaOH, H2O 2. HCl (acidification)

Caption: Hydrolysis of the diethyl malonate precursor.

Causality and Experimental Choices

The core of this protocol is a saponification of the two ester groups of the malonate derivative, followed by decarboxylation of the resulting dicarboxylic acid upon acidification.

  • Choice of Base: Sodium hydroxide (NaOH) is a strong base that effectively hydrolyzes the ester groups to carboxylates.[1]

  • Reaction Conditions: The reaction is typically carried out in an aqueous medium at a controlled temperature to prevent unwanted side reactions.[1]

  • Workup: Acidification with a strong acid, such as hydrochloric acid (HCl), is crucial for both protonating the carboxylates and driving the decarboxylation of the unstable geminal diacid intermediate.[1]

Protocol Validation

A known procedure involves the slow, dropwise addition of crude 1,3-diethyl 2-(6-chloropyrazin-2-yl)malonate to a solution of sodium hydroxide in deionized water at a temperature below 10°C. After the initial reaction, the mixture is stirred at room temperature overnight. The pH is then adjusted to 9-10 with hydrochloric acid, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the final product.[1]

Advantages and Disadvantages
  • Advantages: This is a one-step conversion from a key intermediate to the final product.

Route 2: Side-Chain Oxidation and Homologation

This strategy begins with the commercially available 2-chloro-6-methylpyrazine and involves two distinct synthetic operations.

Reaction Scheme

Route 2 start 2-Chloro-6-methylpyrazine intermediate 6-Chloropyrazine-2-carboxylic acid start->intermediate Oxidation product This compound intermediate->product Homologation reagents1 Oxidizing Agent (e.g., KMnO4, SeO2) reagents2 Arndt-Eistert Homologation

Caption: Oxidation followed by Arndt-Eistert homologation.

Causality and Experimental Choices

Step 1: Oxidation of the Methyl Group

The selective oxidation of a methyl group on an electron-deficient heterocyclic ring like pyrazine can be challenging.

  • Choice of Oxidant: Strong oxidizing agents such as potassium permanganate (KMnO4) or selenium dioxide (SeO2) are typically required. The choice of oxidant and reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the pyrazine ring. A literature precedent for a similar transformation involves the oxidation of 2-methylquinoxaline to 5-methylpyrazine-2,3-dicarboxylic acid, which is then decarboxylated to yield a methylpyrazine carboxylic acid.

Step 2: Arndt-Eistert Homologation

This is a classic method for the one-carbon homologation of a carboxylic acid.[1][2][3][4]

  • Mechanism: The carboxylic acid is first converted to its acid chloride, which then reacts with diazomethane (or a safer alternative like trimethylsilyldiazomethane) to form a diazoketone. The diazoketone then undergoes a Wolff rearrangement in the presence of a catalyst (e.g., silver oxide) and a nucleophile (e.g., water) to yield the homologated carboxylic acid.[2][3][4]

Protocol Validation

While a complete, end-to-end protocol for this specific sequence is not available in the peer-reviewed literature, the individual steps are well-established transformations. The synthesis of 6-chloropyrazine-2-carboxylic acid derivatives has been reported, indicating that the carboxylic acid intermediate is accessible.[5] The Arndt-Eistert reaction is a widely used and reliable method for homologation.[1][2][3][4]

Advantages and Disadvantages
  • Advantages: The starting material, 2-chloro-6-methylpyrazine, is commercially available. The Arndt-Eistert reaction is a well-understood and generally reliable transformation.

  • Disadvantages: The oxidation of the methyl group can be low-yielding and may require harsh conditions. The Arndt-Eistert reaction involves the use of diazomethane, which is toxic and explosive, although safer alternatives exist.[2][3]

Route 3: From a Nitrile Precursor

This multi-step approach involves the conversion of the methyl group of the starting material into a nitrile, which is then hydrolyzed to the desired carboxylic acid.

Reaction Scheme

Route 3 start 2-Chloro-6-methylpyrazine intermediate1 2-Chloro-6-(chloromethyl)pyrazine start->intermediate1 Halogenation intermediate2 2-(6-Chloropyrazin-2-yl)acetonitrile intermediate1->intermediate2 Cyanation product This compound intermediate2->product Hydrolysis reagents1 NCS or SO2Cl2 reagents2 NaCN or KCN reagents3 H+ or OH-, H2O

Caption: Multi-step synthesis via a nitrile intermediate.

Causality and Experimental Choices

Step 1: Side-Chain Halogenation

  • Reagents: Free-radical halogenating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) are commonly used for the chlorination of benzylic-type methyl groups. A radical initiator such as benzoyl peroxide or AIBN is often required.

Step 2: Cyanation

  • Reagents: The resulting chloromethyl derivative can be converted to the nitrile by nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Step 3: Nitrile Hydrolysis

  • Conditions: The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Acidic hydrolysis typically involves heating with an aqueous mineral acid (e.g., HCl or H2SO4), while basic hydrolysis uses a strong base (e.g., NaOH or KOH) followed by acidic workup.

Protocol Validation
Advantages and Disadvantages
  • Advantages: Each step in this sequence is a common and generally high-yielding reaction. The starting material is commercially available. This route avoids the use of particularly hazardous reagents like diazomethane.

  • Disadvantages: This is a three-step synthesis, which may result in a lower overall yield compared to a more convergent route. The use of toxic cyanide salts requires appropriate safety precautions.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound will depend on several factors, including the scale of the synthesis, the availability of starting materials and reagents, and the desired purity of the final product.

  • Route 1 (Malonate Hydrolysis) is the most direct approach but is hampered by the lack of a well-documented and high-yielding synthesis for the malonate precursor. If a reliable source or an efficient synthesis of the starting material can be established, this would be an attractive option.

  • Route 2 (Oxidation and Homologation) is a plausible two-step route from a commercially available starting material. However, the initial oxidation step is a critical and potentially low-yielding transformation that requires careful optimization. The use of hazardous reagents in the homologation step is also a significant consideration.

  • Route 3 (Nitrile Precursor) represents a robust and versatile, albeit longer, synthetic strategy. Each of the three steps is a standard and generally reliable transformation. This route offers a higher probability of success with predictable outcomes, making it a recommended starting point for the synthesis of this compound, particularly for laboratory-scale preparations.

Further process development and optimization would be necessary to determine the most efficient and scalable route for the large-scale production of this important building block.

References

A Comparative Guide to the Biological Activity of 2-(6-Chloropyrazin-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds with potent and selective biological activities is paramount. Among the myriad of heterocyclic compounds, pyrazine derivatives have emerged as a privileged class, demonstrating a wide spectrum of pharmacological effects. This guide provides an in-depth comparative analysis of the biological activity of 2-(6-Chloropyrazin-2-yl)acetic acid derivatives, placing their performance in context with relevant alternative heterocyclic compounds. Drawing upon experimental data, we will explore their potential in antimicrobial, anticancer, and enzyme inhibitory applications, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own investigations.

Introduction to this compound Derivatives: A Scaffold of Interest

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of biologically active molecules. The incorporation of a chloro-substituent and an acetic acid moiety at specific positions, as seen in this compound, bestows upon this scaffold unique physicochemical properties that can drive interactions with various biological targets. The chlorine atom can act as a key binding element and influence the molecule's lipophilicity, while the carboxylic acid group provides a handle for hydrogen bonding and potential salt formation, enhancing solubility and target engagement.

This guide will delve into the tangible experimental evidence of the biological prowess of derivatives stemming from this core structure, comparing them against other heterocyclic acetic acids such as those derived from quinoxaline, indole, and benzothiazole.

Comparative Analysis of Biological Activities

The true measure of a novel compound's potential lies in its performance relative to existing or alternative chemical entities. In this section, we will dissect the biological activities of this compound derivatives and their analogs, presenting a comparative analysis supported by experimental data.

Antimycobacterial Activity: A Battle Against a Persistent Pathogen

Tuberculosis, caused by Mycobacterium tuberculosis, remains a formidable global health challenge, necessitating the development of new and effective antimycobacterial agents. Pyrazine derivatives, most notably the first-line anti-tuberculosis drug pyrazinamide, have a well-established role in this therapeutic area.

Recent studies have explored the antimycobacterial potential of derivatives of 6-chloropyrazine-2-carboxylic acid, a close structural relative of the acetic acid counterpart. A series of 5-chloro-N-phenylpyrazine-2-carboxamides, which combine the 5-chloropyrazinamide motif with an anilide structure, have shown significant in vitro activity against M. tuberculosis H37Rv.[1] For instance, many of these compounds exhibited Minimum Inhibitory Concentrations (MICs) in the range of 1.56–6.25 µg/mL.[1] One notable derivative, 4-(5-chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid, demonstrated good activity (MIC = 3.13 µg/mL against M. tuberculosis) and was found to be non-toxic in in vitro models.[1] Another study on substituted amides of pyrazine-2-carboxylic acids also highlighted compounds with antituberculotic activity.[2]

To contextualize this, we can compare these findings with other heterocyclic compounds. For example, novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have also been investigated as antimycobacterial agents, with some showing high activity against M. tuberculosis.[3] Indole-3-acetic acid derivatives, while primarily explored for broader antibacterial and antifungal activities, have also shown promise.[4][5] The data suggests that the chloropyrazine scaffold is a highly promising starting point for the development of new antimycobacterial agents.

Table 1: Comparative Antimycobacterial Activity

Compound ClassSpecific Derivative/CompoundTarget OrganismMIC (µg/mL)Reference
Chloropyrazine Carboxamides 5-Chloro-N-phenylpyrazine-2-carboxamides (various)M. tuberculosis H37Rv1.56 - 6.25[1]
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acidM. tuberculosis H37Rv3.13[1]
Quinoxaline Carboxylic Acid Dioxides Novel 3-methylquinoxaline 1,4-dioxide derivativeM. tuberculosis1.25[3]
Indole Acetic Acid Derivatives Indole-3-carboxamido-polyamine conjugatesS. aureus (as a proxy for antibacterial activity)≤ 0.28 µM[4]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents is a continuous endeavor in medicinal chemistry. Heterocyclic compounds are a rich source of inspiration for the design of cytotoxic agents. While direct data on the anticancer activity of this compound is limited in the searched literature, the broader class of quinoline derivatives, another nitrogen-containing heterocyclic system, has been extensively studied.

For instance, various quinoline derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines with IC50 values in the micromolar and even nanomolar range.[6][7][8] For example, certain 3-thiophen-2-yl-quinoline derivatives showed IC50 values of 38.14 and 28.36 µM against breast cancer cell lines.[6] This highlights the potential of nitrogen-containing heterocycles in cancer therapy and suggests that pyrazine acetic acid derivatives are worthy of investigation in this area.

Table 2: Comparative Anticancer Activity (Illustrative)

Compound ClassSpecific Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Quinoline Derivatives 3-Thiophen-2-yl-quinoline derivative 1Breast (MCF-7)28.36[6]
3-Thiophen-2-yl-quinoline derivative 2Breast (MCF-7)38.14[6]
Benzimidazole Derivatives Substituted BenzimidazoleLung (A549)2.2[9]
Pyrazine Derivatives Data for this compound derivatives not available in the searched literature--

This table is illustrative and aims to show the potential of related heterocyclic compounds. Further research is needed to establish the anticancer activity of this compound derivatives.

Enzyme Inhibition: Modulating Biological Pathways

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a major target in the treatment of Alzheimer's disease.

Intriguingly, derivatives of 2-chloro-3-hydrazinopyrazine have been synthesized and evaluated as potent acetylcholinesterase inhibitors. Some of these compounds exhibited strong AChE inhibitory effects with IC50 values in the low micromolar range.[10] For example, one derivative showed an IC50 value of 3.76 µM against AChE.[10]

For comparison, benzothiazole derivatives have also been extensively investigated as enzyme inhibitors. A study on new benzothiazole derivatives revealed significant inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with one compound displaying an IC50 value of 23.4 nM against AChE.[11][12][13] This demonstrates the potential of heterocyclic scaffolds to produce highly potent enzyme inhibitors.

Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity

Compound ClassSpecific Derivative/CompoundEnzymeIC50Reference
Chloropyrazine Derivatives (E)-2-((2-(3-chloropyrazin-2-yl)hydrazineylidene)methyl)phenolAcetylcholinesterase (AChE)3.76 µM[10]
Benzothiazole Derivatives Novel Benzothiazole Derivative (4f)Acetylcholinesterase (AChE)23.4 nM[11][12][13]
Pyrazoline Derivatives 2-(3-(4-methoxyphenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazoleAcetylcholinesterase (AChE)1.30 µM[14]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of biological activity data, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays discussed in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium. The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Diagram: Broth Microdilution Workflow

Broth_Microdilution A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate C->D E Read Results (Visual or Spectrophotometric) D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Diagram: MTT Assay Workflow

MTT_Assay A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Key steps in the MTT assay for determining cytotoxicity.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.

Protocol:

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor) in a 96-well plate.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI).

  • Detection: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.

  • Calculation of Inhibition and IC50: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.[9]

Diagram: AChE Inhibition Assay Principle

AChE_Inhibition cluster_reaction Enzymatic Reaction AChE AChE Thiocholine Thiocholine AChE->Thiocholine ATCI Acetylthiocholine (Substrate) ATCI->AChE Hydrolysis Yellow Yellow Product (Measured at 412 nm) Thiocholine->Yellow Reacts with DTNB DTNB (Ellman's Reagent) DTNB->Yellow Inhibitor Inhibitor (e.g., Chloropyrazine derivative) Inhibitor->AChE Blocks Activity

Caption: Principle of the Ellman's method for AChE inhibition assay.

Causality and Experimental Design Considerations

As a Senior Application Scientist, it is crucial to not only follow protocols but to understand the underlying principles that govern experimental choices.

  • Choice of Comparators: The selection of alternative heterocyclic compounds for comparison was deliberate. Quinoxalines, indoles, and benzothiazoles share structural similarities with pyrazines (i.e., they are all nitrogen-containing heterocycles) and have well-documented biological activities. This allows for a more meaningful structure-activity relationship (SAR) discussion.

  • Assay Selection: The choice of broth microdilution for antimicrobial testing, the MTT assay for cytotoxicity, and the Ellman's method for AChE inhibition are all gold-standard, widely accepted assays in their respective fields. Their use ensures that the generated data is robust, reproducible, and comparable to data from other laboratories.

  • Self-Validating Systems: Each protocol described includes essential controls. For instance, in the antimicrobial assay, a positive control (a known effective antibiotic) and a negative control (no compound) are crucial for validating the results. In the MTT assay, untreated cells serve as a baseline for 100% viability. These controls are integral to a self-validating system, ensuring the integrity of the experimental data.

Conclusion and Future Directions

The exploration of this compound derivatives and their analogs reveals a promising scaffold with the potential for diverse biological activities. The data, particularly in the realm of antimycobacterial and enzyme inhibitory activities, suggests that this chemical class warrants further investigation.

While direct comparative data for the acetic acid derivatives is still emerging, the strong performance of structurally related carboxamides provides a compelling rationale for their continued development. Future research should focus on:

  • Synthesis of a focused library of this compound esters and amides to establish clear structure-activity relationships.

  • Head-to-head in vitro testing of these new derivatives against a panel of relevant alternative heterocyclic acetic acids in standardized antimicrobial, anticancer, and enzyme inhibition assays.

  • In vivo studies for the most promising lead compounds to assess their efficacy, pharmacokinetic properties, and safety profiles.

By systematically building upon the foundational data presented in this guide, the scientific community can unlock the full therapeutic potential of this intriguing class of pyrazine derivatives.

References

I. Classical Synthesis Routes: The Foundation of Pyrazine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Substituted Pyrazines: A Comparative Analysis

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at the 1 and 4 positions, forms the core of numerous molecules vital to human health and industry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including anticancer, antiviral, and antibacterial agents, as well as being key components in the flavor and fragrance industries.[1][3][4][5][6] The inherent electron-deficient nature of the pyrazine ring presents unique challenges and opportunities in its synthesis and functionalization.[1]

This guide offers a comparative analysis of the primary synthesis routes for substituted pyrazines, designed for researchers, scientists, and professionals in drug development. We will move from foundational 19th-century methods to modern, atom-economical catalytic strategies, providing not just procedural steps but also the underlying mechanistic logic and experimental insights. Our aim is to equip the reader with a robust understanding of the available synthetic toolkit to make informed decisions in their research and development endeavors.

The earliest methods for constructing the pyrazine ring, while often superseded, established the fundamental chemical principles and remain instructive. These routes typically involve the condensation of bifunctional precursors to form a dihydropyrazine intermediate, which is subsequently oxidized.

A. The Staedel-Rugheimer Pyrazine Synthesis (1876)

This pioneering method involves the reaction of a 2-chloroacetophenone with ammonia to generate an α-amino ketone. This intermediate then undergoes self-condensation to form a dihydropyrazine, which is oxidized to the final pyrazine product.[2][7][8][9]

Mechanistic Rationale: The core of this synthesis is a sequence of nucleophilic substitution and condensation. Ammonia displaces the chloride from the α-carbon of the acetophenone. The resulting α-amino ketone possesses both a nucleophilic amine and an electrophilic carbonyl group. Two molecules then condense, with the amine of one molecule attacking the carbonyl of the other, ultimately leading to the cyclized dihydropyrazine after dehydration. The final oxidation step is crucial for aromatization, which provides the thermodynamic driving force for the reaction's completion. A significant drawback of this method is the use of lachrymatory α-halo ketones, making it less favorable from a practical standpoint.[2]

General Experimental Protocol: Staedel-Rugheimer Synthesis [9]

  • Preparation of the α-amino ketone: A 2-chloroacetophenone derivative is dissolved in an appropriate solvent (e.g., ethanol) and treated with an excess of aqueous or alcoholic ammonia. The reaction is stirred, often with gentle heating, until the substitution is complete (monitored by TLC).

  • Self-condensation: The α-amino ketone, often without isolation, undergoes spontaneous or base-catalyzed self-condensation upon further heating. This forms the dihydropyrazine intermediate.

  • Oxidation: An oxidizing agent, such as copper(II) sulfate or simply exposure to air, is introduced to the reaction mixture to facilitate the dehydrogenation of the dihydropyrazine to the aromatic pyrazine.[9]

  • Work-up and Purification: The reaction mixture is cooled, and the product is typically isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.

Staedel_Rugheimer_Workflow start 2-Chloroacetophenone step1 React with NH3 (Nucleophilic Substitution) start->step1 intermediate1 α-Amino Ketone step1->intermediate1 step2 Self-Condensation (Dimerization) intermediate1->step2 intermediate2 Dihydropyrazine step2->intermediate2 step3 Oxidation (e.g., Air, CuSO4) intermediate2->step3 end Substituted Pyrazine step3->end

Caption: Workflow for the Staedel-Rugheimer pyrazine synthesis.

B. The Gutknecht Pyrazine Synthesis (1879)

Developed shortly after the Staedel-Rugheimer method, the Gutknecht synthesis also relies on the self-condensation of α-amino ketones but differs in how this key intermediate is generated.[7] This route begins with a ketone, which is oximinated at the α-position and then reduced to form the α-amino ketone.[10][11][12]

Mechanistic Rationale: This approach cleverly circumvents the use of lachrymatory α-halo ketones.[2] The synthesis starts by creating an α-oximino ketone via reaction with nitrous acid. This oxime is then reduced to the primary amine using agents like zinc in acetic acid or catalytic hydrogenation.[9] From this point, the mechanism mirrors the Staedel-Rugheimer synthesis: the in situ-generated α-amino ketone dimerizes to a dihydropyrazine, which is then oxidized to the aromatic product.[9][10]

General Experimental Protocol: Gutknecht Synthesis [9][10]

  • Formation of the α-oximino ketone: A starting ketone is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and treated with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid.

  • Reduction to the α-amino ketone: The isolated or in situ α-oximino ketone is reduced. A common method is the addition of zinc dust in acetic acid. This step is often exothermic and requires careful temperature control.

  • Dimerization and Oxidation: The resulting α-amino ketone solution spontaneously dimerizes. The subsequent oxidation to the pyrazine is often accomplished by bubbling air through the reaction mixture or by adding a mild oxidizing agent like copper(II) sulfate.[12]

  • Work-up and Purification: The product is isolated by extraction and purified, typically by column chromatography or recrystallization.

Gutknecht_Workflow start Ketone step1 React with Nitrous Acid (α-Oximation) start->step1 intermediate1 α-Oximino Ketone step1->intermediate1 step2 Reduction (e.g., Zn/HOAc) intermediate1->step2 intermediate2 α-Amino Ketone step2->intermediate2 step3 Self-Condensation & Oxidation intermediate2->step3 end Substituted Pyrazine step3->end

Caption: Workflow of the Gutknecht pyrazine synthesis.

II. Modern Catalytic Strategies: Efficiency and Sustainability

Contemporary pyrazine synthesis has shifted towards catalytic methods that offer greater efficiency, milder reaction conditions, and improved sustainability. These approaches include novel cyclization strategies and methods for functionalizing a pre-formed pyrazine ring.

A. Acceptorless Dehydrogenative Coupling (ADC)

A highly atom-economical and environmentally benign strategy for synthesizing 2,5-substituted pyrazines is the dehydrogenative self-coupling of β-amino alcohols.[13][14] This method, often catalyzed by earth-abundant metals like manganese, generates only water and hydrogen gas as byproducts.[14]

Mechanistic Rationale: The reaction is believed to proceed via a catalytic cycle. The manganese pincer complex first catalyzes the dehydrogenation of the β-amino alcohol to an α-amino ketone. This intermediate then undergoes self-condensation, similar to the classical routes, to form a dihydropyrazine. The catalyst then facilitates the final dehydrogenation of this intermediate to the aromatic pyrazine, regenerating the active catalyst and releasing H₂ gas. The elegance of this method lies in its tandem oxidation-condensation-oxidation sequence within a single pot, driven by an efficient catalyst.[13]

Experimental Protocol: Manganese-Catalyzed Dehydrogenative Coupling of β-Amino Alcohols [13]

  • Reaction Setup: In a glovebox, a reaction vessel is charged with the β-amino alcohol (0.5 mmol), a manganese pincer complex catalyst (e.g., complex 2 in the reference, 2 mol%), and a base (e.g., KH, 3 mol%).

  • Reaction Execution: Toluene is added as the solvent, and the vessel is sealed. The mixture is heated to 150 °C and stirred for 24-48 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2,5-disubstituted pyrazine.

ADC_Workflow start 2 x β-Amino Alcohol step1 Dehydrogenative Self-Coupling (Mn-pincer catalyst, Base) start->step1 end 2,5-Disubstituted Pyrazine step1->end byproducts + 2 H₂O + 2 H₂ step1->byproducts

Caption: Atom-economical synthesis of pyrazines via ADC.

B. Transition Metal-Catalyzed Cross-Coupling Reactions

For the synthesis of complex, polysubstituted pyrazines, functionalizing a pre-existing pyrazine core is often the most effective strategy. Transition metal-catalyzed cross-coupling reactions are the premier tools for this purpose, allowing for the precise installation of various substituents onto a halopyrazine or activated pyrazine scaffold.[15]

Strategic Rationale: These methods are indispensable for late-stage functionalization in drug discovery programs.[5] Starting with a simple, often commercially available, halopyrazine, chemists can introduce aryl, alkyl, alkynyl, and other groups with high predictability and functional group tolerance.

1. Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halopyrazine and a boronic acid or ester is one of the most widely used C-C bond-forming reactions.[15][16] Its popularity stems from the mild reaction conditions, excellent functional group tolerance, and the stability and commercial availability of boronic acids.[16]

2. Sonogashira Coupling: The Sonogashira reaction couples a halopyrazine with a terminal alkyne, catalyzed by palladium and copper. It is an excellent method for synthesizing pyrazines containing π-conjugated systems.[15]

3. C-H Activation: Representing the cutting edge of efficiency, direct C-H activation methods forge new bonds directly onto the pyrazine ring, bypassing the need for pre-functionalization (i.e., halogenation).[17] Iron- and palladium-catalyzed C-H arylations have been developed, offering a more step-economical approach to functionalized pyrazines.[5][15]

General Experimental Protocol: Suzuki-Miyaura Coupling on a Pyrazine Core [16]

  • Reaction Setup: A mixture of the halopyrazine (e.g., 3-bromo-6-thienylpyridazine, 0.5 mmol), the desired arylboronic acid (0.6 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., 2 M aq. Na₂CO₃, 1 mL) is prepared in a suitable solvent system (e.g., DME/ethanol).

  • Reaction Execution: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon), sealed, and heated to 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or chloroform). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

CrossCoupling_Concept cluster_0 Cross-Coupling Functionalization pyrazine Halopyrazine (Py-X) catalyst Transition Metal Catalyst (e.g., Pd, Ni, Fe) pyrazine->catalyst partner Coupling Partner (R-M) partner->catalyst product Functionalized Pyrazine (Py-R) catalyst->product caption R-M = Boronic Acid (Suzuki) Terminal Alkyne (Sonogashira) Organozinc (Negishi)

Caption: General concept of cross-coupling on a pyrazine core.

III. Comparative Performance Analysis

The choice of a synthetic route depends heavily on the desired substitution pattern, scale, and available resources. The following table provides a comparative overview of the discussed methods.

Synthesis RouteGeneral Reaction TypeKey ReactantsTypical ConditionsYieldsKey Advantages & Disadvantages
Staedel-Rugheimer Condensation/Oxidationα-Halo Ketone, AmmoniaBasic, heatingVariable, often lowAdv: Historically significant. Disadv: Harsh conditions, lachrymatory reagents, low yields.[2][10]
Gutknecht Condensation/OxidationKetone, Nitrous Acid, Reducing AgentMulti-step, moderate heatingModerateAdv: Avoids lachrymatory α-halo ketones.[2] Disadv: Multi-step process, requires stoichiometric reductants and oxidants.
Dehydrogenative Coupling Catalytic Cyclizationβ-Amino AlcoholCatalytic Mn or Ru, base, 125-150°CGood to Excellent (up to 99%)[13][14]Adv: Highly atom-economical, sustainable, forms only H₂/H₂O as byproducts.[14] Disadv: Primarily for symmetrical 2,5-disubstituted pyrazines.
Cross-Coupling (e.g., Suzuki) Catalytic FunctionalizationHalopyrazine, Boronic AcidCatalytic Pd, base, 80-100°CGood to ExcellentAdv: High functional group tolerance, modular, predictable, ideal for complex molecules.[16] Disadv: Requires pre-functionalized pyrazine core.
C-H Activation Catalytic FunctionalizationPyrazine, Coupling PartnerCatalytic Pd or Fe, oxidantModerate to GoodAdv: Highly step-economical, avoids pre-functionalization.[17] Disadv: Regioselectivity can be a challenge, newer methodology.

Conclusion

The synthesis of substituted pyrazines has evolved from classical condensation reactions to highly sophisticated and efficient catalytic methodologies. While the Staedel-Rugheimer and Gutknecht syntheses provided the foundational understanding for constructing the pyrazine core, their practical application is limited by harsh conditions and safety concerns.

Modern approaches have shifted the paradigm towards sustainability and efficiency. Acceptorless dehydrogenative coupling offers an elegant and green route to symmetrical pyrazines. For the construction of complex, unsymmetrical pyrazine derivatives essential for drug discovery, transition metal-catalyzed cross-coupling reactions are the undisputed tools of choice. The continued development of C-H activation and other late-stage functionalization techniques will undoubtedly further expand the synthetic chemist's ability to access novel pyrazine-based molecules with greater precision and efficiency, paving the way for future innovations in medicine and materials science.

References

A Comparative Guide to the Analytical Validation of 2-(6-Chloropyrazin-2-yl)acetic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-(6-Chloropyrazin-2-yl)acetic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is of paramount importance. The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure; it is a critical component of regulatory compliance and patient safety.

This guide will compare and contrast the primary analytical techniques for purity validation of this compound, with a focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will delve into the rationale for method selection, potential impurities, and a comprehensive validation strategy in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Identifying Potential Impurities: A Proactive Approach

A thorough understanding of potential impurities is the foundation of a robust analytical method. For this compound, impurities can arise from two primary sources: the synthetic route and degradation.

Process-Related Impurities

Based on a common synthetic pathway, several process-related impurities can be anticipated.[4][5][6][7] The synthesis often involves the hydrolysis of a malonate ester precursor.[4]

  • Impurity A: 1,3-diethyl 2-(6-chloropyrazin-2-yl)malonate (Starting Material): Incomplete hydrolysis can lead to the presence of the starting material in the final product.

  • Impurity B: Ethyl 2-(6-chloropyrazin-2-yl)acetate (Intermediate): Partial hydrolysis of the diethyl malonate can result in this mono-ester intermediate.

  • Impurity C: 2-(6-Hydroxypyrazin-2-yl)acetic acid: Nucleophilic substitution of the chloro group with hydroxide during the basic hydrolysis step can lead to this impurity.

  • Impurity D: Unidentified By-products: Other minor impurities may arise from side reactions or contaminants in the starting materials and reagents.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form during storage or upon exposure to various stress conditions.[8][9][10][11] For this compound, the following degradation pathways are plausible:

  • Hydrolytic Degradation: The chloro group on the pyrazine ring is susceptible to hydrolysis under acidic or basic conditions, potentially forming 2-(6-hydroxypyrazin-2-yl)acetic acid (Impurity C).[12] The amide-like character of the pyrazine ring can also be susceptible to cleavage under harsh hydrolytic conditions.

  • Oxidative Degradation: The pyrazine ring and the acetic acid side chain can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.[13]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation, potentially through radical mechanisms.[11]

  • Thermal Degradation: High temperatures can lead to decarboxylation of the acetic acid moiety or other thermal decomposition pathways.

Comparative Analysis of Analytical Techniques for Purity Determination

While several analytical techniques can be employed for purity analysis, High-Performance Liquid Chromatography (HPLC) stands out as the most suitable method for routine quality control of this compound due to its high resolution, sensitivity, and quantitative accuracy.

Technique Principle Advantages Limitations Applicability for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, high sensitivity, quantitative accuracy, suitable for non-volatile and thermally labile compounds.Requires method development and validation, can be time-consuming.Excellent: The method of choice for routine purity and impurity determination.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.Poor: Not a primary technique due to the low volatility of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Provides molecular weight and structural information, excellent for impurity identification.Higher cost and complexity compared to HPLC-UV.Excellent for characterization: Ideal for identifying unknown impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides definitive structural elucidation.Lower sensitivity compared to chromatographic methods, not ideal for quantifying trace impurities.Good for structural confirmation: Used to confirm the structure of the main component and isolated impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about functional groups.Fast and non-destructive.Limited quantitative capabilities, not suitable for complex mixtures.Limited: Primarily used for identity confirmation rather than purity assessment.

Proposed Stability-Indicating HPLC Method and its Validation

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its impurities and degradation products. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed.

Proposed Chromatographic Conditions
Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like the analyte and its potential impurities.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA gradient elution is proposed to ensure the separation of early-eluting polar impurities and later-eluting non-polar impurities. Phosphoric acid helps to control the ionization of the carboxylic acid group and improve peak shape.
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% BA shallow gradient at the beginning allows for the separation of polar impurities, while the steeper gradient elutes the main component and any non-polar impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmBased on the UV absorbance of the pyrazine ring, this wavelength is expected to provide good sensitivity for the analyte and its chromophoric impurities.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Acetonitrile/Water (50:50, v/v)Ensures good solubility of the analyte and is compatible with the mobile phase.
Validation of the Proposed HPLC Method

The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][14]

Caption: Workflow for the analytical validation of the proposed HPLC method.

Specificity (Forced Degradation Studies):

  • Prepare solutions of this compound at a concentration of approximately 1 mg/mL.

  • Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B.

  • Analyze the stressed samples by the proposed HPLC method.

  • Assess the peak purity of the main component using a photodiode array (PDA) detector to ensure no co-eluting peaks. The method is considered specific if all degradation products are well-separated from the main peak and from each other.

Linearity:

  • Prepare a stock solution of this compound reference standard.

  • Prepare a series of at least five concentrations ranging from the limit of quantitation (LOQ) to 150% of the nominal sample concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • The method is linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy:

  • Prepare a sample matrix (placebo) if analyzing a formulated product. For the pure substance, use the diluent.

  • Spike the matrix with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

  • The method is accurate if the mean recovery is within 98.0% to 102.0%.

Precision:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at the nominal concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results. The acceptance criterion is typically RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies. The acceptance criterion is typically RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N).

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

  • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

Robustness:

  • Introduce small, deliberate variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous mobile phase (± 0.2 units)

  • Analyze the system suitability solution under each varied condition.

  • The method is robust if the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) remain within the acceptance criteria.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical but realistic performance data for the proposed HPLC method compared to a generic alternative method.

Table 1: Comparison of Method Validation Parameters
Parameter Proposed RP-HPLC Method Alternative Method (Isocratic HPLC) ICH Q2(R1) Guideline
Specificity Baseline separation of all known impurities and degradation products (Resolution > 2.0). Peak purity index > 0.999.Co-elution of some polar impurities with the solvent front. Poor resolution of a key degradation product.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[3]
Linearity (r²) 0.99950.9980≥ 0.999 is generally considered acceptable.
Range (µg/mL) 1 - 15010 - 100The range should cover the expected concentrations of the analyte and its impurities.
Accuracy (% Recovery) 99.2% - 101.5%95.5% - 104.8%Typically 98.0% - 102.0% for the assay of a drug substance.
Precision (RSD) Repeatability: 0.8%Intermediate: 1.2%Repeatability: 2.5%Intermediate: 3.8%RSD should typically be ≤ 2.0%.
LOD (µg/mL) 0.10.5The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ (µg/mL) 0.31.5The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness System suitability parameters met under all varied conditions.Significant shifts in retention time and loss of resolution with minor changes in mobile phase composition.The method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 2: System Suitability Test (SST) Results
Parameter Proposed RP-HPLC Method Alternative Method (Isocratic HPLC) Typical Acceptance Criteria
Theoretical Plates (N) > 5000~ 2500> 2000
Tailing Factor (T) 1.11.8≤ 2.0
Resolution (Rs) > 2.0 between all critical pairs< 1.5 for a critical pair> 2.0

Logical Framework for Method Selection and Validation

The selection and validation of an analytical method for purity determination is a logical process that ensures the final method is fit for its intended purpose.

MethodSelectionValidation cluster_selection Method Selection cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) Analyte Analyte Properties (Polarity, UV absorbance, etc.) Technique Technique Selection (e.g., RP-HPLC) Analyte->Technique Impurities Potential Impurities (Process & Degradation) Impurities->Technique Purpose Intended Purpose (QC, Stability, etc.) Purpose->Technique Screening Screening of Columns & Mobile Phases Technique->Screening Optimization Optimization of Chromatographic Conditions Screening->Optimization SST Establish System Suitability Criteria Optimization->SST Validation Perform Validation Studies (Specificity, Linearity, Accuracy, Precision, etc.) SST->Validation Report Validation Report Validation->Report

Caption: Logical framework for the selection and validation of an analytical method.

Conclusion

The analytical validation of this compound purity is a critical step in ensuring the quality and safety of this important pharmaceutical intermediate. A well-developed and validated stability-indicating RP-HPLC method, as proposed in this guide, offers a robust and reliable solution for routine quality control and stability testing. By systematically evaluating specificity, linearity, accuracy, precision, and other validation parameters according to ICH Q2(R1) guidelines, researchers and drug development professionals can be confident in the quality of their analytical data. The comparative analysis presented herein underscores the superiority of a gradient RP-HPLC method over simpler isocratic approaches, particularly in its ability to resolve a complex mixture of potential impurities and degradation products. Ultimately, the adoption of such a rigorously validated analytical method is fundamental to meeting regulatory expectations and ensuring the integrity of the final pharmaceutical product.

References

A Comparative Spectroscopic Guide to 2-(6-Chloropyrazin-2-yl)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. 2-(6-Chloropyrazin-2-yl)acetic acid and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrazine core, a nitrogen-containing heterocycle, is a key pharmacophore in numerous approved drugs. The spectroscopic profile of these molecules provides a fundamental fingerprint for identification, purity assessment, and elucidation of structure-activity relationships.

This guide offers an in-depth comparison of the spectroscopic profiles of this compound and its representative analogs. The data presented herein is a synthesis of established spectroscopic principles and available data from related pyrazine derivatives. While direct experimental data for all analogs may not be publicly available, the predicted and representative data serve as a valuable reference for researchers in the field.

The Core Structure and its Spectroscopic Implications

The foundational molecule, this compound, possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic signature. The electron-withdrawing nature of the pyrazine ring and the chloro substituent, combined with the acidic proton of the carboxylic acid and the methylene bridge, all contribute to its characteristic spectral features.

To illustrate the impact of structural modifications on the spectroscopic profile, we will consider the following representative analogs:

  • Analog A: 2-(Pyrazin-2-yl)acetic acid (unsubstituted pyrazine ring)

  • Analog B: 2-(6-Bromopyrazin-2-yl)acetic acid (halogen substitution)

  • Analog C: Methyl 2-(6-chloropyrazin-2-yl)acetate (ester modification)

  • Analog D: 2-(6-Methylpyrazin-2-yl)acetic acid (alkyl substitution)

The structural variations in these analogs will predictably alter their electronic environments, leading to discernible shifts in their respective spectra.

Comparative Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound and its analogs. These values are based on established chemical shift ranges, vibrational frequencies, and fragmentation patterns for similar chemical motifs.

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The chemical shifts (δ) are indicative of the electronic shielding around the protons.

CompoundPyrazine Ring Protons (δ, ppm)Methylene Protons (-CH₂-) (δ, ppm)Other Protons (δ, ppm)
This compound ~8.6 (s, 1H), ~8.5 (s, 1H)~3.9 (s, 2H)~11-13 (br s, 1H, -COOH)
Analog A: 2-(Pyrazin-2-yl)acetic acid ~8.7-8.5 (m, 3H)~3.8 (s, 2H)~11-13 (br s, 1H, -COOH)
Analog B: 2-(6-Bromopyrazin-2-yl)acetic acid ~8.7 (s, 1H), ~8.6 (s, 1H)~3.9 (s, 2H)~11-13 (br s, 1H, -COOH)
Analog C: Methyl 2-(6-chloropyrazin-2-yl)acetate ~8.6 (s, 1H), ~8.5 (s, 1H)~3.9 (s, 2H)~3.7 (s, 3H, -OCH₃)
Analog D: 2-(6-Methylpyrazin-2-yl)acetic acid ~8.4 (s, 1H), ~8.3 (s, 1H)~3.8 (s, 2H)~11-13 (br s, 1H, -COOH), ~2.6 (s, 3H, -CH₃)
  • Expertise & Experience: The electron-withdrawing chlorine atom in the parent compound deshields the pyrazine protons, causing them to appear at a relatively high chemical shift. Replacing chlorine with a more electronegative bromine (Analog B) would likely result in a slight downfield shift. The removal of the halogen (Analog A) leads to a more complex splitting pattern and a slight upfield shift of the pyrazine protons. The introduction of an electron-donating methyl group (Analog D) is expected to shield the ring protons, shifting them upfield. The methylene protons adjacent to the pyrazine ring typically appear as a singlet. The carboxylic acid proton is broad and appears at a high chemical shift, and it is exchangeable with D₂O.

¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon skeleton of a molecule.

CompoundPyrazine Ring Carbons (δ, ppm)Methylene Carbon (-CH₂-) (δ, ppm)Carbonyl Carbon (-C=O) (δ, ppm)Other Carbons (δ, ppm)
This compound ~152 (C-Cl), ~148, ~145, ~143~40~171-
Analog A: 2-(Pyrazin-2-yl)acetic acid ~147, ~145, ~144, ~143~39~172-
Analog B: 2-(6-Bromopyrazin-2-yl)acetic acid ~145 (C-Br), ~149, ~146, ~144~40~171-
Analog C: Methyl 2-(6-chloropyrazin-2-yl)acetate ~152 (C-Cl), ~148, ~145, ~143~40~170~52 (-OCH₃)
Analog D: 2-(6-Methylpyrazin-2-yl)acetic acid ~155 (C-CH₃), ~147, ~144, ~142~39~172~21 (-CH₃)
  • Expertise & Experience: The carbon attached to the chlorine atom (C-Cl) in the parent compound is expected to be significantly downfield due to the halogen's inductive effect. The other pyrazine carbons will also have distinct chemical shifts based on their position relative to the nitrogen atoms and substituents. The carbonyl carbon of the carboxylic acid appears in the characteristic downfield region. Esterification (Analog C) slightly shifts the carbonyl carbon upfield and introduces a new signal for the methoxy carbon.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule.

CompoundKey IR Absorptions (cm⁻¹)
This compound 3300-2500 (br, O-H stretch of -COOH), ~1710 (C=O stretch), ~1600-1450 (C=N and C=C stretches of pyrazine ring), ~850-800 (C-Cl stretch)
Analog A: 2-(Pyrazin-2-yl)acetic acid 3300-2500 (br, O-H stretch of -COOH), ~1710 (C=O stretch), ~1600-1450 (C=N and C=C stretches of pyrazine ring)
Analog B: 2-(6-Bromopyrazin-2-yl)acetic acid 3300-2500 (br, O-H stretch of -COOH), ~1710 (C=O stretch), ~1600-1450 (C=N and C=C stretches of pyrazine ring), ~700-600 (C-Br stretch)
Analog C: Methyl 2-(6-chloropyrazin-2-yl)acetate ~1740 (C=O stretch of ester), ~1600-1450 (C=N and C=C stretches of pyrazine ring), ~1200 (C-O stretch), ~850-800 (C-Cl stretch)
Analog D: 2-(6-Methylpyrazin-2-yl)acetic acid 3300-2500 (br, O-H stretch of -COOH), ~1710 (C=O stretch), ~1600-1450 (C=N and C=C stretches of pyrazine ring)
  • Expertise & Experience: The broad O-H stretch of the carboxylic acid is a hallmark feature for the acid-containing compounds. The strong carbonyl (C=O) absorption is also highly diagnostic. The position of the C=O stretch in the ester (Analog C) is typically at a higher wavenumber than in the carboxylic acid. The pyrazine ring gives rise to a series of characteristic absorptions in the fingerprint region. The C-Cl and C-Br stretches are found at lower frequencies.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, aiding in the determination of the molecular weight and structural features.

CompoundMolecular Ion [M]⁺ (m/z)Key Fragmentation Patterns
This compound 172/174 (isotope pattern for Cl)Loss of -COOH (m/z 45), loss of Cl (m/z 35/37), fragmentation of the pyrazine ring.
Analog A: 2-(Pyrazin-2-yl)acetic acid 138Loss of -COOH (m/z 45), fragmentation of the pyrazine ring.
Analog B: 2-(6-Bromopyrazin-2-yl)acetic acid 216/218 (isotope pattern for Br)Loss of -COOH (m/z 45), loss of Br (m/z 79/81), fragmentation of the pyrazine ring.
Analog C: Methyl 2-(6-chloropyrazin-2-yl)acetate 186/188 (isotope pattern for Cl)Loss of -OCH₃ (m/z 31), loss of -COOCH₃ (m/z 59), loss of Cl (m/z 35/37).
Analog D: 2-(6-Methylpyrazin-2-yl)acetic acid 152Loss of -COOH (m/z 45), loss of -CH₃ (m/z 15).
  • Expertise & Experience: The molecular ion peak is a crucial piece of information. For halogenated compounds (parent, B, and C), the characteristic isotopic pattern for chlorine (approx. 3:1 ratio for M and M+2) or bromine (approx. 1:1 ratio for M and M+2) provides definitive evidence for their presence. Common fragmentation pathways include the loss of the carboxylic acid or ester group and cleavage of the pyrazine ring.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized, step-by-step methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable reference standard) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Background Collection: Collect a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Collect the infrared spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of Analog purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms uv UV-Vis Spectroscopy purification->uv interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation uv->interpretation structure Structure Confirmation interpretation->structure comparison Comparison with Analogs structure->comparison

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of novel chemical compounds.

Conclusion

The spectroscopic profile of this compound and its analogs provides a wealth of information for the modern researcher. By systematically analyzing the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, one can confidently identify and characterize these important heterocyclic compounds. This guide serves as a foundational resource, offering both comparative data and the underlying scientific principles for the interpretation of these spectra. As with any analytical endeavor, the combination of robust experimental technique and a solid understanding of spectroscopic theory is the key to success.

A Senior Application Scientist's Guide to Coupling Reagents for Pyrazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of amide derivatives of pyrazine-2-carboxylic acid is a frequent and critical task. This heterocyclic carboxylic acid is a key building block in numerous pharmacologically active compounds, including antitubercular agents and antivirals. However, the electron-deficient nature of the pyrazine ring can render the carboxyl group less reactive, posing a challenge for standard amide bond formation. The selection of an appropriate coupling reagent is therefore paramount to ensure high yields, minimize side reactions, and simplify purification.

This guide provides an in-depth comparative analysis of commonly employed coupling reagents for the amidation of pyrazine-2-carboxylic acid, supported by mechanistic insights and detailed experimental protocols.

The Challenge: Activating an Electron-Deficient Heterocycle

The pyrazine ring is an electron-withdrawing system, which decreases the nucleophilicity of the carboxylate anion. This makes the activation of the carboxylic acid more difficult compared to electron-rich or aliphatic counterparts. Consequently, the choice of coupling reagent and reaction conditions must be carefully optimized to achieve efficient amide bond formation. A powerful coupling reagent is often required to overcome the inherent low reactivity of the substrate.

Comparative Analysis of Key Coupling Reagents

We will focus on three major classes of coupling reagents that are most relevant for the amidation of pyrazine-2-carboxylic acid: uronium/aminium salts (represented by HATU), phosphonium salts, and carbodiimides (represented by EDC in combination with HOBt). A notable mention will also be given to the phosphonic acid anhydride T3P®, which has shown considerable promise for this specific application.

Uronium/Aminium Salts: The High-Performance Choice (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent renowned for its rapid reaction times and high yields, even with challenging substrates.[1]

Mechanism of Action:

The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine to form the desired amide, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[1][2][3][4] The pyridine nitrogen in the HOAt moiety is believed to facilitate the reaction through a neighboring group effect, stabilizing the transition state.[2]

Experimental Workflow for HATU Coupling

cluster_workflow HATU Coupling Workflow start Start dissolve Dissolve Pyrazine-2-carboxylic Acid and DIPEA in anhydrous solvent start->dissolve add_hatu Add HATU dissolve->add_hatu preactivate Stir for 5-15 min (Pre-activation) add_hatu->preactivate add_amine Add Amine preactivate->add_amine monitor Monitor reaction by TLC/LC-MS add_amine->monitor workup Aqueous Work-up monitor->workup purify Purify by Chromatography workup->purify end End purify->end

Caption: General workflow for HATU-mediated amide coupling.

Advantages:

  • High Reactivity: Excellent for activating electron-deficient carboxylic acids.

  • Fast Reactions: Couplings are often complete within a few hours at room temperature.[2]

  • Low Epimerization: Particularly important when coupling chiral amines.[1]

Disadvantages:

  • Cost: Generally more expensive than carbodiimide reagents.

  • Side Reactions: Guanidinylation of the amine can occur if the amine is added before complete activation of the acid.[1]

  • By-products: The by-products, tetramethylurea and HOAt, need to be removed during work-up.[5]

Propylphosphonic Anhydride (T3P®): The Efficient and Green Alternative

T3P® is a cyclic trimer of propylphosphonic anhydride that has emerged as a powerful and environmentally friendly coupling reagent. It is particularly effective for the synthesis of amides from heteroaromatic carboxylic acids.[6]

Mechanism of Action:

In the presence of a base, the carboxylate anion attacks T3P® to form a mixed anhydride intermediate. This activated species is then susceptible to nucleophilic attack by the amine to yield the amide. The by-products are water-soluble phosphonic acids, which are easily removed by an aqueous work-up.[6][7][8]

Experimental Workflow for T3P® Coupling

cluster_workflow T3P® Coupling Workflow start Start dissolve Dissolve Pyrazine-2-carboxylic Acid, Amine, and Base in solvent start->dissolve add_t3p Add T3P® solution dissolve->add_t3p monitor Monitor reaction by TLC/LC-MS add_t3p->monitor workup Aqueous Work-up (e.g., NaHCO3 wash) monitor->workup purify Purify by Chromatography or Recrystallization workup->purify end End purify->end

Caption: General workflow for T3P®-mediated amide coupling.

Advantages:

  • High Yields and Purity: Often provides excellent yields with minimal side products.[6]

  • Easy Work-up: Water-soluble by-products simplify purification.[8][9]

  • Low Toxicity: Considered a greener alternative to many other coupling reagents.[9]

  • Low Epimerization: Suitable for reactions involving chiral substrates.[9]

Disadvantages:

  • Reagent Form: Typically supplied as a solution in an organic solvent (e.g., ethyl acetate or DMF).

Carbodiimides (EDC/HOBt): The Workhorse Reagents

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is frequently used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure.

Mechanism of Action:

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea by-product. The addition of HOBt intercepts the O-acylisourea to form an active ester, which is less reactive but also less prone to side reactions. This active ester then reacts with the amine to form the amide bond.

Experimental Workflow for EDC/HOBt Coupling

cluster_workflow EDC/HOBt Coupling Workflow start Start dissolve Dissolve Pyrazine-2-carboxylic Acid, Amine, HOBt, and Base in solvent start->dissolve add_edc Add EDC dissolve->add_edc monitor Monitor reaction by TLC/LC-MS add_edc->monitor workup Aqueous Work-up monitor->workup purify Purify by Chromatography workup->purify end End purify->end

Caption: General workflow for EDC/HOBt-mediated amide coupling.

Advantages:

  • Cost-Effective: Generally less expensive than uronium or phosphonium reagents.

  • Water-Soluble By-products: The urea by-product from EDC is water-soluble, facilitating its removal.[10]

Disadvantages:

  • Lower Reactivity: May result in lower yields or require longer reaction times for electron-deficient substrates.

  • Potential for Side Reactions: Risk of N-acylurea formation and epimerization, although mitigated by HOBt.

  • Safety Concerns with HOBt: HOBt is potentially explosive and is being replaced by safer alternatives like Oxyma Pure in some applications.

Comparative Performance Summary

FeatureHATUT3P®EDC/HOBt
Reactivity Very HighHighModerate
Reaction Time Fast (1-4 h)Moderate (2-12 h)Slower (12-24 h)
Typical Yields Excellent (>90%)Very Good to Excellent (>85%)Good to Very Good (70-90%)
Epimerization Very LowVery LowLow (with HOBt)
Work-up Aqueous extractionSimple aqueous extractionAqueous extraction
Cost HighModerateLow
Safety By-products can be irritantsLow toxicity, safer profileHOBt is a safety concern

Detailed Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • To a solution of pyrazine-2-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM, add DIPEA (2.0-3.0 eq.).

  • Add HATU (1.1-1.2 eq.) to the mixture and stir at room temperature for 10-15 minutes for pre-activation.[1]

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for T3P®-Mediated Amide Coupling
  • To a solution of pyrazine-2-carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in ethyl acetate or THF, add a suitable base such as triethylamine or pyridine (2.0-3.0 eq.).

  • Add T3P® (50% solution in ethyl acetate, 1.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quench the reaction with water or saturated aqueous NaHCO₃.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: General Procedure for EDC/HOBt-Mediated Amide Coupling
  • Dissolve pyrazine-2-carboxylic acid (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in DMF or DCM.

  • Add a base such as DIPEA or N-methylmorpholine (2.0 eq.).

  • Cool the mixture to 0 °C and add EDC·HCl (1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography.

Conclusion and Recommendations

For the synthesis of pyrazine-2-carboxamides, the choice of coupling reagent should be guided by the specific requirements of the reaction, including the scale, the nature of the amine, and cost considerations.

  • For high-value, small-scale syntheses, especially with sterically hindered or sensitive amines, HATU is the reagent of choice due to its superior reactivity and reliability.

  • For process development and larger-scale synthesis where cost, safety, and ease of purification are critical, T3P® presents an excellent and often superior alternative. Its high efficiency and environmentally benign profile make it a highly attractive option.

  • EDC/HOBt remains a viable and cost-effective option for routine syntheses with less challenging amines , although longer reaction times and potentially lower yields should be anticipated.

By understanding the mechanistic nuances and practical considerations of each of these coupling reagents, researchers can make informed decisions to optimize the synthesis of pyrazine-2-carboxylic acid derivatives, accelerating their research and development efforts.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 2-(6-Chloropyrazin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Safe and Compliant Disposal

In the fast-paced environment of drug discovery and development, the integrity of your research is paramount. This extends beyond experimental design and data analysis to encompass the entire lifecycle of the chemical reagents you employ. Proper handling and disposal of these compounds are not merely regulatory hurdles; they are cornerstones of a safe, efficient, and ethical research enterprise. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(6-Chloropyrazin-2-yl)acetic acid, a heterocyclic compound whose nuanced chemical properties demand a rigorous and informed approach to waste management. By understanding the "why" behind each step, you can ensure the safety of your team, protect the environment, and maintain the highest standards of scientific practice.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazard Classifications:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

Based on these classifications, this compound must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementGHS ClassificationSource Compound
H315: Causes skin irritationSkin Irritation (Category 2)[(6-Chloropyrazin-2-YL)thio]acetic acid, 6-Chloropyrazine-2-carboxylic acid
H319: Causes serious eye irritationEye Irritation (Category 2A)[(6-Chloropyrazin-2-YL)thio]acetic acid, 6-Chloropyrazine-2-carboxylic acid
H335: May cause respiratory irritationSTOT - Single Exposure (Category 3)[(6-Chloropyrazin-2-YL)thio]acetic acid, 6-Chloropyrazine-2-carboxylic acid

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a manner that is safe and compliant with environmental regulations.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Waste Management cluster_disposal_method Final Disposition a Step 1: Segregation at Point of Generation b Step 2: Waste Container Selection & Labeling a->b Immediate Action c Step 3: Temporary On-site Storage b->c Secure Containment d Step 4: Collection by EHS Personnel c->d Scheduled Pickup e Step 5: Final Disposal via Approved Vendor d->e Compliant Transport f High-Temperature Incineration e->f Recommended Method

Figure 1: Disposal Workflow for this compound.

Step 1: Segregation at the Point of Generation

The cardinal rule of chemical waste management is segregation. Due to its chemical structure, this compound falls into two primary waste categories: halogenated organic waste and organic acid waste .

  • Rationale: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[3][4] Mixing them with non-halogenated waste streams complicates and increases the cost of disposal. The acidic nature of the compound also necessitates segregation from bases to prevent violent neutralization reactions.

Immediate Action:

  • Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).

  • This waste stream should be designated as "Halogenated Organic Acid Waste."[5]

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment is critical to prevent leaks and ensure the safety of all personnel who may handle the container.

  • Container Selection:

    • Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[6] These materials are chemically resistant to organic acids and chlorinated compounds.

    • Ensure the container is in good condition, free from cracks or other damage.

  • Labeling:

    • Proper labeling is a legal requirement and a critical safety measure. The label must be clear, legible, and permanently affixed to the container.

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoid abbreviations or chemical formulas)

      • The primary hazard characteristics: "Irritant," "Corrosive (Acidic)"

      • The date the first waste was added to the container.

      • The name and contact information of the generating researcher or lab.

Step 3: Temporary On-site Storage

Proper storage of the waste container while it is being filled is crucial to prevent accidents in the laboratory.

  • Storage Location:

    • Store the waste container in a designated, well-ventilated area, such as a satellite accumulation area within the laboratory.

    • The storage location should be away from heat sources, direct sunlight, and incompatible materials (especially bases and strong oxidizing agents).[6]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.

Step 4: Collection by Environmental Health and Safety (EHS) Personnel

Once the waste container is full or has been in storage for a designated period (as per your institution's policies), it must be collected by trained EHS personnel for consolidation and off-site disposal.

  • Procedure:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Ensure the container is properly labeled and sealed before collection.

Step 5: Final Disposal via an Approved Vendor

The ultimate disposal of this compound should be carried out by a licensed hazardous waste disposal company.

  • Recommended Disposal Method:

    • High-Temperature Incineration: This is the preferred method for chlorinated organic compounds.[3][4] The high temperatures and controlled conditions ensure the complete destruction of the compound into simpler, less harmful substances. This process also prevents the release of the compound or its metabolites into the environment.

  • Regulatory Framework:

    • The disposal of this waste is governed by the regulations of the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Your institution's EHS department will ensure that the disposal vendor is in full compliance with all federal, state, and local regulations.

Spill Management: Preparedness and Response

Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of inhalation.

  • Don Appropriate PPE: Before attempting to clean up any spill, don the appropriate PPE, including safety goggles, chemical-resistant gloves, a lab coat, and, if necessary, respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material into a labeled waste container. For a liquid spill, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent.

  • Dispose of Cleanup Materials as Hazardous Waste: All materials used in the cleanup (absorbent, gloves, etc.) must be placed in the "Halogenated Organic Acid Waste" container for proper disposal.

  • Report the Spill: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible disposal of chemical waste is an integral part of the research process. By adhering to the procedures outlined in this guide for this compound, you are not only ensuring compliance with regulations but are also upholding a culture of safety and environmental stewardship within your laboratory. This commitment to best practices safeguards your colleagues, protects our shared environment, and ultimately strengthens the foundation of your scientific endeavors.

References

A Researcher's Guide to Personal Protective Equipment for 2-(6-Chloropyrazin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of drug discovery and development, the proficient and safe handling of novel chemical intermediates is paramount.[1] 2-(6-Chloropyrazin-2-yl)acetic acid is one such intermediate, and while comprehensive toxicological data may be limited, its chemical structure—featuring a chlorinated pyrazine ring and a carboxylic acid moiety—necessitates a robust and cautious approach to personal protection. This guide provides essential, experience-driven directives on the selection and use of Personal Protective Equipment (PPE) to ensure the safety of researchers and the integrity of their work.

Core Principles of Protection: Understanding the Hazard

Given the structure of this compound, we must anticipate potential hazards. A closely related compound, [(6-Chloropyrazin-2-YL)thio]acetic acid, is known to cause skin and eye irritation, and may cause respiratory irritation.[2] Therefore, a comprehensive PPE strategy is crucial to mitigate risks of dermal contact, ocular exposure, and inhalation.

Essential Personal Protective Equipment Ensemble

The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Disposable Nitrile Gloves (Double-Gloved)Provides a barrier against chemical splashes and minimizes the risk of exposure from a single point of failure. Gloves should be promptly removed and replaced upon contamination.[3][4]
Eye and Face Protection Chemical Splash Goggles meeting ANSI Z87.1 standardsProtects against splashes and airborne particles. A face shield worn over goggles is recommended when there is a significant splash hazard.[3][5]
Body Protection Chemical-resistant lab coat, fully buttonedProtects skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls like a fume hood are insufficient to minimize inhalation of dust or aerosols.[4][5]
Foot Protection Fully enclosed shoesProtects feet from spills and falling objects.[5]

Procedural Guidance for Safe Handling

Adherence to strict operational protocols is as critical as the PPE itself.[5] The following step-by-step procedures for donning and doffing PPE are designed to prevent cross-contamination.

Donning PPE: A Step-by-Step Approach
  • Lab Coat and Shoes: Ensure your lab coat is fully buttoned and you are wearing fully enclosed shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respiratory Protection: If required, perform a fit-check on your NIOSH-approved respirator.

  • Eye and Face Protection: Put on your chemical splash goggles. If a splash hazard exists, wear a face shield over the goggles.[3]

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs overlap with the sleeves of your lab coat.

Doffing PPE: The Decontamination Sequence
  • Outer Gloves: Carefully remove the outer gloves, turning them inside out to contain any contaminants.

  • Face Shield and Goggles: Remove the face shield and goggles by handling the straps or headband, avoiding contact with the front surfaces.

  • Lab Coat: Remove the lab coat by folding it inward to contain any contamination.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plans

Handling Operations
  • Engineering Controls: All work with solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[5]

  • Weighing and Transfer: When weighing or transferring the solid, do so carefully to avoid generating dust.

Disposal of Contaminated Materials
  • Solid Waste: All contaminated disposable items, such as gloves, weigh paper, and paper towels, must be placed in a designated and clearly labeled hazardous waste container.[5]

  • Chemical Waste: The ultimate disposal of this compound and its containers must be handled by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[6]

Visualizing the PPE Decision-Making Process

The selection of appropriate PPE is contingent on the specific laboratory task. The following diagram outlines a logical workflow for determining the necessary level of protection.

PPE_Selection_Workflow cluster_0 Experimental Protocol start Handling this compound weighing_solid Weighing Solid Compound? start->weighing_solid in_fume_hood Inside a Fume Hood? weighing_solid->in_fume_hood Yes ppe_respirator Base PPE + NIOSH-approved Respirator weighing_solid->ppe_respirator No solution_work Working with a Solution? in_fume_hood->solution_work splash_risk Significant Splash Risk? solution_work->splash_risk Yes ppe_base Base PPE: - Double Nitrile Gloves - Lab Coat - Chemical Goggles - Closed-toe Shoes solution_work->ppe_base No splash_risk->ppe_base No ppe_face_shield Base PPE + Face Shield splash_risk->ppe_face_shield Yes ppe_respirator->in_fume_hood

Caption: This diagram illustrates the decision-making process for selecting the appropriate PPE based on the handling procedure for this compound.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their valuable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Chloropyrazin-2-yl)acetic acid
Reactant of Route 2
2-(6-Chloropyrazin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.